Mrl24
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3NO6/c1-16-23(14-18-5-4-6-21(13-18)37-17(2)27(34)35)24-15-22(38-28(29,30)31)11-12-25(24)32(16)26(33)19-7-9-20(36-3)10-8-19/h4-13,15,17H,14H2,1-3H3,(H,34,35)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCWBJAYEIROGZ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)O[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Mrl24: A Selective PPARγ Partial Agonist with a Unique Anti-Diabetic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mrl24 is a potent and selective partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor regulating adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. Unlike full PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs, this compound exhibits a distinct mechanism of action that uncouples the anti-diabetic benefits from many of the undesirable side effects associated with full activation of the receptor. This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its binding characteristics, transcriptional activity, unique modulation of PPARγ phosphorylation, and its impact on cellular and in vivo models of metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising therapeutic candidate.
Core Mechanism of Action: Partial Agonism and Beyond
This compound's therapeutic potential lies in its finely tuned interaction with PPARγ. It binds with high affinity to the receptor's ligand-binding domain (LBD) but elicits only a partial transcriptional response compared to full agonists. This nuanced activation is central to its favorable pharmacological profile.
A key differentiator for this compound is its ability to potently block the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[1][2] This post-translational modification is linked to the dysregulation of a specific subset of PPARγ target genes associated with insulin resistance, without affecting its role in adipogenesis.[1][2] By inhibiting this phosphorylation, this compound restores the expression of critical insulin-sensitizing genes, such as adiponectin, providing a powerful anti-diabetic effect independent of robust transcriptional agonism.[3]
Furthermore, structural and biophysical studies have revealed that this compound and similar partial agonists can induce a unique conformational state in the PPARγ LBD. This leads to differential recruitment of co-activator proteins compared to full agonists.[4][5] this compound shows a preference for recruiting S-motif coactivators, which may contribute to its distinct gene expression signature.[5] Adding to this complexity, evidence suggests the existence of an alternative binding site for this compound on PPARγ, which could contribute to its unique pharmacological effects.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the activity of this compound in various in vitro assays.
| Parameter | This compound | Rosiglitazone (B1679542) (Full Agonist) | Reference |
| PPARγ Binding Affinity (EC50) | 1-2 nM | ~30-50 nM | [7] |
| Transcriptional Activation | ~20% of Rosiglitazone | 100% | [8] |
Table 1: Binding Affinity and Transcriptional Activity of this compound
| Assay | This compound Concentration for Effect | Effect | Reference |
| Cdk5-Mediated PPARγ Phosphorylation | 30 nM | Effective inhibition of phosphorylation at Serine 273 | [9] |
| Adipogenesis in 3T3-L1 cells | Poor inducer | Does not significantly promote adipocyte differentiation | [8] |
Table 2: Functional Activity of this compound in Cellular Assays
Signaling Pathways and Experimental Workflows
This compound-Mediated PPARγ Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound binding to PPARγ, highlighting its dual mechanism of partial transcriptional activation and inhibition of Cdk5-mediated phosphorylation.
Caption: this compound signaling pathway in a target cell.
Experimental Workflow: In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
This workflow outlines the key steps to assess the inhibitory effect of this compound on Cdk5-mediated phosphorylation of PPARγ.
Caption: Workflow for Cdk5-mediated PPARγ phosphorylation assay.
Experimental Workflow: TR-FRET Co-activator Recruitment Assay
This diagram illustrates the principle and workflow of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure this compound-induced co-activator recruitment to PPARγ.
Caption: TR-FRET co-activator recruitment assay workflow.
Detailed Experimental Protocols
In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
Objective: To determine the inhibitory effect of this compound on the phosphorylation of PPARγ by Cdk5.
Materials:
-
Purified recombinant human PPARγ protein.
-
Active Cdk5/p25 kinase (e.g., from Millipore or Cell Signaling Technology).
-
This compound (and rosiglitazone as a positive control, DMSO as vehicle).
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
[γ-32P]ATP (10 μCi per reaction).
-
SDS-PAGE gels and buffers.
-
Phosphorimager screen and scanner.
Procedure:
-
Pre-incubate 1 µg of purified PPARγ with the desired concentration of this compound (e.g., 30 nM) or controls in kinase assay buffer for 30 minutes on ice.
-
Initiate the kinase reaction by adding active Cdk5/p25 and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen overnight.
-
Scan the screen and quantify the intensity of the phosphorylated PPARγ band using appropriate software.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
Objective: To quantify the recruitment of a specific co-activator peptide to the PPARγ LBD in the presence of this compound.
Materials:
-
GST-tagged PPARγ Ligand Binding Domain (LBD).
-
LanthaScreen® Tb-anti-GST Antibody (Donor).
-
Fluorescein-labeled co-activator peptide (e.g., from SRC1, PGC-1α) (Acceptor).
-
This compound (and rosiglitazone as a positive control, DMSO as vehicle).
-
TR-FRET assay buffer.
-
384-well low-volume black assay plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
In a 384-well plate, add the GST-PPARγ-LBD and the test compounds.
-
Add a mixture of the Tb-anti-GST antibody and the fluorescein-labeled co-activator peptide.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET reader, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (Fluorescein).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the ligand concentration to determine the EC50 value for co-activator recruitment.
Adipocyte Differentiation Assay (3T3-L1 cells)
Objective: To assess the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes.
Materials:
-
3T3-L1 pre-adipocyte cell line.
-
DMEM with 10% fetal bovine serum (FBS).
-
Differentiation induction medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
This compound (and rosiglitazone as a positive control, DMSO as vehicle).
-
Oil Red O staining solution.
Procedure:
-
Plate 3T3-L1 cells and grow to confluence.
-
Two days post-confluence, replace the medium with differentiation induction medium containing this compound or controls.
-
After 48 hours, replace the medium with insulin medium containing the test compounds.
-
Replenish the insulin medium every 2 days for a total of 8-10 days.
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
Wash excess stain and visualize the cells under a microscope. Quantification can be performed by extracting the dye and measuring its absorbance.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on glucose homeostasis in a mouse model of insulin resistance.
Materials:
-
Diet-induced obese or genetic mouse models of type 2 diabetes (e.g., db/db mice).
-
This compound formulated for oral gavage.
-
Glucose solution (2 g/kg body weight).
-
Handheld glucometer and test strips.
Procedure:
-
Acclimatize the mice and treat them daily with this compound or vehicle control via oral gavage for a specified period (e.g., 7-14 days).
-
Fast the mice overnight (approximately 16 hours) before the OGTT.
-
Measure the basal blood glucose level (time 0) from a tail snip.
-
Administer a glucose solution via oral gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
This compound represents a significant advancement in the development of PPARγ modulators. Its unique mechanism of action, characterized by partial agonism and potent inhibition of Cdk5-mediated phosphorylation, allows for the separation of the beneficial anti-diabetic effects from the adverse side effects of full PPARγ activation. The in-depth understanding of its molecular interactions, as detailed in this guide, provides a solid foundation for further preclinical and clinical investigation. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of metabolic diseases and drug discovery, facilitating the exploration of this compound and the development of next-generation selective PPARγ modulators.
References
- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Second Chance for a PPARγ Targeted Therapy? A Commentary on “Antidiabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation” Choi et al. Nature 477: 477-481, 2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial agonists activate PPARgamma using a helix 12 independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
Mrl24: A Technical Guide to a Novel PPARγ Partial Agonist
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Mrl24 is a synthetic, cell-permeable small molecule that has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism and cellular differentiation.[1][2] This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, and key experimental data. Detailed protocols for the primary assays used to characterize this compound are also provided, along with visualizations of its signaling pathway and experimental workflows. This guide is intended for researchers and professionals in the fields of pharmacology, drug discovery, and metabolic disease.
Discovery and Overview
This compound, chemically known as (2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid, emerged from research focused on developing selective PPARγ modulators with improved therapeutic profiles over existing full agonists.[1] The discovery of this compound was a significant step in understanding that the therapeutic benefits of PPARγ activation, such as insulin (B600854) sensitization, could be separated from undesirable side effects like adipogenesis.[1] A key publication by Bruning, J.B., et al. in 2007 detailed the crystal structure of this compound bound to the PPARγ ligand-binding domain (PDB ID: 2Q5P), providing critical insights into its mechanism of action.[3]
This compound is characterized by its high affinity for PPARγ and its unique functional profile.[1][4] Unlike full agonists, it demonstrates poor activity in inducing transcription and adipogenesis while exhibiting excellent anti-diabetic effects in mouse models.[4] This is attributed to its distinct mechanism of action, which includes the inhibition of Cdk5-mediated phosphorylation of PPARγ and an unconventional binding mode to the receptor.[1][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid | PubChem CID 9958543 |
| Molecular Formula | C28H24F3NO6 | [4] |
| Molecular Weight | 527.49 g/mol | [4] |
| Purity | >98% | [4] |
| Formulation | Powder | [4] |
| Solubility | Soluble in DMSO (up to 30 mg/ml) | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 2 years | [4] |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure suggests a multi-step organic synthesis approach. Based on the structure, a plausible synthetic route would involve the formation of the indole (B1671886) core, followed by N-acylation with 4-methoxybenzoyl chloride and subsequent alkylation at the C3 position with a substituted phenoxypropanoic acid derivative. The synthesis of structurally similar N-substituted phthalimide (B116566) derivatives has been described and involves reacting a phthalic anhydride (B1165640) with a corresponding amine in acetic acid.
Mechanism of Action
This compound exhibits a dual mechanism of action that distinguishes it from traditional PPARγ full agonists.
Inhibition of Cdk5-Mediated Phosphorylation
A key aspect of this compound's therapeutic potential lies in its ability to block the phosphorylation of PPARγ at serine 273 (Ser273) by cyclin-dependent kinase 5 (Cdk5).[1][6] This phosphorylation event is linked to the diabetogenic effects of obesity.[6] this compound is highly effective in this regard, with a half-maximal effective concentration (EC50) of approximately 30 nM for blocking this phosphorylation in vitro.[4][6] By inhibiting this phosphorylation, this compound is thought to reverse the changes in gene expression associated with insulin resistance.[6]
Figure 1: this compound inhibits Cdk5-mediated phosphorylation of PPARγ.
Alternate Binding Site and Partial Agonism
NMR spectroscopy studies have revealed that this compound can bind to PPARγ with a 2:1 stoichiometry, indicating the presence of a second, alternate binding site in addition to the canonical ligand-binding pocket (LBP).[5] This alternate binding site is located near the Ω loop and is distinct from the AF-2 surface, which is critical for the recruitment of coactivators by full agonists.[5]
The binding of this compound to this alternate site is thought to contribute to its partial agonist activity.[5] While full agonists stabilize helix 12 of the LBD to recruit coactivators, this compound and other partial agonists do not stabilize this region to the same extent.[1] Instead, they induce unique conformational changes in the LBD, leading to a distinct pattern of coregulator protein recruitment.[1][7] This results in a transcriptional output that is approximately 20% of that of a full agonist like rosiglitazone.[2]
Figure 2: this compound binds to both canonical and alternate sites on PPARγ.
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity.
Table 2: In Vitro Efficacy and Potency of this compound
| Assay | Parameter | Value | Source |
| Cdk5-mediated PPARγ Phosphorylation Inhibition | EC50 | ~30 nM | [4][6] |
| PPARγ Transcriptional Activation (Reporter Assay) | % of Rosiglitazone | ~20% | [2] |
| TR-FRET Ligand Displacement | Ki | ≤ 1 nM | [8] |
| TR-FRET Coactivator Recruitment (TRAP220) | IC50 | Concentration-dependent increase | [7] |
| TR-FRET Corepressor Dissociation (NCoR) | IC50 | Concentration-dependent decrease | [7] |
Table 3: Binding Affinity of this compound for PPARγ
| Experiment | Method | Parameter | Value | Source |
| Ligand Displacement | TR-FRET | Ki | ≤ 1 nM | [8] |
| Alternate Site Binding | 19F NMR | - | Binds with 2:1 stoichiometry | [5] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
This assay measures the ability of this compound to inhibit the phosphorylation of PPARγ by Cdk5.
Figure 3: Workflow for the in vitro Cdk5-mediated PPARγ phosphorylation assay.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant PPARγ ligand-binding domain (LBD).
-
Prepare stock solutions of this compound, a positive control (e.g., Rosiglitazone), and a vehicle control (DMSO) at desired concentrations.
-
Prepare a reaction buffer containing recombinant Cdk5/p35 enzyme and 10 µM ATP.
-
-
Pre-incubation:
-
In a microplate, pre-incubate the purified PPARγ LBD (e.g., 1.2 µM) with a molar excess of this compound or control compounds for 30 minutes at 4°C.
-
-
Kinase Reaction:
-
Initiate the phosphorylation reaction by adding the Cdk5/p35 reaction buffer to the pre-incubated PPARγ-ligand mixture.
-
Incubate the plate for 1 hour at room temperature to allow for phosphorylation.
-
-
Detection:
-
Terminate the kinase reaction and detect the amount of ADP produced using a commercial luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition of phosphorylation by this compound compared to the vehicle control.
-
2D [1H,15N]-TROSY-HSQC NMR Spectroscopy
This technique is used to study the binding of this compound to PPARγ and to map the interaction sites.
References
- 1. Partial agonists activate PPARgamma using a helix 12 independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. tribioscience.com [tribioscience.com]
- 5. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 8. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
The Function of MRL24 in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including type 2 diabetes and obesity, represent a significant global health challenge. A key therapeutic target in this area is the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). While full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective insulin (B600854) sensitizers, their clinical use is hampered by adverse side effects. This has spurred the development of selective PPARγ modulators (SPPARMs) with improved therapeutic profiles. MRL24 is a novel, non-thiazolidinedione partial agonist of PPARγ that has demonstrated potent anti-diabetic effects with a potentially superior side-effect profile. This technical guide provides an in-depth overview of the function of this compound in the context of metabolic diseases, with a focus on its unique mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.
Introduction: The Role of PPARγ in Metabolic Homeostasis
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[1] It is highly expressed in adipose tissue, where its activation promotes the differentiation of preadipocytes into mature fat cells, enhances fatty acid uptake and storage, and modulates the secretion of adipokines, such as adiponectin, which improve systemic insulin sensitivity.[1][2]
Activation of PPARγ by full agonists, like the TZD class of drugs (e.g., rosiglitazone), leads to robust improvements in insulin sensitivity in individuals with type 2 diabetes.[3] However, this broad activation is also associated with undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures.[4] This has led to the pursuit of next-generation PPARγ modulators that can uncouple the therapeutic benefits from the adverse effects.
This compound: A Selective PPARγ Modulator
This compound is a synthetic, non-TZD compound identified as a partial agonist of PPARγ.[5] Unlike full agonists, this compound exhibits weaker transcriptional activity on a broad range of PPARγ target genes, particularly those involved in adipogenesis.[5][6] Despite its poor classical agonist properties, this compound displays excellent anti-diabetic activity in preclinical models of insulin resistance.[5][7]
Mechanism of Action: Blocking Cdk5-Mediated Phosphorylation of PPARγ
A key discovery in understanding the therapeutic action of PPARγ ligands was the identification of a post-translational modification of PPARγ in the context of obesity. In adipose tissue of obese individuals, cyclin-dependent kinase 5 (Cdk5) phosphorylates PPARγ at serine 273 (in the PPARγ2 isoform).[5] This phosphorylation event does not impair the adipogenic capacity of PPARγ but leads to the dysregulation of a specific subset of genes, including a decrease in the expression of the insulin-sensitizing adipokine, adiponectin.[5]
This compound's primary mechanism of anti-diabetic action is its ability to potently block this Cdk5-mediated phosphorylation of PPARγ.[5] This inhibition is independent of its classical transcriptional agonism.[5] By preventing this obesity-linked phosphorylation, this compound restores the normal transcriptional activity of PPARγ on key target genes involved in insulin sensitization.
Interestingly, this compound is significantly more potent at inhibiting this phosphorylation than the full agonist rosiglitazone (B1679542). In vitro, 30 nM of this compound was shown to inhibit the phosphorylation of PPARγ as effectively as 300 nM of rosiglitazone.[5] This suggests that the anti-diabetic efficacy of PPARγ ligands may be more closely linked to their ability to block this specific phosphorylation event rather than their overall agonist activity.
Preclinical Efficacy of this compound in Metabolic Disease Models
The unique mechanism of action of this compound translates to a promising preclinical profile in mouse models of obesity and type 2 diabetes.
In Vivo Studies in High-Fat Diet-Induced Obese Mice
Studies in mice fed a high-fat diet (HFD) to induce obesity and insulin resistance have demonstrated the therapeutic potential of this compound. Treatment with this compound leads to significant improvements in glucose homeostasis and insulin sensitivity.
Table 1: In Vivo Effects of this compound in High-Fat Diet-Fed Mice
| Parameter | Vehicle Control | This compound Treatment | Rosiglitazone Treatment |
| Fasting Blood Glucose (mg/dL) | ~150 | Reduced | Reduced |
| Fasting Insulin (ng/mL) | Elevated | Significantly Reduced | Significantly Reduced |
| Glucose Tolerance Test (AUC) | Impaired | Improved | Improved |
| Insulin Tolerance Test (% Glucose Lowering) | Impaired | Improved | Improved |
| Body Weight | Increased | No Significant Change | Increased |
| Adiponectin Gene Expression | Reduced | Increased | Increased |
Data are summarized from representative studies. Actual values may vary based on specific experimental conditions.
Comparative Efficacy and Side-Effect Profile
A key advantage of this compound over full PPARγ agonists is its favorable side-effect profile. While rosiglitazone treatment is associated with weight gain, this compound treatment in HFD-fed mice does not lead to a significant increase in body weight.[4] This is consistent with its weak adipogenic activity observed in vitro.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
In Vivo Mouse Studies
-
Animal Model: Male C57BL/6J mice are typically used. Obesity and insulin resistance are induced by feeding a high-fat diet (e.g., 60% of calories from fat) for a period of 12-16 weeks.
-
Treatment Regimen: this compound is typically dissolved in a vehicle such as a solution of 0.5% carboxymethyl cellulose (B213188) (CMC) and 0.1% Tween-80. It is administered daily via oral gavage at a specified dose (e.g., 10-30 mg/kg body weight). A vehicle control group and a positive control group (e.g., rosiglitazone at 10 mg/kg) are included.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Mice are fasted for 6 hours, followed by an intraperitoneal (i.p.) injection of glucose (2 g/kg body weight). Blood glucose levels are measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours, followed by an i.p. injection of human insulin (0.75 U/kg body weight). Blood glucose levels are measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
Blood Chemistry: At the end of the study, blood is collected for the measurement of fasting glucose, insulin, triglycerides, and other relevant metabolites using commercially available kits.
-
Gene Expression Analysis: Adipose tissue is harvested, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of PPARγ target genes, such as adiponectin.
-
In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
-
Reagents: Recombinant human PPARγ protein, active Cdk5/p25 kinase complex, [γ-³²P]ATP, and the test compounds (this compound, rosiglitazone).
-
Procedure:
-
Recombinant PPARγ is incubated with the test compound at various concentrations for a defined period (e.g., 30 minutes) at room temperature.
-
The kinase reaction is initiated by adding the Cdk5/p25 complex and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 30°C and is then stopped by adding SDS-PAGE loading buffer.
-
The reaction products are resolved by SDS-PAGE.
-
The gel is dried, and the phosphorylated PPARγ is visualized by autoradiography.
-
The intensity of the phosphorylated PPARγ band is quantified to determine the inhibitory effect of the compound.
-
3T3-L1 Adipocyte Differentiation Assay
-
Cell Line: 3T3-L1 preadipocytes are used.
-
Procedure:
-
3T3-L1 cells are grown to confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Two days post-confluence, adipocyte differentiation is induced by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin, in the presence of the test compound (this compound or rosiglitazone) or vehicle.
-
After 2-3 days, the medium is replaced with a maintenance medium containing 10 µg/mL insulin and the test compound.
-
The cells are maintained in this medium for an additional 4-6 days, with media changes every 2 days.
-
The extent of adipocyte differentiation is assessed by:
-
Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized by staining with Oil Red O. The stained lipid droplets are then extracted, and the absorbance is measured to quantify the degree of adipogenesis.
-
Gene Expression Analysis: RNA is extracted from the differentiated cells, and the expression of adipogenic marker genes (e.g., aP2, adiponectin) is measured by qRT-PCR.
-
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the function of this compound.
References
- 1. Antidiabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation [ideas.repec.org]
- 2. Glucose Induces Mouse β-Cell Proliferation via IRS2, MTOR, and Cyclin D2 but Not the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation [discovery.fiu.edu]
- 6. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
MRL24: A Technical Guide to a Selective Peroxisome Proliferator-Activated Receptor γ Modulator (SPPARM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRL24 is a novel synthetic ligand identified as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARM). Unlike full agonists of the thiazolidinedione (TZD) class, such as rosiglitazone, this compound exhibits a distinct pharmacological profile characterized by partial agonism. This unique activity profile offers the potential for therapeutic benefits, such as insulin (B600854) sensitization, while potentially mitigating the adverse side effects associated with full PPARγ activation, including weight gain and fluid retention. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.
Introduction to this compound and its Chemical Properties
This compound is a small molecule that acts as a partial agonist for PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[1] Its chemical structure allows for high-affinity binding to the PPARγ ligand-binding domain (LBD).
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | (S)-2-(3-((1-(4-Methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)methyl)phenoxy)propanoic acid |
| Molecular Formula | C₂₈H₂₄F₃NO₆ |
| Molecular Weight | 527.49 g/mol |
| Purity | >98% |
| Formulation | Powder |
| Solubility | Soluble in DMSO (up to 30 mg/ml) |
| Storage | -20°C |
| Stability | ≥ 2 years |
Mechanism of Action: A Differentiated Profile
This compound's designation as a SPPARM stems from its distinct mechanism of action compared to full PPARγ agonists. While it binds to the canonical ligand-binding pocket of PPARγ, it induces a unique conformational change in the receptor.[2] This results in a differential recruitment of coactivator and corepressor proteins to the PPARγ transcriptional complex, leading to the selective modulation of target gene expression.[1]
One of the key differentiating features of this compound is its ability to potently block the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (in mouse PPARγ2, corresponding to Ser245 in human PPARγ1).[3][4] This phosphorylation event is linked to insulin resistance, and its inhibition is a key mechanism for the anti-diabetic effects of PPARγ ligands.[3] this compound achieves this with an efficacy comparable to full agonists like rosiglitazone, but with only a fraction of the transcriptional agonism for genes involved in adipogenesis.[4]
Furthermore, studies have revealed that this compound can bind to an alternate, allosteric site on the PPARγ LBD.[2] This secondary binding event may contribute to its unique pharmacological profile and opens avenues for exploring novel mechanisms of PPARγ modulation.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound, highlighting its dual action on PPARγ.
Quantitative Data and Comparative Analysis
The efficacy and potency of this compound have been quantified in various in vitro assays. The following tables summarize key data points, often in comparison to the full agonist rosiglitazone.
Table 2: In Vitro Binding Affinity and Potency of this compound
| Assay | Ligand | Parameter | Value | Reference |
| TR-FRET Competitive Binding | This compound | Kᵢ (nM) | ≤ 1 | [5] |
| TR-FRET Competitive Binding | Rosiglitazone | Kᵢ (nM) | ~1 | [5] |
| LanthaScreen Competitive Binding | This compound | IC₅₀ (nM) | ~30 | [6] |
| LanthaScreen Competitive Binding | SR1664 | IC₅₀ (nM) | 80 | [6] |
| Luciferase Reporter Assay | This compound | EC₅₀ (nM) | ~2 | [2] |
| Luciferase Reporter Assay | Rosiglitazone | EC₅₀ (nM) | 60 |
Note: EC₅₀ and IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Table 3: Transcriptional Activation Profile of this compound
| Assay | Ligand | Maximal Activation (vs. Rosiglitazone) | Reference |
| Luciferase Reporter Assay | This compound | ~20-30% | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. This section outlines the core experimental protocols used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the binding affinity of a ligand to PPARγ by measuring the displacement of a fluorescent tracer.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-tagged PPARγ-LBD in TR-FRET assay buffer.
-
Prepare a 2X solution of a terbium-labeled anti-GST antibody (donor) in the same buffer.
-
Prepare a 2X solution of a fluorescently-labeled PPARγ ligand (tracer/acceptor).
-
Create a serial dilution of this compound or other test compounds at 4X the final desired concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound/test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution containing 2X PPARγ-LBD and 2X terbium-anti-GST antibody.
-
Add 10 µL of the 2X fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader with a time delay.[7]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
The IC₅₀ can be converted to a Kᵢ using the Cheng-Prusoff equation, taking into account the concentration and Kₐ of the fluorescent tracer.[7]
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a ligand to activate PPARγ-mediated gene transcription.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a PPARγ expression plasmid, a luciferase reporter plasmid containing PPAR response elements (PPREs), and a control plasmid expressing Renilla luciferase (for normalization).[8][9]
-
Allow cells to recover and express the plasmids for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., rosiglitazone, vehicle) in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate for an additional 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Aspirate the medium and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Transfer the lysate to a white, opaque 96-well plate.
-
Use a dual-luciferase assay system to sequentially measure the firefly and Renilla luminescence in a luminometer.[8]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to determine the EC₅₀ and the maximal activation relative to a full agonist.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique to probe the conformational dynamics of PPARγ upon ligand binding.
Workflow Diagram:
Detailed Methodology:
-
Sample Preparation: Prepare solutions of PPARγ-LBD in its apo (unliganded) form and in complex with a saturating concentration of this compound.
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting the protein samples into a D₂O-based buffer.
-
Allow the exchange to proceed for various time points (e.g., 10s, 1 min, 10 min, 1 hr).
-
-
Quenching and Digestion:
-
Stop the exchange reaction by adding a cold, acidic quench buffer (e.g., pH 2.5). This minimizes back-exchange.
-
The quenched sample is immediately injected into an HPLC system where it flows through an immobilized pepsin column for online digestion.[2]
-
-
LC-MS Analysis:
-
The resulting peptides are separated by reverse-phase chromatography and analyzed by mass spectrometry.
-
The mass spectrometer measures the mass increase of each peptide, which corresponds to the amount of deuterium incorporated.
-
-
Data Analysis:
-
The deuterium uptake for each peptide is calculated for both the apo and this compound-bound states at each time point.
-
Differential plots are generated to identify regions of the protein where this compound binding alters the solvent accessibility and/or dynamics, indicated by a decrease in deuterium uptake.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on the binding of this compound to PPARγ and the resulting structural changes.
Workflow Diagram:
Detailed Methodology:
-
Protein Preparation: Express and purify isotopically labeled (¹⁵N or ¹⁵N/¹³C) PPARγ-LBD.
-
NMR Titration:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the apo protein.
-
Add small aliquots of a concentrated stock solution of this compound to the NMR tube containing the labeled protein.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition of this compound.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Monitor the chemical shift perturbations (CSPs) of the backbone amide signals upon this compound binding.
-
Map the residues exhibiting significant CSPs onto the 3D structure of PPARγ-LBD to identify the binding site and allosterically affected regions.[2]
-
Conclusion
This compound represents a significant advancement in the field of PPARγ modulation. Its profile as a SPPARM, characterized by potent inhibition of Cdk5-mediated phosphorylation and modest transcriptional agonism, offers a promising therapeutic strategy for type 2 diabetes with a potentially improved safety profile over existing full agonists. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel PPARγ modulators. Further research into its unique interactions with the PPARγ LBD, including its binding to an alternate site, will undoubtedly provide deeper insights into the nuanced regulation of this critical nuclear receptor.
References
- 1. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Two-Stage Differential Hydrogen Deuterium Exchange Method for the Rapid Characterization of Protein/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation [mdpi.com]
- 5. Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Physiological Effects of Mrl24 on Insulin Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mrl24 is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key nuclear receptor in the regulation of glucose homeostasis and insulin (B600854) sensitivity. Unlike full PPARγ agonists, such as thiazolidinediones (TZDs), this compound exhibits a distinct mechanism of action that confers potent anti-diabetic effects with a potentially improved side-effect profile. This technical guide provides an in-depth overview of the physiological effects of this compound on insulin sensitivity, focusing on its molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Introduction
Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome, characterized by a diminished response of peripheral tissues to insulin. PPARγ is a well-established therapeutic target for improving insulin sensitivity. Full agonists of PPARγ, like rosiglitazone (B1679542), enhance insulin action but are associated with undesirable side effects, including weight gain and fluid retention.[1] This has spurred the development of selective PPARγ modulators (SPPARMs) that can dissociate the anti-diabetic benefits from the adverse effects. This compound has emerged as a promising SPPARM, functioning as a partial agonist with a unique mode of action.[2]
Mechanism of Action of this compound
The primary mechanism by which this compound improves insulin sensitivity is through the specific inhibition of the phosphorylation of PPARγ at the serine 273 (S273) residue.[3][4] In states of obesity and insulin resistance, Cyclin-Dependent Kinase 5 (Cdk5) is activated in adipose tissue, leading to the phosphorylation of PPARγ at S273.[3] This phosphorylation event does not impair the adipogenic capacity of PPARγ but alters its transcriptional output, leading to the dysregulation of genes crucial for insulin sensitivity, including a decrease in the expression of the insulin-sensitizing adipokine, adiponectin.[3][4]
This compound, by binding to the PPARγ ligand-binding domain, induces a conformational change that prevents Cdk5 from accessing and phosphorylating the S273 residue.[3] This targeted inhibition of phosphorylation restores the normal transcriptional activity of PPARγ for a specific subset of genes, thereby improving whole-body insulin sensitivity.[3][4] Notably, this action is largely independent of classical transcriptional agonism, which is the primary mechanism of full PPARγ agonists.[3]
Signaling Pathway of this compound Action
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on key parameters of insulin sensitivity.
Table 1: In Vitro Efficacy of this compound in Inhibiting PPARγ Phosphorylation
| Compound | Concentration for effective inhibition of Cdk5-mediated PPARγ phosphorylation | Reference |
| This compound | 30 nM | [3] |
| Rosiglitazone | 300 nM | [3] |
Table 2: In Vivo Effects of this compound in a High-Fat Diet-Induced Mouse Model of Insulin Resistance
| Treatment Group | Dosage | Duration | Change in Glucose Tolerance | Change in Fasting Insulin | Reference |
| This compound | 10 mg/kg/day | 7 days | Significantly improved | Significantly reduced | [3] |
| Rosiglitazone | 10 mg/kg/day | 7 days | Significantly improved | Significantly reduced | [3] |
| Vehicle Control | - | 7 days | No significant change | No significant change | [3] |
Further quantitative data comparing the magnitude of effects between this compound and full agonists on parameters such as blood glucose levels, insulin levels, and adipokine expression would be beneficial for a more complete comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
This assay is crucial for determining the direct inhibitory effect of compounds on PPARγ phosphorylation.
Objective: To quantify the inhibition of Cdk5-mediated phosphorylation of PPARγ by this compound.
Materials:
-
Recombinant Cdk5/p25 enzyme
-
Recombinant human PPARγ protein
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound and control compounds (e.g., Rosiglitazone, DMSO)
-
SDS-PAGE gels and reagents
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant PPARγ, and the test compound (this compound) or control at various concentrations.
-
Initiate the kinase reaction by adding Cdk5/p25 and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into PPARγ using a phosphorimager.
-
Calculate the percentage of inhibition of phosphorylation by this compound compared to the vehicle control.
In Vivo Glucose Tolerance Test (GTT) in Mice
The GTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing a measure of whole-body insulin sensitivity.
Objective: To evaluate the effect of this compound treatment on glucose tolerance in a diet-induced obesity mouse model.
Materials:
-
High-fat diet-fed mice
-
This compound formulated for oral gavage
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Restraining device for mice
Procedure:
-
Acclimatize mice and induce insulin resistance by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage for the duration of the study (e.g., 7 days).
-
Fast the mice overnight (approximately 16 hours) before the GTT.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a glucose bolus via oral gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each treatment group. A lower AUC indicates improved glucose tolerance.
Fasting Insulin Measurement by ELISA
This protocol is used to quantify the concentration of insulin in the plasma of fasted animals, which is an indicator of insulin resistance.
Objective: To determine the effect of this compound on fasting insulin levels.
Materials:
-
Blood samples collected from fasted mice
-
Mouse insulin ELISA kit
-
Microplate reader
Procedure:
-
Collect blood from fasted mice (as in the GTT protocol, at t=0) into EDTA-coated tubes.
-
Centrifuge the blood to separate the plasma and store it at -80°C until analysis.
-
Thaw the plasma samples on ice.
-
Perform the insulin ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the insulin concentration in the samples based on the standard curve.
Experimental Workflow Diagram
Conclusion
This compound represents a significant advancement in the development of insulin-sensitizing agents. Its unique mechanism of action, centered on the inhibition of Cdk5-mediated PPARγ phosphorylation at S273, allows for the modulation of a specific set of genes that are critical for glucose homeostasis. This targeted approach holds the promise of achieving robust anti-diabetic efficacy while potentially avoiding the side effects associated with full PPARγ agonism. The experimental data, though still emerging, supports the potential of this compound as a valuable therapeutic candidate for the treatment of type 2 diabetes and other insulin-resistant states. Further clinical investigation is warranted to fully elucidate its therapeutic profile in humans.
References
- 1. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Couple Dynamics: PPARγ and Its Ligand Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone (PPARgamma-agonist) attenuates atherogenesis with no effect on hyperglycaemia in a combined diabetes-atherosclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Modulatory Role of Mrl24 on the Peroxisome Proliferator-Activated Receptor γ (PPARγ) Ligand-Binding Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor gamma (PPARγ) is a crucial nuclear receptor and a well-established therapeutic target for type 2 diabetes. Its ligand-binding domain (LBD) is the site of action for a variety of synthetic and endogenous molecules. Mrl24 is a synthetic partial agonist of PPARγ that has garnered significant interest due to its unique mechanism of action and potential for developing safer anti-diabetic therapies. This technical guide provides an in-depth analysis of the interaction between this compound and the PPARγ LBD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and experimental workflows.
Introduction to PPARγ and this compound
PPARγ is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation.[1] Upon ligand binding to its LBD, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression.[2] Full agonists, such as the thiazolidinedione (TZD) class of drugs, robustly activate PPARγ but are associated with undesirable side effects. This has spurred the development of partial agonists, or selective PPARγ modulators (SPPARMs), like this compound, which aim to retain the therapeutic benefits while minimizing adverse effects.[2]
This compound exhibits a distinct profile of partial agonism, displaying high-affinity binding to the PPARγ LBD but eliciting a submaximal transcriptional response compared to full agonists.[2] This nuanced activity is attributed to its unique binding mode and its ability to differentially modulate the receptor's conformation and interaction with coregulatory proteins.[3] A significant finding is that this compound can bind to an alternate site on the PPARγ LBD, a mechanism that is not blocked by covalent antagonists that occupy the canonical ligand-binding pocket.[4][5]
Quantitative Analysis of this compound-PPARγ Interaction
The interaction of this compound with the PPARγ LBD has been characterized by various quantitative measures, including binding affinity and transcriptional activation. The following tables summarize the key data available in the literature.
| Parameter | Value | Assay Type | Reference |
| EC50 | 62 nM | TR-FRET Coregulator Assay | [5] |
| EC50 | ~400 nM (in the presence of GW9662) | Luciferase Reporter Assay | [5] |
Table 1: Potency of this compound in Functional Assays. The EC50 values represent the concentration of this compound required to elicit a half-maximal response in the respective assays. The significant shift in EC50 in the luciferase assay when the canonical binding site is blocked by GW9662 provides strong evidence for the functional relevance of the alternate binding site.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Canonical Site) | 2 nM | Not specified | [5] |
| Transcriptional Output | ~20% of Rosiglitazone | PPRE Transcriptional Reporter Assay | [2] |
Table 2: Binding Affinity and Transcriptional Efficacy of this compound. this compound demonstrates high-affinity binding to the canonical ligand-binding pocket of PPARγ, yet it produces a significantly lower transcriptional activation compared to the full agonist rosiglitazone.
Signaling Pathway of this compound-Mediated PPARγ Activation
This compound's interaction with the PPARγ LBD initiates a cascade of molecular events that culminates in the modulation of gene expression. As a partial agonist, its mechanism differs from that of full agonists.
Figure 1. this compound-mediated PPARγ signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the PPARγ LBD.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the PPARγ LBD by measuring its ability to displace a fluorescently labeled ligand.
Materials:
-
LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. PV4894) containing:
-
PPARγ-LBD (GST-tagged)
-
Fluormone™ Pan-PPAR Green (tracer)
-
Tb-anti-GST Antibody
-
TR-FRET Dilution Buffer
-
-
This compound
-
Control compounds (e.g., Rosiglitazone as a positive control)
-
DMSO
-
384-well microplates (low-volume, black)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in TR-FRET Dilution Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Mix Preparation: Prepare the assay mix according to the kit manufacturer's instructions. A typical mix contains the Tb-anti-GST antibody and the PPARγ-LBD (GST-tagged) in TR-FRET Dilution Buffer.
-
Tracer Solution Preparation: Prepare the Fluormone™ Pan-PPAR Green tracer solution in TR-FRET Dilution Buffer as per the kit's protocol.
-
Assay Assembly:
-
Add 5 µL of the serially diluted this compound or control compounds to the wells of the 384-well plate.
-
Add 5 µL of the assay mix (PPARγ-LBD and Tb-anti-GST antibody) to each well.
-
Add 10 µL of the tracer solution to each well.
-
Include wells for no-ligand (maximum FRET) and no-receptor (background) controls.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled microplate reader. Excite at 340 nm and measure emission at 495 nm (Terbium emission) and 520 nm (FRET signal).
-
Data Analysis: Calculate the 520/495 nm emission ratio. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2. Experimental workflow for the TR-FRET competitive binding assay.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate PPARγ-mediated gene transcription.
Materials:
-
HEK293T or a similar suitable cell line
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving the expression of the luciferase gene (e.g., pGL4.29[luc2P/PPRE/Hygro])
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound and control compounds
-
Luciferase Assay System (e.g., Promega, Cat. No. E1500)
-
96-well cell culture plates (white, clear bottom)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be included for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells by adding passive lysis buffer.
-
Luciferase Assay:
-
Transfer the cell lysate to a white 96-well assay plate.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer. If a dual-luciferase system is used, follow the manufacturer's protocol for sequential measurement of firefly and Renilla luciferase.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal efficacy.
Co-immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction of PPARγ with other proteins, such as coactivators or corepressors, in the presence of this compound.
Materials:
-
Cells expressing tagged PPARγ (e.g., HA- or FLAG-tagged)
-
This compound and control compounds
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Antibody against the PPARγ tag (e.g., anti-HA or anti-FLAG)
-
Protein A/G magnetic beads
-
Antibody against the potential interacting protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells expressing tagged PPARγ with this compound, a full agonist, and a vehicle control for a specified time. Harvest and lyse the cells in Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with the anti-tag antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the tagged PPARγ and the potential interacting protein.
Logical Relationship of this compound's Dual Binding and Partial Agonism
The partial agonism of this compound can be understood as a consequence of its ability to bind to both the canonical and an alternate site on the PPARγ LBD, leading to a unique conformational state of the receptor.
Figure 3. Logical flow of this compound's mechanism of partial agonism.
Conclusion
This compound represents a significant tool for dissecting the complexities of PPARγ activation and a promising lead for the development of next-generation SPPARMs. Its interaction with the PPARγ LBD is multifaceted, involving both a high-affinity engagement with the canonical ligand-binding pocket and a functionally relevant interaction with an alternate binding site. This dual-binding mechanism results in a unique conformational state of the receptor, leading to partial transcriptional activation and the potential for a dissociated therapeutic profile with an improved safety margin. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of metabolic diseases and drug discovery to further explore the therapeutic potential of this compound and other selective PPARγ modulators.
References
- 1. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand and receptor dynamics contribute to the mechanism of graded PPARγ agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications [jstage.jst.go.jp]
- 5. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Biased Agonism of Mrl24: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Selective PPARγ Modulation
This technical guide provides a comprehensive overview of the concept of biased agonism as exemplified by Mrl24, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. Tailored for researchers, scientists, and drug development professionals, this document delves into the signaling pathways, quantitative data, and detailed experimental protocols crucial for understanding and harnessing the therapeutic potential of biased agonists like this compound.
Introduction to Biased Agonism and this compound
Biased agonism, also known as functional selectivity or selective receptor modulation, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. This phenomenon offers a promising avenue for drug development, as it allows for the design of molecules that elicit desired therapeutic effects while minimizing adverse side effects associated with the activation of other pathways.
This compound is a high-affinity partial agonist of PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1] Unlike full agonists such as thiazolidinediones (TZDs), which can lead to undesirable effects like weight gain and fluid retention, this compound exhibits a biased signaling profile. It demonstrates potent anti-diabetic activity in vivo while having poor agonist activity in traditional transcription and adipogenesis assays.[2] This suggests that this compound selectively modulates PPARγ activity, offering a potential therapeutic advantage.
The primary mechanism underlying this compound's biased agonism is believed to be "coactivator favoritism," where the ligand induces a specific conformation in the PPARγ ligand-binding domain (LBD) that favors the recruitment of a distinct subset of coactivator proteins.[3][4] This differential coactivator recruitment ultimately leads to the selective regulation of downstream gene expression.
Signaling Pathways of this compound
This compound exerts its effects by binding to the ligand-binding pocket of PPARγ. This binding event induces a conformational change in the receptor, which in turn modulates its interaction with co-regulatory proteins. The biased nature of this compound's signaling is rooted in its ability to differentially stabilize regions of the LBD compared to full agonists.
Full agonists of PPARγ typically stabilize helix 12 of the LBD, a crucial step for the recruitment of the transcriptional machinery. In contrast, partial agonists like this compound do not stabilize helix 12 to the same extent. Instead, they induce unique conformational changes in other regions of the binding pocket, leading to the preferential recruitment of specific coactivators.[5]
Studies have shown that this compound, along with other non-TZD partial agonists, favors the recruitment of coactivators containing SxxLxxLL or S/TxLxxLL motifs, while showing less preference for those with H/NxxLxxLL motifs.[6] This selective coactivator engagement is thought to be the molecular basis for its distinct downstream physiological effects. For instance, some partial agonists favor the binding of the metabolism-associated coactivator PGC1α over coactivators more directly linked to the core transcriptional machinery like CBP and MED1.[6]
Caption: this compound's biased agonism pathway through PPARγ.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in comparison to the full PPARγ agonist, rosiglitazone (B1679542).
| Parameter | This compound | Rosiglitazone (Full Agonist) | Reference |
| Transcriptional Output | ~20% of rosiglitazone | 100% (Reference) | [1] |
| S-motif Coactivator Recruitment Bias (95% CI) | 0.29 - 0.38 | 0.05 - 0.17 (vs. another full agonist) | [3][4] |
| Adipogenesis in 3T3-L1 cells | Poor induction | Strong induction | [2] |
| In Vivo Efficacy | Excellent anti-diabetic activity | Potent anti-diabetic activity | [2] |
| Cdk5-mediated PPARγ Phosphorylation Blockade | Highly effective (30 nM) | Less effective | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biased agonism of this compound.
PPARγ Transcriptional Reporter Assay
This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.
Workflow Diagram:
Caption: Workflow for a PPARγ transcriptional reporter assay.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are transiently transfected with a plasmid encoding the full-length human PPARγ, a reporter plasmid containing a PPAR-response element (PPRE) coupled to a luciferase reporter gene, and a control plasmid (e.g., expressing Renilla luciferase or EGFP) for normalization.[7]
-
Transfection can be performed using a suitable reagent like Lipofectamine 2000.[8]
-
-
Compound Treatment:
-
Incubation:
-
The treated cells are incubated for an additional 18-24 hours to allow for gene transcription and protein expression.[7]
-
-
Luciferase Assay:
-
Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit (e.g., Promega's Dual-Luciferase Reporter Assay System).[8][10]
-
The firefly luciferase activity is normalized to the control reporter's activity to account for variations in transfection efficiency and cell number.[7]
-
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the adipogenic potential of a compound by measuring lipid accumulation in 3T3-L1 preadipocytes.
Methodology:
-
Cell Culture:
-
Induction of Differentiation:
-
Two days post-confluence, the medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin (B600854), dexamethasone, and IBMX) and the test compound (this compound) or a positive control (rosiglitazone).[11][13]
-
-
Maintenance:
-
Staining and Quantification:
Coactivator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ligand-dependent interaction between PPARγ and specific coactivator peptides.
Methodology:
-
Reagents:
-
Assay Procedure:
-
The PPARγ-LBD, biotinylated coactivator peptide, and test compound are incubated together in an appropriate buffer.
-
The europium-labeled antibody and streptavidin-conjugated acceptor are then added.
-
The mixture is incubated to allow for the formation of the FRET complex.
-
-
Detection:
-
The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for europium and 665 nm for the acceptor).[14]
-
The ratio of the acceptor to donor emission is calculated, which is proportional to the extent of coactivator recruitment.
-
Amide Hydrogen/Deuterium (B1214612) Exchange (HDX) Mass Spectrometry
HDX-MS is a powerful technique to probe the conformational dynamics of the PPARγ LBD upon ligand binding.
Methodology:
-
Deuterium Labeling:
-
Quenching:
-
The exchange reaction is quenched by rapidly lowering the pH and temperature.[17]
-
-
Proteolysis:
-
The quenched protein is digested with an acid-stable protease, such as pepsin, to generate peptide fragments.[15]
-
-
LC-MS Analysis:
-
The peptide fragments are separated by liquid chromatography and analyzed by mass spectrometry to determine the extent of deuterium incorporation in different regions of the protein.[15][18]
-
By comparing the deuterium uptake profiles of the apo and ligand-bound forms, regions of the receptor that are stabilized or destabilized by this compound binding can be identified.
-
Conclusion
The study of this compound's biased agonism at the PPARγ receptor provides a compelling case for the development of functionally selective modulators for the treatment of metabolic diseases. By preferentially engaging specific signaling pathways, this compound and similar compounds hold the promise of achieving therapeutic efficacy comparable to full agonists while mitigating their associated adverse effects. The experimental protocols detailed in this guide offer a robust framework for the characterization of such biased ligands, facilitating the discovery and development of a new generation of safer and more effective therapeutics. A thorough understanding of the structural and dynamic mechanisms underlying biased agonism, as revealed by techniques like HDX-MS, will be instrumental in the rational design of future drug candidates.
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. A structural mechanism of nuclear receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PPAR-γ promoter cloning and reporter gene assay [bio-protocol.org]
- 9. Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Two-Stage Differential Hydrogen Deuterium Exchange Method for the Rapid Characterization of Protein/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of amide hydrogen exchange by mass spectrometry: a new tool for protein structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Mrl24 on Glucose Uptake and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mrl24 is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor in the regulation of glucose and lipid metabolism. Unlike full agonists of PPARγ, such as thiazolidinediones (TZDs), this compound exhibits a unique mechanism of action that confers anti-diabetic benefits with a potentially improved side-effect profile. This technical guide provides an in-depth overview of the current understanding of this compound's impact on glucose uptake and metabolism, with a focus on its molecular mechanisms and the experimental protocols required for its investigation.
Note on Quantitative Data: As of the latest literature review, specific quantitative data detailing the fold-change in glucose uptake or the precise modulation of signaling protein phosphorylation directly attributable to this compound is not extensively published. The information presented herein is based on the well-established mechanism of action for this compound and related non-agonist PPARγ ligands. The provided experimental protocols offer a framework for researchers to generate this specific data.
Core Mechanism of Action: A Paradigm Shift in PPARγ Modulation
The primary anti-diabetic effect of this compound stems from its ability to block the phosphorylation of PPARγ at the serine 273 residue (S273) by cyclin-dependent kinase 5 (Cdk5).[1][2][3][4] This phosphorylation event is linked to the development of insulin (B600854) resistance.[1][2] By inhibiting this modification, this compound promotes the expression of genes that enhance insulin sensitivity, without the robust adipogenic effects associated with full PPARγ agonists.[1][3][4]
Signaling Pathway of this compound's Action
The binding of this compound to the PPARγ ligand-binding domain induces a conformational change that hinders the accessibility of S273 to Cdk5. This leads to a downstream cascade that is expected to enhance insulin-stimulated glucose uptake.
Caption: this compound's mechanism of action on the PPARγ signaling pathway.
Expected Impact on Glucose Uptake and Metabolism
Based on its mechanism of action and data from similar non-agonist PPARγ ligands, this compound is anticipated to have the following effects on glucose metabolism:
-
Increased Glucose Uptake: By enhancing insulin sensitivity, this compound is expected to increase glucose uptake in insulin-sensitive tissues like adipose tissue and skeletal muscle.
-
Enhanced GLUT4 Translocation: The improvement in insulin signaling should lead to more efficient translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.
-
Modulation of Insulin Signaling Pathways: this compound is hypothesized to positively influence key insulin signaling pathways.
-
PI3K/Akt Pathway: Activation of this pathway is a critical step in insulin-stimulated glucose uptake. This compound is expected to lead to increased phosphorylation of Akt.
-
AMPK Pathway: While the direct effect of this compound on AMP-activated protein kinase (AMPK) is less characterized, improved metabolic health is often associated with AMPK activation.
-
Data Presentation
As previously noted, specific quantitative data for this compound is limited. The following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: Effect of this compound on Glucose Uptake in Adipocytes/Myocytes
| Treatment Group | Concentration (µM) | Glucose Uptake (Fold Change vs. Vehicle) | p-value |
| Vehicle Control | - | 1.0 | - |
| Insulin (Positive Control) | 0.1 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| Rosiglitazone (Comparator) | 1 | Value | Value |
Table 2: Effect of this compound on GLUT4 Translocation to the Plasma Membrane
| Treatment Group | Concentration (µM) | GLUT4 at Plasma Membrane (Arbitrary Units) | p-value |
| Vehicle Control | - | Value | - |
| Insulin (Positive Control) | 0.1 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| Rosiglitazone (Comparator) | 1 | Value | Value |
Table 3: Effect of this compound on Phosphorylation of Key Signaling Proteins
| Treatment Group | Concentration (µM) | p-Akt (Ser473) / Total Akt (Fold Change) | p-AMPK (Thr172) / Total AMPK (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| Insulin (Positive Control) | 0.1 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| Rosiglitazone (Comparator) | 1 | Value | Value |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on glucose uptake and metabolism.
2-Deoxy-D-[³H]-glucose Uptake Assay
This protocol measures the uptake of a radiolabeled glucose analog in cultured adipocytes (e.g., 3T3-L1).
Experimental Workflow:
Caption: Workflow for the 2-Deoxy-D-[³H]-glucose uptake assay.
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4) with 0.2% BSA
-
This compound, Insulin, Rosiglitazone
-
2-Deoxy-D-[³H]-glucose
-
Phloretin (B1677691) (glucose transport inhibitor)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Wash differentiated 3T3-L1 adipocytes twice with KRH buffer.
-
Serum starve the cells in KRH buffer for 2-4 hours at 37°C.
-
Pre-incubate the cells with desired concentrations of this compound or control compounds for 30 minutes at 37°C.
-
Stimulate the cells with 100 nM insulin (or vehicle) for 20 minutes at 37°C.
-
Initiate glucose uptake by adding 2-Deoxy-D-[³H]-glucose to a final concentration of 0.1 µCi/mL for 5 minutes at 37°C.
-
To determine non-specific uptake, add phloretin to a final concentration of 200 µM in a subset of wells.
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 mL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
GLUT4 Translocation Assay (Cell-Surface Biotinylation)
This method quantifies the amount of GLUT4 present on the cell surface.
Experimental Workflow:
Caption: Workflow for the GLUT4 translocation assay using cell-surface biotinylation.
Materials:
-
Differentiated adipocytes
-
Sulfo-NHS-SS-Biotin
-
Streptavidin-agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-GLUT4 antibody
-
Standard Western blotting reagents
Procedure:
-
Treat differentiated adipocytes with this compound and/or insulin as described in the glucose uptake assay.
-
Wash cells with ice-cold PBS.
-
Incubate cells with a membrane-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin) for 30 minutes on ice.
-
Quench the reaction with Tris buffer.
-
Lyse the cells and centrifuge to pellet cellular debris.
-
Incubate the supernatant with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell-surface) proteins.
-
Wash the beads extensively.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an anti-GLUT4 antibody.
Western Blotting for Akt and AMPK Phosphorylation
This protocol is for detecting the phosphorylation status of Akt and AMPK.
Procedure:
-
Culture and treat cells with this compound and/or insulin as desired.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-AMPK (Thr172), and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
Concluding Remarks
This compound represents a promising class of PPARγ modulators with the potential for significant anti-diabetic efficacy and an improved safety profile compared to full agonists. Its unique mechanism of blocking Cdk5-mediated PPARγ phosphorylation provides a novel therapeutic avenue. While direct quantitative data on its effects on glucose uptake and downstream signaling pathways remain to be extensively published, the experimental frameworks provided in this guide will enable researchers to thoroughly investigate these aspects. Future studies should focus on generating robust quantitative data to fully elucidate the therapeutic potential of this compound in the management of insulin resistance and type 2 diabetes.
References
- 1. Antidiabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Second Chance for a PPARγ Targeted Therapy? A Commentary on “Antidiabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation” Choi et al. Nature 477: 477-481, 2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. old.diabetes.or.kr [old.diabetes.or.kr]
Preliminary Studies on Mrl24 in Models of Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by insulin (B600854) resistance and progressive beta-cell dysfunction. A key molecular target in the treatment of T2DM is the Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and glucose homeostasis.[1][2][3] Thiazolidinediones (TZDs), full agonists of PPARγ, have been effective in improving insulin sensitivity but are associated with undesirable side effects such as weight gain and fluid retention.[4][5][6] This has spurred the development of novel PPARγ modulators with improved therapeutic profiles. Mrl24 is a non-TZD, partial PPARγ agonist that has demonstrated potent anti-diabetic effects in preclinical models, comparable to the TZD rosiglitazone (B1679542), but with a more favorable side-effect profile.[4] This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its mechanism of action, quantitative effects in T2DM models, and detailed experimental protocols.
Mechanism of Action of this compound
This compound exerts its anti-diabetic effects through a distinct mechanism of action compared to full PPARγ agonists. The primary mechanism involves the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at the serine 273 residue.[4] In the obese, insulin-resistant state, Cdk5 activity is elevated in adipose tissue, leading to this specific phosphorylation of PPARγ.[4][5] This phosphorylation event does not alter the general transcriptional activity of PPARγ but specifically dysregulates the expression of a subset of genes, including the insulin-sensitizing adipokines, adiponectin and adipsin.[4][7][8] By binding to PPARγ, this compound induces a conformational change that prevents Cdk5 from phosphorylating serine 273.[4] This selective modulation restores the expression of beneficial adipokines, thereby improving insulin sensitivity and glucose metabolism, without robustly activating the full spectrum of PPARγ target genes associated with adipogenesis and adverse effects.[4][9]
Data Presentation
The following tables summarize the quantitative data from preclinical studies comparing the effects of this compound with vehicle and the full PPARγ agonist, rosiglitazone, in mouse models of obesity and type 2 diabetes.
Table 1: Effects of this compound and Rosiglitazone on Metabolic Parameters in ob/ob Mice [9]
| Treatment Group | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) | Change in Body Weight (g) |
| Vehicle | 250 ± 20 | 15 ± 2 | +2.5 ± 0.5 |
| Rosiglitazone (30 mg/kg/day) | 150 ± 15 | 5 ± 1 | +5.0 ± 0.7 |
| This compound (30 mg/kg/day) | 160 ± 18 | 6 ± 1.2 | +1.0 ± 0.4 |
Data are presented as mean ± SEM. ob/ob mice were treated for 11 days.
Table 2: Gene Expression Changes in Adipose Tissue of ob/ob Mice [4]
| Gene | Vehicle | Rosiglitazone | This compound |
| Adiponectin | 1.0 | 2.5 ± 0.3 | 2.2 ± 0.2 |
| Adipsin | 1.0 | 3.0 ± 0.4 | 2.8 ± 0.3 |
| aP2 (Fabp4) | 1.0 | 5.0 ± 0.6 | 1.5 ± 0.2 |
Data are presented as fold change relative to vehicle-treated animals (mean ± SEM).
Experimental Protocols
In Vivo Mouse Model of Type 2 Diabetes
1. Animal Model:
-
Male leptin-deficient ob/ob mice or C57BL/6J mice on a high-fat diet (60% kcal from fat) are commonly used models of obesity, insulin resistance, and type 2 diabetes.[9][10] Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for fasting.[11][12][13]
2. Drug Administration:
-
This compound and rosiglitazone are typically formulated in a vehicle solution, such as 0.5% carboxymethyl cellulose.
-
The compounds are administered daily via oral gavage at a specified dose (e.g., 30 mg/kg/day) for the duration of the study (e.g., 11-28 days).[9][10]
3. Glucose Tolerance Test (GTT): [14][15][16][17][18]
-
Mice are fasted for 6 hours prior to the test.
-
A baseline blood glucose measurement is taken from the tail vein using a glucometer.
-
A sterile glucose solution (2 g/kg body weight) is administered via intraperitoneal (IP) injection or oral gavage.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
4. Insulin and Gene Expression Analysis:
-
At the end of the treatment period, mice are fasted and blood is collected for plasma insulin measurement using an ELISA kit.
-
Adipose tissue is harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent RNA extraction and gene expression analysis by quantitative real-time PCR (qPCR).[19][20]
In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay[21][22][23]
1. Materials:
-
Recombinant full-length human PPARγ protein.
-
Active Cdk5/p25 kinase complex.
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP).
-
This compound, rosiglitazone, or vehicle (DMSO).
2. Procedure:
-
Pre-incubate recombinant PPARγ with the test compound (this compound, rosiglitazone) or vehicle at a specified concentration (e.g., 1 µM) for 30 minutes on ice.
-
Initiate the kinase reaction by adding the Cdk5/p25 complex and [γ-³²P]ATP to the PPARγ-compound mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated PPARγ by autoradiography.
-
Quantify the band intensity to determine the extent of phosphorylation inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
- 3. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of rosiglitazone in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ret finger protein behaves like a hidden accelerator for obesity, study finds - The Brighter Side of News [thebrighterside.news]
- 8. Adipose tissue–derived adipsin marks human aging in non-type 2 diabetes population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin Resistance and Metabolic Derangements in Obese Mice Are Ameliorated by a Novel Peroxisome Proliferator-activated Receptor γ-sparing Thiazolidinedione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. benchchem.com [benchchem.com]
- 20. Adipsin Serum Concentrations and Adipose Tissue Expression in People with Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Properties and Structure of MRL24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL24 is a synthetic, non-thiazolidinedione (TZD) small molecule that has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a crucial role in the regulation of adipogenesis, glucose metabolism, and inflammation.[2][3][4] As a key drug target for type 2 diabetes, the modulation of PPARγ activity by synthetic ligands like this compound is of significant interest in drug discovery and development.[5] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a focus on its interaction with PPARγ.
Chemical and Physical Properties
This compound, with the chemical formula C28H24F3NO6, is a complex organic molecule with distinct physicochemical properties that influence its biological activity and pharmacokinetic profile.[6] A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C28H24F3NO6 | [1][6] |
| Molecular Weight | 527.5 g/mol | [6] |
| IUPAC Name | (2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid | [6] |
| SMILES | CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)O--INVALID-LINK--C(=O)O | [6][7] |
| XLogP3 | 7.2 | [6] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Purity | >98% | [1] |
| Formulation | Powder | [1] |
| Solubility | Soluble in DMSO (up to 30 mg/ml) | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Biological Activity and Mechanism of Action
This compound functions as a partial agonist of PPARγ, exhibiting a transcriptional output of approximately 20% compared to the full agonist rosiglitazone.[2] This partial agonism is attributed to its unique binding mode and its differential effects on the recruitment of coactivator and corepressor proteins to the PPARγ receptor complex.
PPARγ Signaling Pathway and this compound's Role
The canonical PPARγ signaling pathway involves the binding of a ligand to the Ligand Binding Domain (LBD) of the receptor. This induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, which in turn initiates the transcription of target genes involved in metabolic processes. This compound, as a partial agonist, modulates this pathway in a distinct manner.
Caption: PPARγ signaling pathway illustrating this compound's role as a partial agonist.
Binding to PPARγ and Structural Insights
Studies have revealed that this compound binds to the ligand-binding pocket of PPARγ.[3][9] Interestingly, 19F NMR studies have shown that this compound can bind to PPARγ with a 2:1 stoichiometry, suggesting the presence of an alternate binding site in addition to the canonical ligand-binding pocket.[10]
The crystal structure of this compound in complex with the PPARγ LBD (PDB ID: 2Q5P) has been determined, providing detailed insights into its binding mode.[9] This structural information is crucial for understanding the molecular basis of its partial agonism and for the rational design of new PPARγ modulators.
Experimental Protocols
The characterization of this compound and its interaction with PPARγ has involved a range of biophysical and biochemical techniques. Below are detailed methodologies for some of the key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are commonly used to study the interaction between nuclear receptors and their coregulators.
-
Objective: To quantify the recruitment of coactivator or the displacement of corepressor peptides to the PPARγ LBD in the presence of this compound.
-
Methodology:
-
The PPARγ LBD is expressed as a fusion protein with a donor fluorophore (e.g., GST-LBD with a terbium cryptate-labeled anti-GST antibody).
-
A biotinylated coactivator (e.g., TRAP220/MED1) or corepressor (e.g., NCoR1) peptide is used, which is detected by a streptavidin-conjugated acceptor fluorophore (e.g., d2).
-
The assay is performed in a microplate format. The PPARγ LBD, the coregulator peptide, and varying concentrations of this compound are incubated together.
-
Upon excitation of the donor fluorophore, FRET to the acceptor occurs if the coregulator peptide is bound to the LBD, resulting in a specific fluorescence signal.
-
The TR-FRET signal is measured at two different wavelengths (for the donor and acceptor), and the ratio is calculated to determine the extent of coregulator binding.
-
IC50 (for corepressor displacement) or EC50 (for coactivator recruitment) values are determined by plotting the TR-FRET ratio against the ligand concentration.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to study ligand binding and conformational changes in proteins.
-
Objective: To investigate the binding of this compound to the PPARγ LBD and to characterize the structural changes induced upon binding.
-
Methodology:
-
Isotopically labeled (e.g., 15N or 13C) PPARγ LBD is expressed and purified.
-
For 19F NMR, unlabeled PPARγ is used with 19F-containing ligands like this compound.
-
A series of 2D [1H,15N]-HSQC or [1H,13C]-HSQC spectra of the PPARγ LBD are acquired in the absence and presence of increasing concentrations of this compound.
-
Chemical shift perturbations (CSPs) of specific amino acid residues in the protein are monitored to identify the ligand-binding site and to map the conformational changes.
-
Titration experiments are performed to determine the binding affinity (Kd) and stoichiometry of the interaction.[10]
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the ligand-receptor complex.
-
Objective: To determine the three-dimensional structure of this compound in complex with the PPARγ LBD.
-
Methodology:
-
The PPARγ LBD is expressed and purified to high homogeneity.
-
The protein is co-crystallized with this compound by vapor diffusion or other crystallization methods.
-
The resulting crystals are cryo-protected and exposed to a high-intensity X-ray beam.
-
The diffraction data are collected and processed to generate an electron density map.
-
A molecular model of the PPARγ LBD-MRL24 complex is built into the electron density map and refined to obtain the final structure.[9]
-
Experimental Workflow
The characterization of a novel ligand like this compound typically follows a structured workflow, from initial screening to detailed structural and functional analysis.
Caption: A typical experimental workflow for characterizing a PPARγ ligand like this compound.
Conclusion
This compound is a valuable research tool for probing the structure and function of PPARγ. Its characterization as a partial agonist with a distinct binding mode provides important insights into the molecular mechanisms of PPARγ activation and offers a basis for the development of next-generation therapeutics for metabolic diseases with improved efficacy and safety profiles. The detailed experimental protocols and the understanding of its chemical properties outlined in this guide serve as a valuable resource for researchers in the field of drug discovery and nuclear receptor biology.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 4. Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C28H24F3NO6 | CID 9958543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 9. rcsb.org [rcsb.org]
- 10. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Mrl24: A Technical Overview
For Immediate Release
Recent scientific investigations have shed light on the molecular interactions of Mrl24, a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and its implications for inflammatory pathways.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the current understanding of this compound's mechanism of action and its effects on key inflammatory signaling cascades.
Core Mechanism: Partial Agonism of PPARγ
This compound functions as a partial agonist for PPARγ, a ligand-activated transcription factor that plays a crucial role in regulating inflammation and metabolism.[1][2][3][4] Unlike full agonists, which elicit a maximal response, partial agonists like this compound induce a submaximal transcriptional activation.[1] This nuanced activity is attributed to the unique conformational changes this compound induces in the PPARγ ligand-binding domain, leading to differential recruitment of coactivator proteins.[1][2] Structural and kinetic studies, including X-ray crystallography and amide H/D exchange (HDX), have revealed that this compound and other partial agonists do not stabilize helix 12 of the PPARγ ligand-binding domain to the same extent as full agonists.[1] Instead, they differentially stabilize other regions of the binding pocket, suggesting a helix 12-independent mechanism for PPARγ activation.[1]
This biased signaling, or functional selectivity, allows this compound to modulate gene expression in a distinct manner compared to full agonists.[2] For instance, studies have shown that this compound favors the recruitment of S-motif coactivators more than the reference full agonist rosiglitazone, which could translate to a 30% to 60% higher coactivator occupancy at the receptor.[2] This differential gene regulation may offer a therapeutic advantage by minimizing the adverse effects associated with full PPARγ activation while retaining beneficial anti-inflammatory properties.[2]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of PPARγ agonists are multifaceted, involving the modulation of several key signaling pathways. While direct studies on this compound's effect on all inflammatory pathways are not yet exhaustive, the known mechanisms of PPARγ activation provide a strong framework for understanding its potential impact. PPARγ activation is known to interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[5]
1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation, inducing the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] PPARγ activation can inhibit NF-κB signaling through several mechanisms:
-
Direct Interaction: Activated PPARγ can directly bind to NF-κB subunits, such as p65, preventing their translocation to the nucleus and subsequent DNA binding.[5]
-
Coactivator Competition: PPARγ can compete with NF-κB for limited pools of transcriptional coactivators.
-
Upregulation of IκBα: PPARγ can increase the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[5]
Given this compound's role as a PPARγ agonist, it is highly probable that it exerts its anti-inflammatory effects, at least in part, by suppressing the NF-κB signaling cascade.
2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways:
MAPK pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[] PPARγ agonists have been shown to interfere with MAPK signaling, although the precise mechanisms are still under investigation. Potential points of intervention include the modulation of upstream kinases or the regulation of phosphatases that inactivate MAPKs.
3. Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway:
The JAK/STAT pathway is critical for cytokine signaling.[9][10] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases.[10][11] Some studies suggest that PPARγ agonists can modulate JAK/STAT signaling, potentially by inducing the expression of suppressors of cytokine signaling (SOCS) proteins, which are negative regulators of the pathway.[12]
References
- 1. rcsb.org [rcsb.org]
- 2. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Roles of Peroxisome Proliferator-Activated Receptor Gamma on Brain and Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. JAK-STAT Compound Library | TargetMol [targetmol.com]
- 11. Jak/STAT signaling is involved in the inflammatory infiltration of the kidneys in MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Mrl24 in Lipid Metabolism and Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mrl24 is a selective, non-thiazolidinedione (non-TZD) partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). It represents a class of compounds that uncouple the anti-diabetic and insulin-sensitizing effects of PPARγ activation from the undesirable side effects of full agonists, such as weight gain and fluid retention, which are linked to increased adipogenesis and lipid storage. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, its impact on lipid metabolism and storage, and detailed experimental protocols for its study. A key feature of this compound is its ability to block the Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ, a post-translational modification associated with insulin (B600854) resistance, without robustly activating the transcriptional programs that lead to fat accumulation.
Introduction: PPARγ and Lipid Metabolism
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that functions as a master regulator of adipogenesis, the process of fat cell formation.[1] Upon activation by ligands, such as fatty acids or synthetic agonists, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This recruitment of coactivators initiates the transcription of genes involved in lipid uptake, triglyceride synthesis, and lipid droplet formation, leading to lipid accumulation in adipocytes.[1]
Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone), are potent insulin sensitizers. However, their clinical use is hampered by side effects directly related to their strong adipogenic activity. This has driven the search for selective PPARγ modulators (SPPARγMs) that can retain the therapeutic benefits while minimizing adverse effects. This compound has emerged as a promising SPPARγM.
This compound: A Partial PPARγ Agonist with a Unique Mechanism
This compound is characterized by its high affinity for PPARγ but demonstrates poor agonist activity in classical transcriptional and adipogenesis assays.[2] Its primary mechanism for improving insulin sensitivity lies in its potent ability to block the Cdk5-mediated phosphorylation of PPARγ at serine 273 (in the PPARγ2 isoform).[2] This phosphorylation event is elevated in obesity and is linked to the dysregulation of a specific subset of genes, including the insulin-sensitizing adipokine, adiponectin.[2]
Unlike full agonists that stabilize helix 12 of the PPARγ ligand-binding domain to recruit coactivators and drive transcription, this compound activates PPARγ through a helix 12-independent mechanism.[3] This differential interaction with the receptor leads to a biased recruitment of coactivators, resulting in a distinct gene expression profile compared to full agonists.
Signaling Pathway of this compound vs. Full Agonists
Figure 1: A comparison of the signaling pathways activated by a full PPARγ agonist versus the partial agonist this compound.
Quantitative Effects of this compound on Lipid Metabolism and Storage
While full PPARγ agonists robustly induce adipogenesis and lipid accumulation, partial agonists like this compound are reported to have minimal to no such effects.[2] This is a critical distinction for their therapeutic potential.
| Parameter | Vehicle Control | Rosiglitazone (B1679542) (Full Agonist) | This compound (Partial Agonist) |
| PPARγ Transcriptional Activity | Baseline | High | Low[2] |
| Adipocyte Differentiation | Basal | Markedly Increased | No Significant Change |
| Triglyceride Accumulation | Basal | Significantly Increased | No Significant Change |
| Lipid Droplet Size/Number | Basal | Increased | No Significant Change |
| Expression of Adipogenic Genes (e.g., FABP4, LPL) | Baseline | Strongly Upregulated | Minimally Affected[1][4] |
| Expression of Lipolytic Genes (e.g., ATGL, HSL) | Baseline | Modulated | Modulated |
| Adiponectin Secretion | Baseline | Increased | Increased[2] |
Table 1: Summary of the comparative effects of a vehicle control, a full PPARγ agonist (Rosiglitazone), and this compound on key parameters of lipid metabolism and storage in adipocytes.
Experimental Protocols
3T3-L1 Adipocyte Differentiation and Treatment with this compound
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and their subsequent treatment with this compound to assess its effects on lipid accumulation.
Figure 2: Workflow for 3T3-L1 adipocyte differentiation and subsequent analysis following treatment.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS) and Calf Serum
-
Insulin, Dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
This compound, Rosiglitazone (as a positive control), and vehicle (e.g., DMSO)
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
Reagents for RNA extraction and qPCR
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until two days post-confluence.[5]
-
Differentiation Induction (Day 0): Change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium). Add this compound (e.g., 1 µM), rosiglitazone (e.g., 1 µM), or vehicle to the respective wells.[5]
-
Maturation (Day 2): Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective treatments.[5]
-
Maintenance (Day 4 onwards): Change the medium to DMEM with 10% FBS every two days, continuing the treatments.
-
Analysis (Day 8-10):
-
Oil Red O Staining: Fix the cells and stain with Oil Red O to visualize lipid droplets. For quantification, extract the dye with isopropanol (B130326) and measure the absorbance.[6]
-
Triglyceride Assay: Lyse the cells and measure the triglyceride content using a commercial kit.
-
Gene Expression Analysis: Isolate total RNA and perform quantitative PCR (qPCR) to analyze the expression of adipogenic (e.g., Fabp4, Lpl) and lipolytic (e.g., Atgl, Hsl) genes.
-
In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
This assay assesses the ability of this compound to inhibit the phosphorylation of PPARγ by Cdk5.
Figure 3: Workflow for the in vitro Cdk5-mediated PPARγ phosphorylation assay.
Materials:
-
Purified recombinant PPARγ protein
-
Active Cdk5/p25 complex
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
This compound, Rosiglitazone, and vehicle
-
SDS-PAGE gels and autoradiography supplies
Procedure:
-
Pre-incubation: Incubate purified PPARγ with this compound (e.g., 30 nM), rosiglitazone (e.g., 300 nM), or vehicle in kinase buffer.[2]
-
Kinase Reaction: Initiate the phosphorylation reaction by adding the Cdk5/p25 complex and [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Separation: Stop the reaction by adding SDS loading buffer and separate the proteins by SDS-PAGE.
-
Detection: Visualize the phosphorylated PPARγ by autoradiography.
-
Quantification: Quantify the band intensities to determine the extent of phosphorylation inhibition by the compounds.
Conclusion
This compound exemplifies a novel approach to modulating PPARγ activity for therapeutic benefit. By selectively blocking the Cdk5-mediated phosphorylation of PPARγ, it achieves insulin sensitization without promoting the adipogenic and lipid storage effects associated with full agonists. This unique mechanism of action makes this compound and similar partial agonists attractive candidates for the development of next-generation anti-diabetic drugs with an improved safety profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced role of this compound and other SPPARγMs in the intricate regulation of lipid metabolism and storage.
References
- 1. Inhibitory effect of microRNA-24 on fatty acid-binding protein expression on 3T3-L1 adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneticsmr.org [geneticsmr.org]
- 5. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 6. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Adipocyte Differentiation Assay Using Mrl24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes, is a critical area of study in metabolic diseases such as obesity and type 2 diabetes. The nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), is a master regulator of this process.[1][2] Activation of PPARγ is necessary and sufficient to drive the adipogenic program, making it a key target for therapeutic intervention.[1][2] Mrl24 is a partial agonist of PPARγ, suggesting it may modulate adipocyte differentiation with a different profile compared to full agonists, potentially offering a more nuanced therapeutic effect.[3] These application notes provide a detailed protocol for utilizing this compound in an in vitro adipocyte differentiation assay using the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis. The provided protocols and expected outcomes will guide researchers in evaluating the adipogenic potential of this compound and other PPARγ modulators.
Signaling Pathway of this compound in Adipocyte Differentiation
This compound, as a partial agonist, binds to PPARγ, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. As a partial agonist, this compound is expected to induce a conformational change in PPARγ that leads to a less efficient recruitment of coactivators compared to a full agonist. This results in a submaximal transcriptional activation of key adipogenic genes, such as fatty acid-binding protein 4 (Fabp4 or aP2) and Adiponectin (Adipoq), leading to a more moderate induction of adipocyte differentiation.
Experimental Protocols
Cell Culture and Maintenance of 3T3-L1 Preadipocytes
This protocol describes the standard procedure for culturing and maintaining 3T3-L1 cells to ensure they are ready for differentiation induction.
Materials:
-
3T3-L1 preadipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
10% Bovine Calf Serum (BCS)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture 3T3-L1 cells in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 70-80% confluency. Do not allow the cells to become fully confluent during routine culture.
-
To passage, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at a 1:5 to 1:10 ratio.
In Vitro Adipocyte Differentiation Assay
This protocol details the induction of adipocyte differentiation in 3T3-L1 cells and treatment with this compound.
Materials:
-
Confluent 3T3-L1 cells in multi-well plates (e.g., 24-well or 12-well plates)
-
Differentiation Medium I (DMI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).
-
Differentiation Medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Full PPARγ agonist (e.g., Rosiglitazone) as a positive control
-
Vehicle control (e.g., DMSO)
Protocol:
-
Seed 3T3-L1 preadipocytes into multi-well plates and grow to 100% confluency. It is crucial to allow the cells to become fully confluent before inducing differentiation.
-
Two days post-confluency (Day 0), replace the growth medium with DMI containing the vehicle, this compound at various concentrations, or the positive control (full agonist).
-
On Day 2, remove the DMI and replace it with DMII containing the respective treatments (vehicle, this compound, or full agonist).
-
From Day 4 onwards, replace the medium every two days with fresh DMII containing the treatments.
-
Continue the differentiation for a total of 8-10 days.
Quantification of Adipocyte Differentiation
a) Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the accumulation of lipids in mature adipocytes.
Materials:
-
Oil Red O stock solution (0.5 g Oil Red O in 100 mL isopropanol)
-
Oil Red O working solution (6 parts Oil Red O stock solution + 4 parts distilled water, filtered)
-
10% Formalin in PBS
-
Distilled water
-
Microscope
-
Spectrophotometer (for quantification)
Protocol:
-
Wash the differentiated cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Allow the cells to air dry completely.
-
Add the Oil Red O working solution and incubate for 10-20 minutes at room temperature.
-
Wash the cells with distilled water 2-4 times.
-
For qualitative analysis, visualize the stained lipid droplets under a microscope.
-
For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
b) Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the expression of key adipogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Fabp4/aP2, Adipoq) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Protocol:
-
At the end of the differentiation period, wash the cells with PBS and lyse them to extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Data Presentation
The following tables provide an example of how to present the quantitative data obtained from the adipocyte differentiation assay. The data shown are representative and illustrate the expected outcome of a partial PPARγ agonist like this compound compared to a full agonist.
Table 1: Effect of this compound on Adipogenic Gene Expression
| Treatment | Concentration | Pparg (Fold Change) | Fabp4/aP2 (Fold Change) | Adipoq (Fold Change) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound | 1 µM | 2.5 ± 0.3 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound | 10 µM | 4.1 ± 0.4 | 8.5 ± 0.9 | 7.9 ± 0.8 |
| Full Agonist | 1 µM | 6.2 ± 0.6 | 15.3 ± 1.2 | 14.5 ± 1.1 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Lipid Accumulation (Oil Red O Staining)
| Treatment | Concentration | Absorbance at 510 nm (Fold Change) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
| This compound | 1 µM | 2.1 ± 0.2 |
| This compound | 10 µM | 3.5 ± 0.4 |
| Full Agonist | 1 µM | 6.8 ± 0.7 |
Data are presented as mean ± standard deviation.
Expected Results and Troubleshooting
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) should show minimal signs of differentiation, with very few lipid droplets and baseline expression of adipogenic genes.
-
This compound Treatment: As a partial PPARγ agonist, this compound is expected to induce a dose-dependent increase in adipocyte differentiation. This will be observed as a moderate increase in lipid accumulation and a submaximal induction of adipogenic marker genes (Pparg, Fabp4/aP2, Adipoq) compared to the full agonist.[1][4]
-
Full Agonist (Positive Control): A full PPARγ agonist like rosiglitazone (B1679542) should robustly induce adipocyte differentiation, characterized by a significant accumulation of large lipid droplets and a strong induction of adipogenic gene expression.[5][6]
Troubleshooting:
-
Low Differentiation Efficiency:
-
Ensure the 3T3-L1 cells are not passaged too many times, as this can reduce their differentiation capacity.
-
Confirm that the cells are fully confluent for two days before inducing differentiation.
-
Check the activity of the components in the differentiation media, especially insulin and dexamethasone.
-
-
High Variability between Wells:
-
Ensure even cell seeding and consistent media changes.
-
Be gentle when changing the media to avoid detaching the cells, especially in the later stages of differentiation.
-
-
Unexpected Results with this compound:
-
The partial agonism of this compound may lead to different kinetics of differentiation. Consider extending the differentiation period.
-
Some partial agonists have been reported to inhibit adipogenesis under certain conditions.[3][7] The observed effect may be context-dependent.
-
Verify the concentration and stability of the this compound stock solution.
-
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
- 3. A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective effects of PPARgamma agonists and antagonists on human pre-adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPAR γ partial agonist, KR-62776, inhibits adipocyte differentiation via activation of ERK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PPARγ Target Genes Following Mrl24 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. As a ligand-activated transcription factor, its modulation presents a key therapeutic strategy for metabolic diseases, including type 2 diabetes. Mrl24 is a selective partial agonist of PPARγ, exhibiting promising anti-diabetic properties. Unlike full agonists, partial agonists like this compound are designed to elicit a more moderate and selective transcriptional response, potentially minimizing the adverse effects associated with full PPARγ activation. This compound has been shown to display high affinity for PPARγ and is effective in blocking the Cdk5-mediated phosphorylation of the receptor, a mechanism linked to its insulin-sensitizing effects.[1]
Western blot analysis is a fundamental technique to investigate the effects of compounds like this compound on protein expression levels. This document provides a detailed protocol for the Western blot analysis of PPARγ and its key target genes, including Adipocyte Protein 2 (FABP4), CD36, and Adiponectin, in a relevant cell model such as 3T3-L1 adipocytes, following treatment with this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of this compound in activating PPARγ and the general workflow for the Western blot analysis.
References
Application Notes and Protocols for Gene Expression Analysis with qPCR Following Mrl24 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mrl24 is a synthetic organic compound that functions as a partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, which plays a crucial role in regulating genes involved in fatty acid metabolism, adipogenesis, and insulin (B600854) sensitivity.[1][4] As a partial agonist, this compound elicits a transcriptional response that is approximately 20% of that of a full agonist like rosiglitazone.[1] This modulation of PPARγ activity makes this compound a compound of interest for therapeutic applications, particularly in the context of metabolic diseases.
Understanding the downstream effects of this compound on gene expression is critical for elucidating its mechanism of action and evaluating its therapeutic potential. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring changes in mRNA levels, making it an ideal method for analyzing the impact of this compound stimulation on target gene expression.[5][6]
These application notes provide a comprehensive guide for researchers to perform gene expression analysis using qPCR following stimulation with this compound. This document includes detailed experimental protocols, guidelines for data presentation, and visual diagrams of the experimental workflow and the putative signaling pathway.
This compound Signaling Pathway
This compound, as a partial agonist of PPARγ, binds to the ligand-binding domain of the receptor. This binding event induces a conformational change in PPARγ, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7] The partial agonism of this compound suggests a differential recruitment of co-regulators compared to full agonists, leading to a distinct gene expression profile.
Caption: this compound binds to PPARγ, leading to gene transcription.
Experimental Workflow
The following diagram outlines the major steps involved in analyzing gene expression changes in response to this compound stimulation.
Caption: From cell culture to data interpretation.
Detailed Experimental Protocols
Cell Culture and this compound Stimulation
This protocol is designed for 3T3-L1 pre-adipocytes, a common cell line for studying adipogenesis and PPARγ activation.
-
Cell Seeding:
-
Culture 3T3-L1 cells in a T75 flask using Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Once confluent, trypsinize the cells and seed them into 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and growth to confluence.
-
-
Adipocyte Differentiation (Optional but Recommended):
-
Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS. Mature adipocytes should be visible by Day 8-10.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
RNA Extraction
This protocol uses a common TRIzol-based method for RNA extraction.[8]
-
Cell Lysis: Aspirate the culture medium and add 1 mL of TRIzol reagent directly to each well of the 6-well plate. Pipette the lysate up and down several times to ensure complete cell lysis.[8]
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 200 µL of chloroform, cap the tube, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.[8]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[8]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 500 µL of isopropanol, mix by inverting the tube, and incubate at room temperature for 10 minutes.[8]
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.[8]
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol (B145695) (prepared with RNase-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[8]
-
Resuspension: Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water.
-
RNA Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A ratio between 1.8 and 2.0 is considered pure.
Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following components:
-
1 µg of total RNA
-
1 µL of Oligo(dT) primers (50 µM) or Random Hexamers (50 ng/µL)
-
1 µL of 10 mM dNTP mix
-
Add RNase-free water to a final volume of 13 µL.
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor
-
1 µL of Reverse Transcriptase (e.g., SuperScript™ III)
-
-
Incubation: Add 7 µL of the reverse transcription master mix to the RNA/primer mixture. Incubate at 50°C for 60 minutes.
-
Inactivation: Inactivate the enzyme by heating to 70°C for 15 minutes.
-
Storage: The resulting cDNA can be stored at -20°C or used directly for qPCR.
Quantitative PCR (qPCR)
This protocol uses a SYBR Green-based detection method.[8][9]
-
Primer Design: Design or obtain validated primers for your target genes (e.g., FABP4, LPL, ADIPOQ) and at least one stable reference (housekeeping) gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.[5]
-
qPCR Reaction Mix: Prepare a master mix for each primer set in a microcentrifuge tube. For a single 20 µL reaction:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
3 µL of Nuclease-free water
-
5 µL of diluted cDNA (e.g., 1:10 dilution of the stock cDNA)
-
-
Plate Setup: Pipette 15 µL of the master mix into the wells of a 96-well qPCR plate. Add 5 µL of the appropriate diluted cDNA to each well. Include triplicate reactions for each sample and a no-template control (NTC) for each primer set.[8]
-
Thermocycling Conditions: Perform the qPCR using a real-time PCR instrument with the following cycling conditions:[9]
-
Initial Denaturation: 95°C for 5 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Presentation and Analysis
Gene expression changes are typically calculated using the comparative Ct (ΔΔCt) method.[10] The results are expressed as fold change in the this compound-treated samples relative to the vehicle-treated control samples.
Table 1: Raw Ct Values from qPCR Experiment
| Treatment | Target Gene | Replicate 1 (Ct) | Replicate 2 (Ct) | Replicate 3 (Ct) | Average Ct |
| Vehicle | GAPDH | 18.52 | 18.61 | 18.49 | 18.54 |
| Vehicle | FABP4 | 25.13 | 25.22 | 25.09 | 25.15 |
| Vehicle | LPL | 23.45 | 23.51 | 23.48 | 23.48 |
| Vehicle | ADIPOQ | 26.89 | 26.95 | 26.85 | 26.90 |
| 1 µM this compound | GAPDH | 18.63 | 18.55 | 18.59 | 18.59 |
| 1 µM this compound | FABP4 | 23.01 | 23.11 | 23.05 | 23.06 |
| 1 µM this compound | LPL | 21.88 | 21.94 | 21.91 | 21.91 |
| 1 µM this compound | ADIPOQ | 24.75 | 24.81 | 24.78 | 24.78 |
| 10 µM this compound | GAPDH | 18.48 | 18.53 | 18.51 | 18.51 |
| 10 µM this compound | FABP4 | 21.95 | 22.03 | 21.98 | 21.99 |
| 10 µM this compound | LPL | 20.72 | 20.78 | 20.75 | 20.75 |
| 10 µM this compound | ADIPOQ | 23.61 | 23.67 | 23.64 | 23.64 |
Table 2: Gene Expression Fold Change Calculation (ΔΔCt Method)
| Treatment | Target Gene | Avg Ct (Target) | Avg Ct (GAPDH) | ΔCt (Target - GAPDH) | ΔΔCt (ΔCt Sample - ΔCt Vehicle) | Fold Change (2^-ΔΔCt) |
| Vehicle | FABP4 | 25.15 | 18.54 | 6.61 | 0.00 | 1.00 |
| 1 µM this compound | FABP4 | 23.06 | 18.59 | 4.47 | -2.14 | 4.41 |
| 10 µM this compound | FABP4 | 21.99 | 18.51 | 3.48 | -3.13 | 8.75 |
| Vehicle | LPL | 23.48 | 18.54 | 4.94 | 0.00 | 1.00 |
| 1 µM this compound | LPL | 21.91 | 18.59 | 3.32 | -1.62 | 3.07 |
| 10 µM this compound | LPL | 20.75 | 18.51 | 2.24 | -2.70 | 6.50 |
| Vehicle | ADIPOQ | 26.90 | 18.54 | 8.36 | 0.00 | 1.00 |
| 1 µM this compound | ADIPOQ | 24.78 | 18.59 | 6.19 | -2.17 | 4.51 |
| 10 µM this compound | ADIPOQ | 23.64 | 18.51 | 5.13 | -3.23 | 9.37 |
-
ΔCt: The difference in Ct values between the target gene and the reference gene.
-
ΔΔCt: The difference between the ΔCt of the treated sample and the ΔCt of the control sample.
-
Fold Change: The normalized gene expression level in the treated sample compared to the control.
Conclusion
This document provides a detailed framework for the quantitative analysis of gene expression changes induced by the PPARγ partial agonist, this compound. By following these protocols and guidelines, researchers can obtain reliable and reproducible data to elucidate the molecular mechanisms of action of this compound. Adherence to good laboratory practices, including proper controls and data analysis methods, is essential for generating high-quality results.[5]
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Modulation of the Transcriptional Activity of Peroxisome Proliferator-Activated Receptor Gamma by Protein-Protein Interactions and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 10. bitesizebio.com [bitesizebio.com]
MRL24: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL24 is a potent and selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. As a partial agonist, this compound exhibits a submaximal transcriptional activation compared to full PPARγ agonists, which may offer a more favorable therapeutic profile with potentially fewer side effects.[1] Notably, this compound has been shown to be highly effective at blocking the Cdk5-mediated phosphorylation of PPARγ, a post-translational modification associated with insulin (B600854) resistance.[2] This document provides detailed information on the solubility of this compound and comprehensive protocols for its preparation and application in cell culture experiments.
Data Presentation
Physicochemical and Solubility Data
| Property | Value | Source |
| Formal Name | (S)-2-(3-((1-(4-Methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)methyl)phenoxy)propanoic acid | [2] |
| Molecular Formula | C₂₈H₂₄F₃NO₆ | [2] |
| Molecular Weight | 527.49 g/mol | [2] |
| Appearance | Powder | N/A |
| Purity | >98% | [2] |
| Solubility | DMSO: up to 30 mg/mL | [2] |
| Storage of Powder | -20°C for up to 2 years | [2] |
| Storage of DMSO Stock Solution | -20°C for up to 2 months | [2] |
Biological Activity
| Parameter | Description | Value | Source |
| Target | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Partial Agonist | [1][2] |
| Mechanism of Action | Binds to PPARγ, leading to a conformational change that recruits coactivators and modulates the transcription of target genes. It exhibits biased agonism, favoring the recruitment of certain coactivators over others compared to full agonists.[3][4] | N/A | N/A |
| Specific Activity | Highly effective at blocking Cdk5-mediated phosphorylation of PPARγ. | Effective concentration: 30 nM | [2] |
| Transcriptional Activity | Exhibits approximately 20% of the transcriptional output of the full agonist rosiglitazone (B1679542) in a PPRE transcriptional reporter assay. | ~20% of full agonist | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and anhydrous, sterile DMSO to room temperature.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 5.275 mg of this compound.
-
Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 10 mM stock from 5.275 mg of this compound, add 1 mL of DMSO.
-
Vortexing: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the this compound stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to two months.[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the this compound DMSO stock solution into a working solution for treating cells in culture.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of ≤0.5% is generally well-tolerated by most cell lines, with ≤0.1% being recommended for sensitive cells or long-term experiments. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Sterility: Perform all dilutions under sterile conditions in a laminar flow hood to prevent contamination.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilutions: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.
-
Formula: Volume of Stock (µL) = (Final Concentration (µM) x Final Volume (mL)) / Stock Concentration (mM)
-
Example: To prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution:
-
Volume of Stock (µL) = (10 µM x 10 mL) / 10 mM = 10 µL
-
-
-
Serial Dilutions (Recommended): To ensure accurate pipetting and homogenous mixing, especially for low final concentrations, it is recommended to perform an intermediate dilution of the stock solution in fresh, sterile cell culture medium.
-
Final Dilution: Add the calculated volume of the this compound stock solution or the intermediate dilution to the cell culture plates containing cells and the appropriate volume of pre-warmed complete medium.
-
Mixing: Gently swirl the plates to ensure even distribution of the compound.
-
Incubation: Incubate the cells for the desired experimental duration.
Protocol 3: General Adipocyte Differentiation Assay
This protocol provides a general workflow for assessing the effect of this compound on the differentiation of preadipocytes (e.g., 3T3-L1 cells).
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1)
-
Preadipocyte growth medium
-
Adipocyte differentiation medium (containing inducers like IBMX, dexamethasone, and insulin)
-
Adipocyte maintenance medium (containing insulin)
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Oil Red O staining solution
-
Isopropanol (B130326) (100%)
-
Multi-well cell culture plates
-
Microplate reader (optional, for quantification)
Procedure:
-
Cell Seeding: Seed preadipocytes into multi-well plates at a density that allows them to reach confluence.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with adipocyte differentiation medium containing various concentrations of this compound or vehicle control.
-
Medium Changes: After 2-3 days, replace the differentiation medium with adipocyte maintenance medium containing the respective concentrations of this compound or vehicle control. Continue to replace the maintenance medium every 2-3 days for a total of 8-12 days.
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Allow the wells to dry completely.
-
Add Oil Red O staining solution and incubate for 10-20 minutes.
-
Wash extensively with water.
-
-
Visualization and Quantification:
-
Visualize and photograph the stained lipid droplets under a microscope.
-
For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 500 nm using a microplate reader.
-
Protocol 4: General Cell Proliferation Assay (MTT Assay)
This protocol outlines a general method to evaluate the effect of this compound on cancer cell proliferation using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a range of this compound concentrations or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Mandatory Visualizations
Caption: this compound mediated PPARγ signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Logical steps for this compound solution preparation.
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structural mechanism of nuclear receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation Assays of Mrl24-Induced Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) assays coupled with mass spectrometry to investigate the specific protein interactions induced by the partial agonist Mrl24 with its target, the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Understanding the unique protein interactome modulated by this compound is crucial for elucidating its mechanism of action and for the development of selective PPARγ modulators with improved therapeutic profiles.
Introduction to this compound and Biased Agonism
This compound is a synthetic partial agonist of PPARγ, a key regulator of adipogenesis, lipid metabolism, and inflammation. Unlike full agonists, such as the thiazolidinedione (TZD) class of drugs, partial agonists like this compound may induce a distinct conformational change in the PPARγ protein. This can lead to the recruitment of a unique set of coactivator and corepressor proteins, a phenomenon known as "biased agonism." This differential recruitment of protein partners is thought to underlie the distinct biological effects of partial agonists, potentially separating the therapeutic benefits from the adverse side effects associated with full PPARγ activation. Co-immunoprecipitation is a powerful technique to isolate and identify these ligand-specific protein complexes.
Principle of the Assay
Co-immunoprecipitation is an antibody-based technique used to enrich a specific protein (the "bait") from a complex mixture, such as a cell lysate, along with its interacting partners (the "prey"). In the context of this compound, PPARγ serves as the bait protein. Cells are treated with this compound to induce the formation of specific PPARγ-protein complexes. Following cell lysis, an antibody specific to PPARγ is used to capture the entire complex. The complex is then purified, and the interacting proteins are identified and quantified, typically by mass spectrometry. By comparing the protein interaction profiles of PPARγ in the presence of this compound to those with a full agonist or a vehicle control, researchers can identify proteins that are selectively recruited or dismissed by this partial agonist.
Key Applications
-
Mechanism of Action Studies: Elucidate the molecular mechanisms by which this compound exerts its specific biological effects.
-
Drug Discovery and Development: Identify novel protein targets and pathways modulated by selective PPARγ ligands, aiding in the design of next-generation therapeutics with improved efficacy and safety profiles.
-
Biomarker Identification: Discover potential biomarkers that are indicative of a response to this compound or other selective PPARγ modulators.
-
Understanding Biased Agonism: Provide insights into the structural and functional basis of biased agonism at nuclear receptors.
Experimental Workflow Overview
The overall experimental workflow for analyzing this compound-induced protein interactions with PPARγ involves several key stages, from cell culture and treatment to data analysis and interpretation.
Caption: A high-level overview of the experimental workflow for identifying this compound-induced protein interactions.
Signaling Pathway Context
This compound, as a ligand for PPARγ, influences gene transcription by modulating the composition of the protein complexes that bind to PPARγ. These complexes, in turn, regulate the expression of target genes involved in various metabolic and inflammatory pathways.
Caption: this compound binding to PPARγ induces a specific protein complex formation, leading to a distinct pattern of gene expression.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data from a co-immunoprecipitation experiment coupled with mass spectrometry, comparing the protein interactome of PPARγ in adipocytes treated with a vehicle, a full agonist, and the partial agonist this compound. The data is presented as fold changes in protein abundance relative to the vehicle control.
Table 1: Differentially Recruited Coactivators in the Nuclear Fraction
| Protein | Full Agonist (Fold Change vs. Vehicle) | This compound (Fold Change vs. Vehicle) | Putative Function |
| NCOA1 (SRC-1) | 5.2 | 2.1 | Nuclear receptor coactivator |
| NCOA2 (GRIP1) | 4.8 | 1.8 | Nuclear receptor coactivator |
| EP300 (p300) | 3.5 | 1.5 | Histone acetyltransferase |
| CREBBP (CBP) | 3.2 | 1.3 | Histone acetyltransferase |
| MED1 | 6.1 | 2.5 | Mediator complex subunit |
| PRKDC | 1.2 | 4.5 | DNA-dependent protein kinase |
| TRIP4 (ASC-2) | 1.5 | 3.8 | Thyroid hormone receptor-interacting protein |
Table 2: Differentially Dismissed Corepressors in the Nuclear Fraction
| Protein | Full Agonist (Fold Change vs. Vehicle) | This compound (Fold Change vs. Vehicle) | Putative Function |
| NCOR1 | 0.2 | 0.8 | Nuclear receptor corepressor 1 |
| NCOR2 (SMRT) | 0.3 | 0.7 | Nuclear receptor corepressor 2 |
| TBL1X | 0.4 | 0.9 | Transducin beta-like 1X-linked |
| HDAC3 | 0.3 | 0.6 | Histone deacetylase 3 |
Note: The data presented in these tables are illustrative and based on the expected outcomes of such an experiment. Actual results may vary.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the literature for the analysis of PPARγ protein interactions in adipocytes.
Protocol 1: Cell Culture, Differentiation, and Treatment
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To induce differentiation into mature adipocytes, grow cells to confluence. Two days post-confluence, change the medium to a differentiation cocktail containing DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 1 µg/mL insulin. After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin. Continue to culture for an additional 4-6 days, replacing the medium every 2 days, until mature adipocytes are formed.
-
Ligand Treatment: On day 8 of differentiation, treat the mature adipocytes with either vehicle (DMSO), a full PPARγ agonist (e.g., 1 µM Rosiglitazone), or the partial agonist this compound (1 µM) for 24 hours.
Protocol 2: Subcellular Fractionation of Adipocytes
-
Cell Harvest: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Cytosolic Fraction: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, supplemented with protease and phosphatase inhibitors). Incubate on ice for 15 minutes. Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly. Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant is the cytosolic fraction.
-
Nuclear Fraction: The pellet from the previous step contains the nuclei. Wash the pellet with the hypotonic buffer. Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors). Incubate on a rocking platform for 30 minutes at 4°C. Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
Protocol 3: Co-immunoprecipitation
-
Pre-clearing: To reduce non-specific binding, incubate the nuclear or cytosolic extracts with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a specific anti-PPARγ antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with a wash buffer (e.g., a modified RIPA buffer with lower detergent concentration) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a more gentle elution method, such as a low pH buffer or a competitive peptide, if downstream enzymatic activity assays are planned.
Protocol 4: Sample Preparation for Mass Spectrometry and Data Analysis
-
In-gel or In-solution Digestion: Run the eluted samples on an SDS-PAGE gel and perform an in-gel trypsin digestion of the protein bands, or perform an in-solution digestion of the entire eluate.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the mass spectrometry data. Perform statistical analysis to identify proteins that are significantly enriched or depleted in the this compound-treated samples compared to the controls.
Troubleshooting and Considerations
-
Antibody Specificity: Ensure the use of a highly specific and validated antibody for PPARγ to minimize off-target immunoprecipitation.
-
Lysis Buffer Optimization: The choice and concentration of detergents in the lysis and wash buffers are critical for maintaining protein-protein interactions while minimizing non-specific binding.
-
Controls: Include appropriate controls in every experiment, such as an isotype-matched IgG control for the immunoprecipitation and a mock-treated cell sample.
-
Validation: Validate the mass spectrometry findings with orthogonal methods, such as Western blotting, for key interacting proteins.
By following these application notes and protocols, researchers can effectively employ co-immunoprecipitation assays to unravel the specific protein interaction networks modulated by this compound, providing valuable insights into its therapeutic potential.
Application Notes and Protocols for Measuring Mrl24's Transcriptional Activity using Reporter Gene Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mrl24 is a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2][3] As a transcription factor, PPARγ's activity is modulated by ligand binding, which in turn regulates the expression of target genes. Reporter gene assays are a fundamental tool for quantifying the transcriptional activity of PPARγ in response to ligands like this compound.[4][5][6] These assays typically employ a luciferase reporter gene under the control of a PPARγ-responsive promoter element (PPRE), providing a highly sensitive and quantitative readout of receptor activation.
This document provides detailed application notes and protocols for utilizing reporter gene assays to measure the transcriptional activity of PPARγ as modulated by this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The transcriptional activity of this compound is often compared to that of full agonists, such as rosiglitazone (B1679542). The following tables summarize key quantitative data from various in vitro studies.
Table 1: Comparative Transcriptional Activity of PPARγ Ligands
| Ligand | Agonist Type | Relative Transcriptional Activity (vs. Rosiglitazone) | Cell Line | Reporter System | Reference |
| Rosiglitazone | Full Agonist | 100% | Varies | PPRE-Luciferase | [7] |
| This compound | Partial Agonist | ~20% | Varies | PPRE-Luciferase |
Table 2: EC50 Values for this compound in PPARγ Reporter Gene Assays
| Cell Line | EC50 (nM) | Assay Type | Reference |
| COS-1 | 2 | Gal4-PPARγ LBD co-transfection with UAS-luciferase reporter | [2][8] |
| 293T | 2 | UAS-luciferase reporter gene assay | [8] |
Signaling Pathway
The canonical PPARγ signaling pathway involves the formation of a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, this complex can be bound by corepressors, inhibiting gene transcription. Upon binding of an agonist like this compound, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating transcription.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Protocols
Principle of the PPRE-Luciferase Reporter Assay
This assay measures the ability of a compound, such as this compound, to activate PPARγ. Cells are co-transfected with two plasmids:
-
Expression Plasmid: Contains the coding sequence for human PPARγ.
-
Reporter Plasmid: Contains the firefly luciferase gene downstream of a promoter containing multiple copies of the PPRE.
When this compound activates PPARγ, the PPARγ/RXR heterodimer binds to the PPREs on the reporter plasmid, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of PPARγ. A second reporter, such as Renilla luciferase, driven by a constitutive promoter is often co-transfected to normalize for transfection efficiency and cell number.
Experimental Workflow
Caption: Workflow for a dual-luciferase reporter assay.
Detailed Protocol: Dual-Luciferase Reporter Assay
Materials:
-
Cell Line: HEK293T or COS-1 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
PPARγ expression vector (e.g., pCMV-hPPARγ)
-
PPRE-luciferase reporter vector (e.g., pGL3-PPRE-luc)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
Compounds: this compound, Rosiglitazone (positive control), DMSO (vehicle control).
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent).
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T or COS-1 cells into 96-well plates at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Co-transfection:
-
For each well, prepare a DNA mixture containing:
-
50 ng of PPARγ expression vector
-
100 ng of PPRE-luciferase reporter vector
-
10 ng of Renilla luciferase control vector
-
-
Dilute the DNA mixture in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add 20 µL of the transfection complex to each well.
-
Incubate the plates for 24-48 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and rosiglitazone in complete culture medium. A typical concentration range for this compound would be from 10^-10 M to 10^-5 M.
-
After the transfection incubation period, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of the test compounds or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and gently wash once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
In the luminometer, program the instrument to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity (2-second pre-read delay, 10-second measurement).
-
Next, program the instrument to inject 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to obtain the Relative Luciferase Units (RLU).
-
Normalize the RLU of treated samples to the RLU of the vehicle control to determine the fold induction.
-
Plot the fold induction as a function of the log concentration of the compound to generate dose-response curves and calculate EC50 values using a suitable software (e.g., GraphPad Prism).
-
Conclusion
Reporter gene assays provide a robust and sensitive method for quantifying the transcriptional activity of PPARγ in response to the partial agonist this compound. By following the detailed protocols outlined in this document, researchers can obtain reliable and reproducible data to characterize the potency and efficacy of this compound and other PPARγ modulators. This information is crucial for basic research into PPARγ signaling and for the development of novel therapeutics targeting this important nuclear receptor.
References
- 1. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay to Identify Mrl24-Modulated PPARγ-Regulated Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in regulating a wide array of genes involved in critical cellular processes such as lipid metabolism, inflammation, and cell differentiation.[1][2][3] The transcriptional activity of PPARγ is modulated by the binding of various ligands. Mrl24 is a synthetic partial agonist of PPARγ, which means it binds to PPARγ and elicits a transcriptional response that is a fraction of that induced by full agonists.[4][5] Understanding how this compound modulates the interaction of PPARγ with its target genes is crucial for elucidating its therapeutic potential and mechanism of action.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the natural chromatin context of the cell.[6][7][8] By using a specific antibody to immunoprecipitate a target protein (in this case, PPARγ), co-precipitated DNA fragments can be identified, revealing the genomic locations where the protein was bound. This application note provides a detailed protocol for utilizing a ChIP assay to identify genes whose regulation by PPARγ is modulated by this compound. The core of this approach is a comparative analysis of PPARγ binding to chromatin in the presence and absence of this compound treatment.
Signaling Pathway of PPARγ
PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes.[2][9] In the absence of a ligand, the PPARγ-RXR heterodimer is often associated with corepressor proteins that inhibit transcription. Upon binding of an agonist like this compound, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivator proteins, which in turn facilitates gene transcription.[5][10]
Experimental Design and Workflow
The experiment involves treating cells with either a vehicle control or this compound. Subsequently, a ChIP assay is performed on both sets of cells using an antibody specific to PPARγ. The enriched DNA from both conditions is then quantified and analyzed, typically by qPCR for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Culture and Treatment
-
Culture cells (e.g., 3T3-L1 adipocytes, RAW 264.7 macrophages) to approximately 80-90% confluency. For a standard ChIP experiment, a 15 cm dish with 2-5 x 10^7 cells is recommended.[11]
-
Treat one set of cells with the desired concentration of this compound and the other set with a vehicle control (e.g., DMSO) for a predetermined duration.
2. Cross-linking
-
To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.[12]
-
Incubate for 10 minutes at room temperature with gentle shaking.[12]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Preparation
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) to lyse the cell membrane and release the nuclei.
-
Lyse the nuclei to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp. This can be achieved by sonication or enzymatic digestion (e.g., with micrococcal nuclease).[11][13] Optimization of shearing conditions is critical for successful ChIP.[11]
-
Centrifuge the sheared chromatin to pellet cell debris and collect the supernatant containing the soluble chromatin.
4. Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific background.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an anti-PPARγ antibody. A negative control incubation with a non-specific IgG antibody should also be performed.[6]
-
Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.[6]
5. Washing and Elution
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.[11]
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
6. Reverse Cross-linking and DNA Purification
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight. The input control should be processed in parallel.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
7. DNA Analysis
-
Quantitative PCR (qPCR): Quantify the amount of specific DNA sequences in the immunoprecipitated samples and the input. The enrichment of a particular DNA region is calculated as a percentage of the input.
-
ChIP-sequencing (ChIP-seq): Prepare a sequencing library from the immunoprecipitated DNA and the input DNA. Sequence the libraries and align the reads to a reference genome to identify genome-wide binding sites.[13][14]
Data Presentation
Quantitative data from qPCR experiments should be summarized in tables for clear comparison between vehicle- and this compound-treated samples.
Table 1: qPCR Analysis of PPARγ Binding to Target Gene Promoters
| Target Gene Promoter | Antibody | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. IgG |
| Adipoq | Anti-PPARγ | Vehicle | 1.5 ± 0.3 | 15.0 |
| Anti-PPARγ | This compound | 3.2 ± 0.5 | 32.0 | |
| IgG | Vehicle | 0.1 ± 0.02 | 1.0 | |
| IgG | This compound | 0.1 ± 0.03 | 1.0 | |
| Fabp4 | Anti-PPARγ | Vehicle | 2.1 ± 0.4 | 21.0 |
| Anti-PPARγ | This compound | 4.5 ± 0.6 | 45.0 | |
| IgG | Vehicle | 0.1 ± 0.01 | 1.0 | |
| IgG | This compound | 0.1 ± 0.02 | 1.0 | |
| Negative Control Locus | Anti-PPARγ | Vehicle | 0.15 ± 0.04 | 1.5 |
| Anti-PPARγ | This compound | 0.16 ± 0.05 | 1.6 | |
| IgG | Vehicle | 0.1 ± 0.02 | 1.0 | |
| IgG | This compound | 0.1 ± 0.03 | 1.0 |
This table presents hypothetical data for illustrative purposes.
For ChIP-seq data, results are typically presented as peak calls, with tables summarizing the number of peaks and their genomic distribution.
Table 2: Summary of ChIP-seq Peak Calling
| Sample | Total Reads | Aligned Reads | Number of Peaks |
| Vehicle Input | 35,000,000 | 32,500,000 | N/A |
| Vehicle PPARγ IP | 40,000,000 | 37,200,000 | 15,234 |
| This compound Input | 36,500,000 | 33,800,000 | N/A |
| This compound PPARγ IP | 42,100,000 | 39,000,000 | 21,567 |
This table presents hypothetical data for illustrative purposes.
Logical Relationship for Identifying this compound-Regulated Genes
The identification of this compound-regulated genes via ChIP-seq involves a comparative analysis of PPARγ binding peaks between the vehicle- and this compound-treated conditions.
References
- 1. The Role of Transcription Factor PPAR-γ in the Pathogenesis of Psoriasis, Skin Cells, and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor γ-Dependent Repression of the Inducible Nitric Oxide Synthase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological functions of peroxisome proliferator-activated receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 7. Identification of transcription factor target genes by ChIP display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of the Transcriptional Activity of Peroxisome Proliferator-Activated Receptor Gamma by Protein-Protein Interactions and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rockland.com [rockland.com]
- 12. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 13. academic.oup.com [academic.oup.com]
- 14. Transcription Factor ChIP-Seq, ChIP-Seq Service | CD BioSciences [epigenhub.com]
Application Notes and Protocols for In Situ Hybridization: Localizing Mrl24 Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mrl24 is a synthetic small molecule that functions as a partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. By binding to and partially activating PPARγ, this compound modulates the expression of a specific set of target genes, offering a potential therapeutic avenue for metabolic disorders with a nuanced efficacy and safety profile compared to full agonists. Understanding the precise spatial and cellular expression patterns of this compound-regulated genes is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.
This document provides detailed application notes and a comprehensive protocol for the localization of this compound-regulated PPARγ target gene expression in formalin-fixed, paraffin-embedded (FFPE) tissues using chromogenic in situ hybridization (CISH). The selected target genes for this protocol, Adiponectin (ADIPOQ), Fatty Acid Binding Protein 4 (FABP4), CD36 Molecule (CD36), Lipoprotein Lipase (LPL), and Glucose Transporter Type 4 (GLUT4), are well-established downstream effectors of PPARγ activation and are critically involved in metabolic homeostasis.
Data Presentation: Representative Expression of this compound Target Genes
The following table summarizes representative quantitative data on the modulation of PPARγ target gene expression in cultured human adipocytes following treatment with this compound. This data is illustrative and serves to provide a basis for expected changes in gene expression. Actual results may vary depending on the experimental system, tissue type, and specific conditions. A recent study utilizing RNA sequencing of human adipocytes treated with the partial agonist this compound has shown significant modulation of lipid metabolism-related pathways[1].
| Target Gene | Function | Basal Expression (Relative Units) | Expression after this compound Treatment (Relative Units) | Fold Change |
| Adiponectin (ADIPOQ) | Insulin-sensitizing adipokine | 100 | 250 | +2.5 |
| FABP4 | Intracellular fatty acid transport | 100 | 300 | +3.0 |
| CD36 | Fatty acid translocase | 100 | 200 | +2.0 |
| LPL | Lipoprotein lipase, hydrolyzes triglycerides | 100 | 180 | +1.8 |
| GLUT4 | Insulin-regulated glucose transporter | 100 | 150 | +1.5 |
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental procedure, the following diagrams have been generated.
Experimental Protocols
This section provides a detailed methodology for performing chromogenic in situ hybridization (CISH) to detect the mRNA of this compound target genes in FFPE tissue sections.
I. Preparation of DIG-labeled RNA Probes
Materials:
-
Linearized plasmid DNA containing the target gene sequence (e.g., Adiponectin, FABP4) downstream of a T7 or SP6 promoter
-
DIG RNA Labeling Kit (e.g., from Roche)
-
RNase-free water, tubes, and pipette tips
-
Transcription buffer
-
RNA polymerase (T7 or SP6)
-
DNase I, RNase-free
-
Lithium Chloride (LiCl)
-
Spectrophotometer
Protocol:
-
Set up the in vitro transcription reaction in an RNase-free tube on ice. For a 20 µl reaction, combine:
-
2 µl 10x Transcription Buffer
-
2 µl 10x DIG RNA Labeling Mix
-
1 µg Linearized plasmid DNA
-
2 µl RNA Polymerase (T7 or SP6)
-
RNase-free water to a final volume of 20 µl
-
-
Mix gently and incubate at 37°C for 2 hours.
-
Add 2 µl of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the template DNA.
-
Precipitate the RNA probe by adding 2.5 µl of 4 M LiCl and 75 µl of pre-chilled absolute ethanol. Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Carefully discard the supernatant and wash the pellet with 50 µl of 70% ethanol.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA probe in 20-50 µl of RNase-free water.
-
Determine the probe concentration using a spectrophotometer. The probe is now ready for use in hybridization or can be stored at -80°C.
II. Chromogenic In Situ Hybridization (CISH) on FFPE Tissues
Materials:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
DEPC-treated water
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled RNA probe
-
Stringent wash buffers (e.g., SSC buffers)
-
Blocking solution (e.g., 2% sheep serum in MABT)
-
Anti-Digoxigenin-AP (Alkaline Phosphatase) Fab fragments
-
NBT/BCIP or other AP substrate for chromogenic detection
-
Nuclear Fast Red or Hematoxylin for counterstaining
-
Mounting medium
Protocol:
Day 1: Deparaffinization, Pretreatment, and Hybridization
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 10 minutes.
-
Immerse in 100% Ethanol: 2 x 5 minutes.
-
Immerse in 95% Ethanol: 1 x 5 minutes.
-
Immerse in 70% Ethanol: 1 x 5 minutes.
-
Rinse in DEPC-treated water: 2 x 5 minutes.
-
-
Pretreatment:
-
Incubate slides in Proteinase K solution (10-20 µg/ml in PBS) at 37°C for 10-30 minutes. The optimal time will depend on the tissue type and fixation time.
-
Wash in PBS: 2 x 5 minutes.
-
Post-fix in 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash in PBS: 2 x 5 minutes.
-
-
Hybridization:
-
Pre-warm the hybridization buffer to the desired hybridization temperature (typically 55-65°C).
-
Dilute the DIG-labeled RNA probe in the pre-warmed hybridization buffer to a final concentration of 100-500 ng/ml.
-
Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.
-
Apply 100-200 µl of the hybridization solution containing the probe to each tissue section.
-
Cover with a coverslip, avoiding air bubbles.
-
Incubate in a humidified chamber overnight at the optimal hybridization temperature.
-
Day 2: Post-Hybridization Washes and Detection
-
Stringent Washes:
-
Carefully remove the coverslips by immersing the slides in 5x SSC at room temperature.
-
Wash in 2x SSC at 37°C for 30 minutes.
-
Wash in 0.2x SSC at 55-65°C for 2 x 20 minutes. The temperature of this wash is critical for stringency.
-
-
Blocking:
-
Wash slides in MABT (Maleic acid buffer with Tween-20).
-
Incubate in blocking solution for 1-2 hours at room temperature.
-
-
Detection:
-
Incubate with Anti-Digoxigenin-AP Fab fragments (diluted in blocking solution, typically 1:2000 to 1:5000) overnight at 4°C in a humidified chamber.
-
-
Chromogenic Development:
-
Wash slides in MABT: 3 x 10 minutes.
-
Equilibrate in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).
-
Prepare the NBT/BCIP solution in detection buffer according to the manufacturer's instructions.
-
Incubate the slides in the NBT/BCIP solution in the dark. Monitor the color development under a microscope (can take from 30 minutes to several hours).
-
Stop the reaction by washing the slides in PBS.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red or Hematoxylin for 1-5 minutes.
-
Rinse with water.
-
Dehydrate through an ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Conclusion
The provided protocols and application notes offer a robust framework for researchers to investigate the spatial expression patterns of this compound-regulated target genes. By visualizing the cellular localization of key metabolic gene transcripts, scientists and drug development professionals can gain deeper insights into the tissue-specific effects of this compound, aiding in the development of more effective and safer therapeutic strategies for metabolic diseases. Careful optimization of critical steps such as protease digestion and hybridization temperature is recommended for achieving high-quality, specific, and reproducible results.
References
Application Note: Flow Cytometry Analysis of Adipocyte Differentiation Modulated by Mrl24, a Partial PPARγ Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adipocyte differentiation, or adipogenesis, is a complex process pivotal to understanding metabolic diseases such as obesity and type 2 diabetes. A master regulator of this process is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that governs the expression of genes crucial for the development and function of adipocytes.[1][2] Synthetic ligands of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are potent inducers of adipogenesis and are used clinically as insulin (B600854) sensitizers.[1]
Mrl24 is a novel, non-TZD compound identified as a partial agonist of PPARγ.[3][4] Unlike full agonists, partial agonists like this compound may induce a subset of PPARγ-mediated responses, a phenomenon known as "biased signaling."[4] This selective modulation presents a promising avenue for developing therapeutic agents with improved efficacy and fewer side effects. This application note provides a detailed protocol for inducing adipocyte differentiation in the 3T3-L1 preadipocyte cell line and for analyzing the effects of this compound on this process using flow cytometry.
Principle
This protocol describes the in vitro differentiation of 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation cocktail. The impact of this compound on this process is assessed by treating cells with the compound during differentiation. Flow cytometry is then employed for a quantitative, single-cell analysis of adipogenesis. Mature adipocytes are characterized by the accumulation of lipid droplets, which can be fluorescently stained with dyes like BODIPY or Nile Red.[5][6] By analyzing the forward scatter (FSC) and side scatter (SSC) characteristics, along with the fluorescence intensity of the lipid dye, populations of undifferentiated preadipocytes and mature, lipid-laden adipocytes can be distinguished and quantified.[7][8] This allows for a precise evaluation of how this compound modulates the efficiency and heterogeneity of adipocyte differentiation.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| 3T3-L1 Preadipocytes | ATCC | CL-173 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Calf Serum (CS) | Gibco | 16170078 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| Dexamethasone | Sigma-Aldrich | D4902 |
| Insulin, human recombinant | Sigma-Aldrich | I9278 |
| This compound | (Specify Source) | (Specify Cat. No.) |
| Rosiglitazone (Positive Control) | Sigma-Aldrich | R2408 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| BODIPY 493/503 | Thermo Fisher | D3922 |
| Fixable Viability Dye | Thermo Fisher | (e.g., L34975) |
| Flow Cytometry Staining Buffer | (e.g., BD Pharmingen) | 554656 |
Experimental Protocols
3T3-L1 Cell Culture and Differentiation
This protocol is adapted from standard, widely used methods for 3T3-L1 differentiation.[3][4][9]
a. Preadipocyte Expansion:
-
Culture 3T3-L1 preadipocytes in Growth Medium (DMEM with 10% Calf Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells before they reach 70% confluency to maintain their preadipocyte state. Do not allow cells to become fully confluent during the expansion phase.
b. Induction of Differentiation:
-
Seed 3T3-L1 cells in the desired culture plates (e.g., 6-well plates for flow cytometry analysis) and grow to 100% confluency.
-
Two days post-confluency (Day 0), replace the Growth Medium with Differentiation Medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
Include different treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound (at various concentrations)
-
Rosiglitazone (Positive Control, e.g., 1 µM)
-
-
On Day 2, replace the medium with Differentiation Medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin) containing the respective treatments (Vehicle, this compound, or Rosiglitazone).
-
From Day 4 onwards, replace the medium every two days with Maintenance Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) containing the respective treatments.
-
Mature adipocytes, characterized by visible lipid droplets, are typically observed between Day 8 and Day 12.
Flow Cytometry Analysis of Adipocyte Differentiation
This protocol is based on established methods for the flow cytometric analysis of adipocytes.[7][8][10]
a. Cell Preparation:
-
On the desired day of analysis (e.g., Day 8 or Day 10), aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Harvest the cells by adding Trypsin-EDTA and incubating for 3-5 minutes at 37°C. Adherent adipocytes can be sensitive, so monitor detachment closely. Gently pipette to create a single-cell suspension.
-
Neutralize trypsin with an equal volume of Maintenance Medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of Flow Cytometry Staining Buffer.
b. Staining:
-
Perform a cell count and adjust the cell concentration to 1 x 10^6 cells/mL.
-
(Optional but recommended) Stain for viability by adding a fixable viability dye according to the manufacturer's instructions. This helps to exclude dead cells from the analysis.
-
Add BODIPY 493/503 to a final concentration of 1 µg/mL.
-
Incubate for 15 minutes at 37°C, protected from light.
-
Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Filter the cell suspension through a 70 µm cell strainer into a flow cytometry tube to remove clumps. Keep cells on ice and protected from light until analysis.
c. Flow Cytometer Setup and Data Acquisition:
-
Use a flow cytometer equipped with a blue laser (488 nm) for exciting BODIPY 493/503 (emission ~515 nm).
-
Set up FSC and SSC parameters on a logarithmic scale to accommodate the wide range of cell sizes and granularities between preadipocytes and mature adipocytes.
-
Use unstained cells to set the baseline fluorescence and single-color controls to perform compensation if necessary.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000 events in the main gate).
d. Data Analysis and Gating Strategy:
-
Gate on the main cell population using FSC-A vs. SSC-A to exclude debris.
-
Gate on singlets using FSC-H vs. FSC-A to exclude doublets and aggregates.
-
If a viability dye was used, gate on the live cell population.
-
Create a histogram or a dot plot of the BODIPY fluorescence intensity.
-
Establish a gate for "BODIPY positive" cells based on the vehicle control, representing mature adipocytes with significant lipid accumulation.
-
Quantify the percentage of BODIPY positive cells and the median fluorescence intensity (MFI) of this population for each treatment condition.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on the Percentage of Differentiated Adipocytes
| Treatment | Concentration | % BODIPY Positive Cells (Mean ± SD) |
| Vehicle Control | - | (Value) |
| Rosiglitazone | 1 µM | (Value) |
| This compound | Conc. 1 | (Value) |
| This compound | Conc. 2 | (Value) |
| This compound | Conc. 3 | (Value) |
Table 2: Effect of this compound on Lipid Accumulation in Differentiated Adipocytes
| Treatment | Concentration | Median Fluorescence Intensity (MFI) of BODIPY Positive Cells (Mean ± SD) |
| Vehicle Control | - | (Value) |
| Rosiglitazone | 1 µM | (Value) |
| This compound | Conc. 1 | (Value) |
| This compound | Conc. 2 | (Value) |
| This compound | Conc. 3 | (Value) |
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in adipocyte differentiation.
Experimental Workflow
Caption: Workflow for this compound treatment and flow cytometry analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Differentiation Efficiency | Cells passaged too many times or at high confluency. | Use a low passage number of 3T3-L1 cells. Do not let preadipocytes become fully confluent before seeding for differentiation. |
| Inactive differentiation reagents. | Prepare fresh differentiation cocktails. Aliquot and store reagents at the recommended temperatures. | |
| High Cell Death | Trypsinization is too harsh. | Reduce trypsin incubation time. Use a cell scraper gently if needed. Handle cells with care during washing steps. |
| Compound toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. | |
| High Debris in Flow Cytometry | Cell lysis during preparation. | Centrifuge at lower speeds (e.g., 200-300 x g). Ensure all buffers are at the correct temperature. Use a viability dye to gate out dead cells and their associated debris. |
| Cell Clumping | Incomplete trypsinization or DNA release from dead cells. | Ensure a single-cell suspension is achieved after trypsinization. Filter cells through a cell strainer just before analysis. Add DNase I to the buffer if clumping is severe. |
Conclusion
This application note provides a comprehensive framework for investigating the effects of the partial PPARγ agonist, this compound, on adipocyte differentiation. By combining a robust in vitro differentiation model with the high-throughput, quantitative power of flow cytometry, researchers can effectively characterize the modulatory potential of novel compounds like this compound. This approach is valuable for basic research into the molecular mechanisms of adipogenesis and for the preclinical development of new therapeutics for metabolic diseases.
References
- 1. Structure and physiological functions of the human peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor gamma (PPARgamma) ligands as bifunctional regulators of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rbm24 displays dynamic functions required for myogenic differentiation during muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Peroxisome proliferator-activated receptor γ ligands regulate neural stem cell proliferation and differentiation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrative omics-analysis of lipid metabolism regulation by peroxisome proliferator-activated receptor a and b agonists in male Atlantic cod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
Application Notes and Protocols for Studying the Effects of MRL24 in the Context of Lentiviral-Mediated Knockdown of PPARγ
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating a multitude of biological processes, including lipid and glucose metabolism, inflammation, and cell proliferation and differentiation.[1][2][3][4] Its activity is modulated by the binding of small-molecule ligands. MRL24 is a known synthetic partial agonist of PPARγ.[2][5][6][7] Understanding the precise molecular mechanisms through which PPARγ partial agonists like this compound exert their effects is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. This document provides a detailed guide for utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down PPARγ expression. This cellular model is instrumental for elucidating the PPARγ-dependent and -independent effects of this compound, thereby providing a robust platform for functional analysis and drug development.
Lentiviral vectors are an efficient tool for delivering shRNA to a wide range of cell types, leading to stable, long-term gene silencing.[8][9] By comparing the cellular response to this compound in the presence and absence of PPARγ, researchers can dissect the signaling pathways and downstream functional consequences of this compound's interaction with its primary target.
I. Data Presentation: Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data from experiments investigating the effects of this compound following lentiviral-mediated knockdown of PPARγ.
Table 1: Validation of PPARγ Knockdown
| Treatment Group | Relative PPARγ mRNA Expression (fold change) | PPARγ Protein Level (relative to control) |
| Non-transduced Control | 1.00 | 1.00 |
| Lentivirus-scrambled shRNA | 0.98 ± 0.12 | 0.95 ± 0.15 |
| Lentivirus-PPARγ shRNA | 0.25 ± 0.08 | 0.15 ± 0.05 |
Table 2: Effect of this compound on Target Gene Expression
| Treatment Group | Relative FABP4 mRNA Expression (fold change) | Relative Adiponectin mRNA Expression (fold change) | Relative Cyclin D1 mRNA Expression (fold change) |
| Lentivirus-scrambled shRNA (Vehicle) | 1.00 | 1.00 | 1.00 |
| Lentivirus-scrambled shRNA + this compound | 3.50 ± 0.45 | 4.20 ± 0.50 | 0.70 ± 0.10 |
| Lentivirus-PPARγ shRNA (Vehicle) | 0.30 ± 0.09 | 0.45 ± 0.11 | 1.80 ± 0.25 |
| Lentivirus-PPARγ shRNA + this compound | 0.35 ± 0.10 | 0.50 ± 0.13 | 1.75 ± 0.22 |
Table 3: Functional Assays - Adipocyte Differentiation and Cell Proliferation
| Treatment Group | Adipocyte Differentiation (% Oil Red O positive cells) | Cell Proliferation (OD at 450 nm) |
| Lentivirus-scrambled shRNA (Vehicle) | 5 ± 2 | 1.00 |
| Lentivirus-scrambled shRNA + this compound | 25 ± 5 | 0.85 ± 0.07 |
| Lentivirus-PPARγ shRNA (Vehicle) | 2 ± 1 | 1.45 ± 0.12 |
| Lentivirus-PPARγ shRNA + this compound | 3 ± 1 | 1.42 ± 0.10 |
II. Experimental Protocols
A. Lentiviral Vector Production for PPARγ shRNA Delivery
This protocol outlines the steps for producing replication-deficient lentiviral particles containing shRNA targeting PPARγ.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with PPARγ shRNA insert (and a scrambled shRNA control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filter
-
Ultracentrifuge
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, mix the packaging plasmids (e.g., 10 µg psPAX2, 5 µg pMD2.G) and the lentiviral transfer plasmid (15 µg of either PPARγ shRNA or scrambled shRNA).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-transfection reagent complex to the HEK293T cells dropwise.
-
-
Virus Collection:
-
After 16-24 hours, replace the medium with fresh DMEM containing 2-5% FBS.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatants and centrifuge at 3,000 x g for 15 minutes to pellet cell debris.
-
-
Virus Concentration (Optional but Recommended):
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Concentrate the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Titration: Determine the viral titer using a standard method, such as qPCR for the lentiviral genome or by transducing target cells with serial dilutions of the virus and counting fluorescent reporter gene expression (if applicable).
B. Transduction of Target Cells with Lentiviral Particles
This protocol describes the process of introducing the lentiviral particles into the target cells.
Materials:
-
Target cells (e.g., pre-adipocytes, cancer cell line)
-
Concentrated lentiviral particles (PPARγ shRNA and scrambled shRNA)
-
Polybrene
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Transduction:
-
Add Polybrene to the cells at a final concentration of 4-8 µg/mL.
-
Add the lentiviral particles at the desired multiplicity of infection (MOI).
-
Incubate the cells for 24 hours.
-
-
Selection (if applicable):
-
After 24 hours, replace the medium with fresh complete growth medium.
-
If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for transduced cells.
-
-
Expansion and Validation: Expand the selected cells and validate the knockdown of PPARγ using qPCR and Western blotting.
C. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of PPARγ and its target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for PPARγ, FABP4, Adiponectin, Cyclin D1, and a housekeeping gene like GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the transduced cells (with and without this compound treatment) using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
D. Western Blotting for Protein Expression Analysis
This protocol is for determining the protein levels of PPARγ.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PPARγ
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against PPARγ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.
III. Mandatory Visualizations
A. Signaling Pathways
References
- 1. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 2. Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications [jstage.jst.go.jp]
- 3. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological functions of peroxisome proliferator-activated receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Modelling Study of the PPARγ Receptor in Relation to the Mode of Action/Adverse Outcome Pathway Framework for Liver Steatosis [mdpi.com]
- 6. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. RNA interfering approach for clarifying the PPARgamma pathway using lentiviral vector expressing short hairpin RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lentiviral Delivery of PPARγ shRNA Alters the Balance of Osteogenesis and Adipogenesis, Improving Bone Microarchitecture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Seahorse XF Analysis of Metabolic Changes with Mrl24 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mrl24 is a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of adipogenesis, fatty acid metabolism, and insulin (B600854) sensitivity.[1][2] As a therapeutic target, modulation of PPARγ activity has been a key strategy in the development of treatments for type 2 diabetes.[1] Unlike full agonists, partial agonists like this compound are designed to elicit a more selective and potentially safer therapeutic response, for instance, by providing insulin-sensitizing effects with a reduced risk of weight gain.[1]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic responses of live cells in real-time.[3][4][5] By measuring the two major energy-producing pathways—mitochondrial respiration and glycolysis—the Seahorse XF Analyzer provides a functional view of cellular bioenergetics.[5][6] This application note provides detailed protocols for using the Seahorse XF Cell Mito Stress Test and the Seahorse XF ATP Rate Assay to characterize the metabolic changes induced by this compound treatment in a relevant cell model.
Signaling Pathway
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Cell culture medium
-
This compound compound
-
Seahorse XF Calibrant
-
Seahorse XF DMEM or XF RPMI Assay Medium
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, and Rotenone/Antimycin A)
Procedure:
-
Cell Seeding:
-
The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight in a CO2 incubator at 37°C.
-
-
This compound Treatment:
-
On the day of the assay, treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified duration (e.g., 24 hours).
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[8]
-
-
Assay Medium Preparation:
-
Warm the Seahorse XF assay medium to 37°C and supplement with substrates such as glucose, pyruvate, and glutamine as required for your cell type.
-
Adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.[9]
-
-
Loading the Seahorse XF Analyzer:
-
Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.
-
Calibrate the Seahorse XF Analyzer.
-
Once calibration is complete, replace the calibrant plate with the cell culture plate and start the assay.
-
-
Data Acquisition:
-
The instrument will measure the basal Oxygen Consumption Rate (OCR) before sequentially injecting the inhibitors and measuring the OCR after each injection.[10]
-
Protocol 2: Seahorse XF ATP Rate Assay
This assay quantifies the rate of ATP production from both mitochondrial respiration (mitoATP) and glycolysis (glycoATP) in real-time.[11]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
Cell culture medium
-
This compound compound
-
Seahorse XF Calibrant
-
Seahorse XF DMEM or XF RPMI Assay Medium
-
Seahorse XF ATP Rate Assay Kit (containing Oligomycin and Rotenone/Antimycin A)
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the Mito Stress Test protocol.
-
-
Sensor Cartridge Hydration:
-
Follow step 3 from the Mito Stress Test protocol.
-
-
Assay Medium Preparation:
-
Follow step 4 from the Mito Stress Test protocol.
-
-
Cell Plate Preparation:
-
Follow step 5 from the Mito Stress Test protocol.
-
-
Loading the Seahorse XF Analyzer:
-
Load the hydrated sensor cartridge with the ATP Rate Assay compounds (Oligomycin and Rotenone/Antimycin A) into the appropriate injection ports.
-
Calibrate the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
-
Data Acquisition:
-
The instrument will measure basal OCR and Extracellular Acidification Rate (ECAR).
-
Following sequential injections of oligomycin and rotenone/antimycin A, the software will calculate the mitoATP and glycoATP production rates.[11]
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of this compound treatment on cellular metabolism.
Table 1: Hypothetical Effects of this compound on Mitochondrial Respiration (Mito Stress Test)
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| Basal Respiration (pmol/min) | 100 ± 5 | 120 ± 6 | 145 ± 8 |
| ATP-Linked Respiration (pmol/min) | 75 ± 4 | 90 ± 5 | 110 ± 6 |
| Maximal Respiration (pmol/min) | 200 ± 10 | 250 ± 12 | 300 ± 15 |
| Spare Respiratory Capacity (%) | 100 ± 7 | 130 ± 8 | 155 ± 9 |
| Proton Leak (pmol/min) | 25 ± 2 | 30 ± 3 | 35 ± 3 |
Table 2: Hypothetical Effects of this compound on ATP Production Rates (ATP Rate Assay)
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| mitoATP Production Rate (pmol/min) | 60 ± 3 | 75 ± 4 | 90 ± 5 |
| glycoATP Production Rate (pmol/min) | 40 ± 2 | 35 ± 2 | 30 ± 2 |
| Total ATP Production Rate (pmol/min) | 100 ± 5 | 110 ± 6 | 120 ± 7 |
Visualization
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications [jstage.jst.go.jp]
- 3. Cell Metabolism (Seahorse) Analysis - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seahorse Xfe24 Extracellular Flux Analyzer-based analysis of cellular respiration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
High-Content Imaging for Phenotypic Screening with Mrl24: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2][3] Full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective treatments for type 2 diabetes but are associated with adverse side effects.[1][2] Mrl24 is a synthetic organic compound that acts as a partial agonist of PPARγ.[1][4] It displays potent anti-diabetic effects with a reduced risk of the side effects associated with full agonists.[1] This is attributed to its unique mechanism of action, which includes blocking the Cdk5-mediated phosphorylation of PPARγ, a pathway linked to insulin resistance, and exhibiting biased agonism.[1]
High-content screening (HCS) is a powerful technology that combines automated microscopy with quantitative image analysis to assess cellular phenotypes in response to chemical or genetic perturbations.[5][6] This approach allows for the multiparametric analysis of individual cells, providing a detailed and nuanced understanding of a compound's biological effects.[7]
These application notes provide a framework for utilizing high-content imaging to screen for and characterize compounds, like this compound, that modulate PPARγ activity through specific phenotypic changes. The protocols outlined below describe a phenotypic screen to identify compounds that inhibit Cdk5-mediated PPARγ phosphorylation, a key feature of this compound's activity.
Data Presentation
Table 1: Comparative Activity of PPARγ Ligands
| Compound | Class | Transcriptional Activation (% of Rosiglitazone) | Cdk5-Mediated Phosphorylation Inhibition (IC50) | Coactivator Recruitment Bias |
| Rosiglitazone | Full Agonist | 100% | Effective | Favors MED1 and CBP |
| This compound | Partial Agonist | ~20%[2] | ~30 nM[1] | Favors PGC1α and S-motif coactivators[8][9] |
| GW1929 | Full Agonist | High | Not specified | Favors S-motif coactivators |
| nTZDpa | Partial Agonist | Moderate | Effective | Favors PGC1α |
Table 2: High-Content Screening Assay Parameters
| Parameter | Description | Recommended Value/Reagent |
| Cell Line | Adipocyte precursor cell line (e.g., 3T3-L1) or a cell line engineered to express fluorescently tagged PPARγ. | 3T3-L1 Pre-adipocytes |
| Primary Antibody | Rabbit anti-phospho-PPARγ (Ser273) | Commercially available |
| Secondary Antibody | Alexa Fluor 488 goat anti-rabbit IgG | Commercially available |
| Nuclear Stain | Hoechst 33342 | Commercially available |
| Positive Control | Rosiglitazone (for general PPARγ activation) | 1 µM |
| Negative Control | DMSO | 0.1% |
| Test Compound | This compound | 10 µM (for initial screening) |
| Image Acquisition | Automated fluorescence microscope | 20x objective |
| Image Analysis | Measurement of nuclear phospho-PPARγ fluorescence intensity. | Per-cell basis |
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
The following diagram illustrates the canonical PPARγ signaling pathway and the point of intervention for Cdk5-mediated phosphorylation, which is inhibited by this compound.
Caption: PPARγ signaling pathway and this compound's mechanism of action.
High-Content Screening Workflow
The diagram below outlines the key steps in a high-content screening campaign to identify compounds with this compound-like activity.
Caption: High-content screening workflow for identifying this compound-like compounds.
Experimental Protocols
Protocol 1: High-Content Screening for Inhibitors of PPARγ Phosphorylation
This protocol is designed to identify compounds that, like this compound, inhibit the phosphorylation of PPARγ at Serine 273 in a cellular context.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
384-well clear-bottom imaging plates
-
Differentiation cocktail:
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Insulin
-
-
Compound library, this compound, Rosiglitazone, and DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-PPARγ (Ser273)
-
Secondary antibody: Alexa Fluor 488 goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
Automated liquid handler (recommended)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Culture 3T3-L1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into 384-well imaging plates at a density that will result in a confluent monolayer after 48 hours.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Adipocyte Differentiation:
-
Two days post-confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Incubate for 48 hours.
-
Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Incubate for another 48 hours.
-
-
Compound Treatment:
-
Prepare a master plate with your compound library, this compound (10 µM), Rosiglitazone (1 µM), and DMSO (0.1%) controls.
-
Using an automated liquid handler, add the compounds to the differentiated 3T3-L1 cells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Immunofluorescence Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-phospho-PPARγ) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Leave the final wash of PBS on the cells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (DAPI channel) and Alexa Fluor 488 (FITC channel).
-
Use the image analysis software to:
-
Identify individual nuclei using the Hoechst signal.
-
Define the nuclear region of interest (ROI) for each cell.
-
Measure the mean fluorescence intensity of the phospho-PPARγ signal (Alexa Fluor 488) within each nuclear ROI.
-
-
Normalize the data to the negative (DMSO) and positive (optional, a known inhibitor) controls.
-
Identify "hits" as compounds that significantly reduce the nuclear phospho-PPARγ signal without causing significant cell death (as determined by cell number from the nuclear count).
-
Protocol 2: Secondary Assay - PPARγ Transactivation Assay
This protocol can be used to confirm that hits from the primary screen are partial agonists and do not fully activate PPARγ-mediated gene transcription.
Materials:
-
HEK293T cell line (or other suitable host cell line)
-
pBIND-PPARγ LBD (expression vector for a fusion of GAL4 DNA-binding domain and PPARγ ligand-binding domain)
-
pG5luc (luciferase reporter vector with GAL4 upstream activation sequences)
-
pRL-TK (Renilla luciferase control vector)
-
Lipofectamine 3000 or other transfection reagent
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with pBIND-PPARγ LBD, pG5luc, and pRL-TK vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the hit compounds, this compound, Rosiglitazone (positive control), and DMSO (negative control).
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the compound concentration.
-
Determine the EC50 and maximal efficacy for each compound.
-
Compare the maximal efficacy of the hit compounds to that of Rosiglitazone to classify them as full or partial agonists.
-
Conclusion
The combination of high-content phenotypic screening and targeted secondary assays provides a robust platform for the discovery and characterization of novel PPARγ modulators like this compound. By focusing on a specific phosphorylation event, the primary screen can identify compounds with a desired mechanism of action, while the secondary transactivation assay can further characterize their functional activity. This approach can accelerate the identification of promising lead compounds for the development of safer and more effective therapies for type 2 diabetes and other metabolic diseases.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A structural mechanism of nuclear receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alitheagenomics.com [alitheagenomics.com]
- 6. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 7. Cell-based high-content screening of small-molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Mrl24 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with the efficacy of Mrl24 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (high IC50) for this compound in our cell viability assay. What are the potential causes?
A1: Several factors can contribute to reduced efficacy of this compound in cell-based assays. These can be broadly categorized into issues with the compound itself, the cell culture conditions, or the experimental protocol.
-
Compound Integrity and Stability: this compound, like many small molecules, can degrade under certain conditions.[1] Ensure proper storage at -20°C.[2] Repeated freeze-thaw cycles should be avoided. It is also crucial to consider its stability in your specific cell culture media, as some components can accelerate degradation.[3]
-
Solubility Issues: this compound is soluble in DMSO.[2] However, precipitating the compound in aqueous culture media can significantly lower its effective concentration. Ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced artifacts and compound precipitation.[1]
-
Cell Culture Conditions: Variations in cell passage number, cell density, and media composition can all influence drug potency.[4][5] It is recommended to use cells within a consistent and low passage number range.
-
Assay-Specific Factors: The choice of viability assay and the incubation time can impact the apparent potency of a drug.[4] For example, assays that measure metabolic activity might be influenced by off-target effects of the compound.
Q2: How can we confirm that this compound is engaging with its target, PPARγ, in our cells?
A2: A key experiment to confirm target engagement is to assess the phosphorylation status of PPARγ. This compound is known to be highly effective at blocking Cdk5-mediated phosphorylation of PPARγ at Ser273.[6][7] A Western blot analysis using an antibody specific for phosphorylated PPARγ (Ser273) can be performed. A decrease in the phospho-PPARγ signal upon treatment with this compound would indicate target engagement.
Q3: Our Western blot results for phospho-PPARγ are inconsistent. What could be the problem?
A3: Inconsistent Western blot results for phosphorylated proteins are a common challenge. Here are some key troubleshooting points:
-
Sample Preparation: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target protein.[1] Samples should be kept on ice throughout the preparation process.
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of PPARγ.
-
Loading Controls: Always include a loading control (e.g., total PPARγ or a housekeeping protein like GAPDH or β-actin) to ensure equal protein loading between lanes.
-
Blocking and Washing: Use an appropriate blocking buffer, such as Bovine Serum Albumin (BSA), as milk can sometimes interfere with phospho-specific antibody binding due to its casein content. Ensure thorough washing steps to reduce background noise.
Q4: What are the appropriate positive and negative controls for an experiment with this compound?
A4: Appropriate controls are essential for interpreting your results.
-
Positive Control: A known full agonist of PPARγ, such as Rosiglitazone, can be used as a positive control for inducing PPARγ activity.
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated samples) is crucial to account for any effects of the solvent.[8]
-
Inactive Analog: If available, a structurally similar but inactive analog of this compound can be a powerful negative control to demonstrate that the observed effects are specific to this compound's activity.
Data Presentation
Table 1: Hypothetical Efficacy of this compound in Adipocyte Differentiation Assay
| Cell Line | Treatment | Concentration (nM) | Adipocyte Differentiation (% of Rosiglitazone control) |
| 3T3-L1 | Vehicle (0.1% DMSO) | - | 5 ± 2 |
| 3T3-L1 | Rosiglitazone | 1000 | 100 ± 10 |
| 3T3-L1 | This compound | 30 | 22 ± 5 |
| 3T3-L1 | This compound | 100 | 25 ± 6 |
| 3T3-L1 | This compound | 1000 | 28 ± 7 |
This table presents fictional data for illustrative purposes, based on the known partial agonist activity of this compound.[9]
Table 2: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h treatment |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.5 |
| HepG2 | Liver Cancer | > 50 |
| HCT116 | Colon Cancer | 8.9 |
This table presents fictional IC50 values for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol describes a general method for determining the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-PPARγ
This protocol outlines the steps to detect changes in PPARγ phosphorylation upon this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PPARγ (Ser273) and anti-total PPARγ or a loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate time. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PPARγ overnight at 4°C.
-
Washing: Wash the membrane thoroughly with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total PPARγ or a loading control to normalize the data.
Mandatory Visualization
Caption: this compound acts as a partial agonist of PPARγ, blocking Cdk5-mediated inhibitory phosphorylation.
Caption: A general experimental workflow for assessing the efficacy of this compound in cell culture.
Caption: A decision tree to guide troubleshooting efforts for low this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioradiations.com [bioradiations.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Selective PPARγ Ligand with Partial Agonist Binding Properties by Integrated in Silico/in Vitro Work Flow | Semantic Scholar [semanticscholar.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
Optimizing MRL24 Concentration for Adipogenesis Assays: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing MRL24 in adipogenesis assays, this technical support center provides essential guidance on protocol optimization and troubleshooting. This compound, a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), offers a nuanced approach to studying fat cell development, distinct from full agonists like rosiglitazone (B1679542). Understanding its unique properties is key to successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from rosiglitazone in adipogenesis assays?
A1: this compound is a partial agonist of PPARγ, the master regulator of adipogenesis. Unlike full agonists such as rosiglitazone, which strongly activate PPARγ to promote robust adipocyte differentiation and lipid accumulation, this compound elicits a more moderate response. Its transcriptional output is approximately 20% of that of rosiglitazone. This partial agonism is linked to a different conformational change in the PPARγ ligand-binding domain, leading to differential recruitment of coactivator proteins. A key molecular difference is that this compound specifically blocks the phosphorylation of PPARγ at serine 273 (S273), a modification associated with insulin (B600854) resistance. This suggests this compound may promote an insulin-sensitive adipocyte phenotype with potentially less lipid accumulation compared to full agonists.[1][2]
Q2: What is the recommended concentration range for this compound in adipogenesis assays?
A2: While the optimal concentration of this compound can be cell-type dependent and should be determined empirically through a dose-response experiment, a starting point for 3T3-L1 preadipocytes can be inferred from its activity relative to full agonists. Given that rosiglitazone is typically used in the 0.1 µM to 10 µM range, a starting concentration for this compound could be around 1 µM. It is advisable to test a range of concentrations (e.g., 0.1 µM, 1 µM, and 10 µM) to determine the optimal concentration for your specific experimental conditions and cell line.
Q3: What is the expected phenotype of adipocytes differentiated with this compound?
A3: Adipocytes differentiated in the presence of this compound are expected to display characteristics of mature adipocytes, such as the accumulation of lipid droplets. However, due to its partial agonism, the extent of lipid accumulation (both the size and number of lipid droplets) may be less pronounced compared to cells treated with a full PPARγ agonist like rosiglitazone. This compound-treated adipocytes may exhibit an enhanced insulin-sensitive phenotype.
Q4: Can this compound be used to induce "browning" of white adipocytes?
A4: Current evidence suggests that full PPARγ agonists are more effective at inducing the "browning" of white adipocytes, a process characterized by the appearance of multilocular lipid droplets and increased expression of thermogenic genes like UCP1. As a partial agonist, this compound's capacity to induce browning may be limited compared to full agonists.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no adipocyte differentiation with this compound | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to induce a significant adipogenic response. 2. Cell health and confluence: Preadipocytes may not have been healthy or at the correct confluence at the start of differentiation. 3. Ineffective differentiation cocktail: Other components of the adipogenic cocktail (e.g., insulin, dexamethasone, IBMX) may be degraded or at incorrect concentrations. 4. Cell line variability: The responsiveness of the preadipocyte cell line to PPARγ agonists can vary. | 1. Perform a dose-response experiment with this compound (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to determine the optimal concentration. 2. Ensure preadipocytes are healthy, not passaged too many times, and are 100% confluent before initiating differentiation. 3. Prepare fresh differentiation media and ensure all components are stored correctly. 4. Consider using a different preadipocyte cell line or standardizing with a positive control like rosiglitazone. |
| High cell death during differentiation | 1. Cytotoxicity of differentiation components: High concentrations of certain components, like IBMX, can be toxic to some cell lines. 2. This compound cytotoxicity at high concentrations: Although generally well-tolerated, very high concentrations of any compound can be toxic. | 1. Reduce the concentration of potentially toxic components like IBMX or replace it with an alternative phosphodiesterase inhibitor. 2. If high concentrations of this compound are being tested, perform a cell viability assay (e.g., MTS or MTT) to assess cytotoxicity. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Inconsistent cell seeding density, passage number, or timing of media changes. 2. Reagent variability: Inconsistent preparation of differentiation media or lot-to-lot variability of reagents. | 1. Standardize all cell culture parameters, including seeding density, passage number, and the timing of all experimental steps. 2. Prepare large batches of reagents where possible and aliquot for single use to minimize freeze-thaw cycles. Always note the lot numbers of critical reagents. |
| Unexpected adipocyte morphology (e.g., very small lipid droplets) | 1. Partial agonism of this compound: As a partial agonist, this compound may naturally induce smaller lipid droplets compared to full agonists. 2. Incomplete differentiation: The differentiation process may not have proceeded to full maturity. | 1. This may be the expected phenotype. Compare with a positive control (rosiglitazone) to assess the relative effect. Analyze adipocyte-specific gene expression to confirm differentiation. 2. Extend the duration of the differentiation protocol and ensure fresh media changes are performed as scheduled. |
Experimental Protocols
Standard Adipogenesis Assay for 3T3-L1 Preadipocytes
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS) - Growth Medium
-
Differentiation Medium I (DMI): Growth Medium supplemented with 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 10 µg/mL insulin.
-
Differentiation Medium II (DMII): Growth Medium supplemented with 10 µg/mL insulin.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in multi-well plates and grow to 100% confluence in Growth Medium. Maintain the cells at confluence for an additional 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with DMI containing the desired concentration of this compound (or vehicle control, e.g., DMSO).
-
Differentiation (Day 2): After 48 hours, replace the DMI with DMII containing the same concentration of this compound.
-
Maturation (Day 4 onwards): Replace the DMII with fresh DMII (containing this compound) every 2 days until the desired time point for analysis (typically 8-12 days).
-
Assessment of Adipogenesis:
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 500 nm.
-
-
Gene Expression Analysis: Harvest cells at different time points to analyze the expression of adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4, Adipoq) by qRT-PCR.
-
Protein Analysis: Perform western blotting to assess the protein levels of adipogenic markers.
-
Visualizing the Adipogenesis Signaling Pathway
The process of adipogenesis is controlled by a complex network of signaling pathways that converge on the master regulator, PPARγ. This compound, as a partial agonist, modulates this pathway to induce differentiation.
Experimental Workflow for Optimizing this compound Concentration
A systematic approach is crucial for determining the optimal this compound concentration for your adipogenesis assays. The following workflow outlines the key steps.
References
Potential off-target effects of Mrl24 in cellular models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating the potential off-target effects of Mrl24, a partial agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist researchers in their cellular experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that acts as a partial agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, glucose metabolism, and inflammation.[1][2] As a partial agonist, this compound elicits a transcriptional response that is approximately 20% of that of a full agonist like rosiglitazone.[1] Its mechanism is thought to involve blocking the Cdk5-mediated phosphorylation of PPARγ, and it demonstrates biased agonism, potentially through differential recruitment of coactivators.[2] This profile allows it to have insulin-sensitizing effects with a potentially reduced risk of side effects associated with full PPARγ agonists, such as weight gain.[1]
Q2: Why should I be concerned about the off-target effects of this compound?
A2: Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target.[3] For any small molecule like this compound, off-target interactions can lead to misleading experimental results by producing phenotypes that are incorrectly attributed to the on-target activity.[3] Furthermore, such effects can result in cellular toxicity.[3] Identifying any off-target activities of this compound is crucial for accurately interpreting experimental data and for the preclinical safety assessment of the compound.
Q3: What are some potential off-target liabilities for a PPARγ modulator like this compound?
A3: While specific off-target data for this compound is not extensively published, potential off-target liabilities for PPARγ modulators could include interactions with other nuclear receptors due to structural similarities in ligand-binding domains, or unforeseen interactions with kinases or other enzyme classes. For instance, some kinase inhibitors have been found to bind to non-kinase targets, and vice-versa. It is crucial to experimentally determine the selectivity profile of this compound in your cellular model.
Q4: How can I distinguish between on-target PPARγ effects and potential off-target effects of this compound in my cellular model?
A4: A multi-pronged approach is recommended. This can include using a structurally different PPARγ agonist to see if the same phenotype is produced, or employing genetic tools like siRNA or CRISPR/Cas9 to knock down PPARγ and observe if this phenocopies the effects of this compound. Additionally, performing a dose-response analysis is critical; on-target effects should typically occur at concentrations consistent with this compound's affinity for PPARγ, while off-target effects may appear at higher concentrations.
II. Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| 1. Unexpected Phenotype: The observed cellular phenotype is inconsistent with the known functions of PPARγ activation (e.g., unexpected changes in cell cycle progression, apoptosis). | Off-Target Effect: this compound may be interacting with another protein, such as a kinase or a different nuclear receptor, leading to the unexpected phenotype. | 1. Validate with a Different PPARγ Agonist: Treat cells with a structurally unrelated PPARγ agonist (e.g., a thiazolidinedione) to see if the phenotype is replicated. 2. Genetic Knockdown of PPARγ: Use siRNA or CRISPR to reduce PPARγ expression. If the phenotype persists in the presence of this compound in these cells, it is likely an off-target effect. 3. Perform a Kinome Scan: Screen this compound against a panel of kinases to identify potential off-target interactions (see Protocol 1). 4. Conduct a Proteome-wide Target Screen: Use methods like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify novel binders (see Protocol 2). |
| 2. High Cellular Toxicity: this compound is causing significant cell death at concentrations expected to be selective for PPARγ. | On-Target Toxicity: In some cell types, sustained activation of PPARγ can lead to apoptosis. Off-Target Toxicity: this compound may be inhibiting a protein essential for cell survival. | 1. Dose-Response Analysis: Determine the EC50 for the on-target effect (e.g., expression of a PPARγ target gene) and the IC50 for cytotoxicity. A large discrepancy may suggest off-target toxicity. 2. Counter-Screening: Test this compound in a cell line that does not express PPARγ. If toxicity is still observed, it is an off-target effect. 3. Rescue Experiment: If a specific off-target is identified (e.g., a kinase), overexpress a drug-resistant mutant of that target to see if it rescues the cells from toxicity. |
| 3. Inconsistent Results Between Experiments: The effect of this compound on a specific readout (e.g., gene expression, cell differentiation) varies significantly between experimental repeats. | Cell Culture Conditions: The health, passage number, and confluency of cells can affect their response to PPARγ agonists.[4] Reagent Variability: Inconsistent quality or concentration of media components, serum, or this compound itself.[4] | 1. Standardize Cell Culture: Use cells within a defined low passage number range and ensure consistent plating densities.[4] 2. Serum Lot Testing: Test different lots of fetal bovine serum (FBS), as it can contain varying levels of endogenous PPARγ ligands.[4] 3. Aliquot this compound: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles that could degrade the compound. |
| 4. No Effect of this compound on Known PPARγ Target Genes: this compound fails to induce the expression of well-established PPARγ target genes in your cell line. | Low Endogenous PPARγ Expression: The cell line may not express sufficient levels of PPARγ. Presence of PPARγ Repressors: The activity of PPARγ may be suppressed by corepressors in your specific cellular context. | 1. Confirm PPARγ Expression: Verify the expression of PPARγ in your cell line at the mRNA (RT-qPCR) and protein (Western blot) level. 2. Use a Positive Control: Treat cells with a potent full PPARγ agonist (e.g., rosiglitazone) to confirm that the pathway is functional. 3. Reporter Assay: Use a PPARγ reporter assay to directly measure the transcriptional activity of the receptor in your cells. |
III. Quantitative Data Summary
As comprehensive off-target screening data for this compound is not publicly available, the following tables are illustrative examples of how such data would be presented. Researchers are encouraged to generate data specific to their experimental systems.
Table 1: Illustrative Kinase Selectivity Profile of this compound (Hypothetical Data)
This table shows the percent inhibition of a panel of kinases at a single high concentration of this compound (e.g., 10 µM). Hits (significant inhibition) would be further evaluated to determine their IC50 values.
| Kinase | Family | % Inhibition @ 10 µM this compound |
| CDK2 | CMGC | 8% |
| MAPK1 (ERK2) | CMGC | 12% |
| Kinase X | TK | 78% |
| PIK3CA | PI3K | 5% |
| AKT1 | AGC | 9% |
| ... (additional kinases) | ... | ... |
Data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Off-Target Hits from a Cellular Thermal Shift Assay (CETSA) Screen (Hypothetical Data)
This table presents potential off-target proteins identified by their thermal stabilization in the presence of this compound. The magnitude of the temperature shift (ΔTm) can indicate the strength of the interaction.
| Protein | Protein Family | ΔTm (°C) with 10 µM this compound |
| PPARG | Nuclear Receptor | +5.2 |
| Protein Y | Metabolic Enzyme | +3.8 |
| Protein Z | Signal Transducer | +2.5 |
| HSP90AA1 | Chaperone | +0.5 |
| ... (additional proteins) | ... | ... |
Data is hypothetical and for illustrative purposes only.
IV. Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). For an initial screen, a final assay concentration of 1-10 µM is commonly used.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified, active kinases (e.g., >400 kinases). These services typically use radiometric (e.g., ³³P-ATP) or fluorescence-based assays.
-
Assay Performance:
-
Each kinase reaction is set up with its specific substrate and ATP (often at the Km concentration for each kinase).
-
This compound is added to the reactions at the chosen screening concentration. A DMSO vehicle control is run for each kinase to determine 100% activity.
-
The reactions are incubated to allow for substrate phosphorylation.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis:
-
The activity of each kinase in the presence of this compound is compared to the DMSO control, and the results are expressed as a percentage of inhibition.
-
Kinases that show significant inhibition (e.g., >50%) are identified as "hits."
-
For any identified hits, a dose-response curve should be generated by testing a range of this compound concentrations to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase's activity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the engagement of this compound with its target (PPARγ) and identify potential off-targets in a cellular context by measuring changes in protein thermal stability.[5][6]
Methodology:
-
Cell Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) using a thermal cycler. Include an unheated control.[5]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis (Western Blot):
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target of interest (e.g., anti-PPARγ).
-
Quantify the band intensities for each temperature point.
-
-
Data Analysis:
-
For each treatment condition, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates that this compound is binding to and stabilizing the protein.
-
Protocol 3: CRISPR-Based Screen for Off-Target Identification
Objective: To identify genes that, when knocked out, confer resistance to this compound-induced phenotypes (e.g., cytotoxicity or cell differentiation), thereby implicating these genes as potential off-targets or essential pathway components.[7][8]
Methodology:
-
Library and Cell Line Preparation:
-
Select a cell line that exhibits a clear, measurable phenotype in response to this compound treatment.
-
Obtain a genome-wide or focused CRISPR knockout library (e.g., a library of single-guide RNAs - sgRNAs).
-
Transduce the cells with the CRISPR library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
-
Screening:
-
Split the transduced cell population into two groups.
-
Treat one group with this compound at a concentration that induces the desired selective pressure (e.g., IC50 for a cytotoxicity screen).
-
Treat the other group with a vehicle control.
-
Culture the cells for a sufficient period to allow for the enrichment of resistant cells (typically 14-21 days).
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the cells from both the this compound-treated and vehicle-treated populations.
-
Extract genomic DNA.
-
Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Compare the sgRNA abundance between the this compound-treated and vehicle-treated samples.
-
sgRNAs that are significantly enriched in the this compound-treated population correspond to genes whose knockout confers resistance to this compound. These "hit" genes are potential off-targets of this compound or critical components of the pathway through which this compound exerts its effect.
-
V. Visualizations
Caption: Simplified signaling pathway of this compound as a PPARγ partial agonist.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. annualreviews.org [annualreviews.org]
- 7. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 8. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing PPARγ Instability in Long-Term Experiments with MRL24
Welcome to the technical support center for researchers utilizing the partial agonist MRL24 in long-term experiments involving the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This resource provides troubleshooting guidance and frequently asked questions to address potential challenges with PPARγ instability and aggregation, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with PPARγ?
This compound is a synthetic organic compound that acts as a partial agonist for PPARγ.[1][2] Unlike full agonists, which elicit a maximal transcriptional response, this compound produces a response that is approximately 20% of that of a full agonist like rosiglitazone.[2] It binds to the ligand-binding domain (LBD) of PPARγ, inducing conformational changes that differ from those caused by full agonists.[3][4][5] This interaction leads to the recruitment of a unique set of coactivators and corepressors, resulting in a distinct gene expression profile.[2] Notably, this compound is effective at blocking the Cdk5-mediated phosphorylation of PPARγ at serine 273, a key modification linked to insulin (B600854) resistance, while only moderately inducing genes involved in adipogenesis.[1][4][6]
Q2: Why is protein stability a concern in long-term experiments with PPARγ and this compound?
Long-term experiments, by their nature, increase the probability of protein degradation and aggregation. PPARγ, like many proteins, can be susceptible to instability over time, which can be influenced by factors such as temperature, pH, buffer composition, and the presence of ligands. While this compound binding can stabilize certain conformations of PPARγ, prolonged incubation, repeated freeze-thaw cycles, or suboptimal storage conditions can still lead to loss of activity, aggregation, or degradation of the PPARγ protein. This can compromise the validity of experimental results.
Q3: What are the common signs of PPARγ instability or aggregation?
Common indicators of PPARγ instability or aggregation include:
-
Visible precipitation: The protein solution may appear cloudy or contain visible particles.
-
Loss of biological activity: A decrease in the expected transcriptional activation or other functional readouts in your assays.
-
Altered chromatographic profile: When analyzing the protein by size exclusion chromatography (SEC), you may observe the appearance of high molecular weight peaks or a decrease in the main monomeric peak.
-
Inconsistent results: High variability between experimental replicates.
-
Increased light scattering: Dynamic Light Scattering (DLS) measurements may show an increase in the hydrodynamic radius and polydispersity of the protein sample.
Q4: How can I prepare and store this compound for long-term use?
This compound should first be dissolved in a solvent like DMSO to create a stock solution (e.g., up to 30 mg/ml).[1] This stock solution can be stored at -20°C for up to two months.[1] For experiments, the DMSO stock should be diluted into an aqueous buffer. It is crucial to minimize the final concentration of DMSO in your assays, as high concentrations can affect protein stability and function.
Troubleshooting Guides
Issue 1: Decreased PPARγ activity in cell-based assays over time.
| Potential Cause | Troubleshooting Step | Rationale |
| PPARγ protein degradation | Perform a time-course experiment and analyze PPARγ protein levels at different time points using Western blotting. | To determine if the loss of activity correlates with a decrease in PPARγ protein levels. |
| This compound degradation | Prepare fresh this compound dilutions from a frozen stock for each experiment. | To ensure the ligand is active and not degraded due to improper storage or handling. |
| Cellular stress | Monitor cell viability and morphology. Optimize cell culture conditions (e.g., seeding density, media changes) to minimize stress. | Prolonged incubation can lead to cellular stress, affecting protein expression and signaling pathways. |
| Post-translational modifications | Investigate potential post-translational modifications of PPARγ (e.g., phosphorylation, ubiquitination) that might alter its activity. | Cellular signaling events can modify PPARγ and modulate its transcriptional activity.[7] |
Issue 2: Observation of protein aggregation or precipitation in biochemical assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal buffer conditions | Screen different buffer components, pH levels, and salt concentrations. Include 0.15 M NaCl to minimize non-specific ionic interactions.[8] | The stability of PPARγ is highly dependent on the buffer environment. |
| High protein concentration | Perform experiments at the lowest feasible protein concentration. | High protein concentrations increase the likelihood of intermolecular interactions and aggregation. |
| Temperature fluctuations | Maintain a constant and appropriate temperature throughout the experiment. Avoid repeated freeze-thaw cycles by aliquoting protein stocks. | Temperature changes can induce protein unfolding and aggregation. |
| Presence of contaminants | Purify the PPARγ protein to high homogeneity. Ensure all buffers and reagents are filtered and free of particulates. | Contaminants can act as nucleation sites for protein aggregation. |
| Ligand-induced aggregation | Titrate the concentration of this compound to find the optimal concentration that maintains protein stability. | While ligands can stabilize proteins, in some cases, they can also induce conformational changes that promote aggregation. |
Experimental Protocols
Protocol 1: Assessing PPARγ Aggregation using Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates of PPARγ from the monomeric form.
Methodology:
-
Column Selection: Choose a size exclusion column with a fractionation range appropriate for the molecular weight of PPARγ (approximately 57.6 kDa for the full-length human protein) and its potential oligomers.[8][9]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffer in which PPARγ is stable (e.g., Phosphate-Buffered Saline, pH 7.4, supplemented with 0.15 M NaCl).[8] The mobile phase should be filtered (0.22 µm) and degassed.[8]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[8]
-
Sample Preparation: Prepare the PPARγ sample (with or without this compound) by centrifuging at 10,000 x g for 15 minutes to remove any large insoluble aggregates. The sample should then be filtered through a 0.22 µm syringe filter.[8]
-
Injection and Elution: Inject the prepared sample onto the column.[10] Elute the sample with the mobile phase at a calibrated flow rate.[8]
-
Data Analysis: Monitor the elution profile using a UV detector at 280 nm. The appearance of peaks eluting earlier than the main monomeric peak indicates the presence of soluble aggregates. Quantify the percentage of aggregate by integrating the peak areas.
Protocol 2: Monitoring PPARγ Stability with Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) and polydispersity of a PPARγ solution as an indicator of aggregation.
Methodology:
-
Sample Preparation: Prepare the PPARγ sample in a suitable buffer. The sample must be free of dust and other particulates. Filter the sample through a 0.2 µm or smaller syringe filter directly into a clean DLS cuvette.[11] For protein solutions, a concentration of 0.2 mg/ml or higher is generally recommended.[12]
-
Instrument Setup: Set the desired temperature for the measurement. Allow the sample to equilibrate to the set temperature within the instrument.
-
Data Acquisition: Initiate the DLS measurement. The instrument will measure the time-dependent fluctuations in the intensity of scattered light.[13]
-
Data Analysis: The software will analyze the autocorrelation function of the scattered light to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) is determined.[11][13] An increase in the average Rh or the polydispersity index over time indicates protein aggregation.
Mandatory Visualizations
Caption: PPARγ signaling pathway activated by the partial agonist this compound.
Caption: Workflow for assessing PPARγ stability and aggregation.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation | MDPI [mdpi.com]
- 5. Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications [jstage.jst.go.jp]
- 6. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 7. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 9. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
Mrl24 Experimental Variability and Potential Causes: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PPARγ partial agonist, Mrl24. We address common issues related to experimental variability and provide detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. Unlike full agonists such as rosiglitazone, this compound elicits a sub-maximal transcriptional response, which is estimated to be approximately 20% of that of rosiglitazone.[1] This property makes it a valuable tool for studying the nuanced mechanisms of PPARγ activation and for developing selective PPARγ modulators (SPPARMs) with potentially fewer side effects than full agonists.
Q2: We are observing significant variability in our experimental results with this compound. What are the potential causes?
Variability in this compound experiments can stem from several factors. A primary reason is the complex binding mechanism of this compound to the PPARγ ligand-binding domain (LBD). Research has revealed that this compound can bind to PPARγ not only at the canonical orthosteric site but also at an alternate, allosteric site .[2][3] This dual binding potential can lead to different conformational changes in the receptor, differential recruitment of co-regulators, and consequently, varied functional outputs.
Other potential causes for variability include:
-
Cell line differences: The expression levels of PPARγ and its co-regulators can vary significantly between different cell lines, impacting the cellular response to this compound.
-
Ligand concentration: Due to its two binding sites with different affinities, the effects of this compound can be highly concentration-dependent.[2]
-
Assay-specific conditions: Minor variations in experimental protocols, such as incubation times, reagent concentrations, and detection methods, can lead to inconsistent results.
-
Phosphorylation state of PPARγ: The activity of PPARγ can be modulated by post-translational modifications like phosphorylation. This compound has been shown to block the phosphorylation of PPARγ at serine 273, which can influence its activity and contribute to variability if the phosphorylation status of the receptor is not controlled.[4]
Q3: What is the "alternate binding site" of this compound on PPARγ and how does it affect experiments?
The alternate binding site is a secondary binding location on the surface of the PPARγ LBD, distinct from the primary (orthosteric) ligand-binding pocket.[2][3] Binding of this compound to this allosteric site can occur even when the orthosteric site is occupied by another ligand or a covalent antagonist like GW9662.[2][3]
This alternate binding can lead to:
-
Allosteric modulation of receptor function: Binding at the alternate site can influence the conformation of the AF-2 co-regulator binding surface, thereby altering the recruitment of co-activators or co-repressors.[2]
-
Complex dose-response curves: The presence of two binding sites with different affinities can result in biphasic or complex dose-response curves in functional assays.
-
"Off-target" effects in the presence of antagonists: Experiments using orthosteric antagonists to block PPARγ activity might still show this compound-mediated effects due to its binding at the unblocked alternate site.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in Luciferase Reporter Assays
Symptoms:
-
High well-to-well variability.
-
Poor reproducibility between experiments.
-
Unexpectedly low or high fold-activation with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cellular Health and Confluency | Ensure cells are healthy and seeded at a consistent density. Over-confluent or stressed cells can lead to variable transfection efficiency and reporter gene expression. |
| Transfection Efficiency | Optimize your transfection protocol. Use a consistent DNA-to-transfection reagent ratio and monitor transfection efficiency using a co-transfected fluorescent protein (e.g., GFP). |
| Promoter and Reporter Vector Choice | The choice of promoter and the number of PPAR response elements (PPREs) in your reporter construct can significantly impact the dynamic range of the assay. Consider using a reporter with a minimal promoter to reduce basal activity. |
| Serum Batch Variability | Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous PPARγ ligands. Use charcoal-stripped FBS to minimize this variability. |
| This compound Concentration Range | Given the dual binding sites, test a wide range of this compound concentrations to fully characterize the dose-response relationship. |
| Incubation Time | Optimize the incubation time with this compound. A time course experiment can help determine the optimal duration for maximal and consistent reporter gene expression. |
Issue 2: Discrepancies in Co-activator Recruitment Assays (e.g., TR-FRET)
Symptoms:
-
EC50 values for this compound-induced co-activator recruitment vary between experiments.
-
Different co-activators show markedly different recruitment profiles with this compound.
-
Results are inconsistent with data from cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Protein Quality and Purity | Use highly pure recombinant PPARγ LBD and co-activator peptides. Protein aggregation or degradation can significantly affect binding affinities. |
| Buffer Composition | Optimize buffer conditions, including pH, salt concentration, and the presence of detergents or reducing agents, to ensure protein stability and optimal binding. |
| Fluorophore Labeling | Inconsistent labeling of antibodies or peptides with donor and acceptor fluorophores can lead to variability. Ensure proper quality control of labeled reagents. |
| Alternate Site Binding | Be aware that at higher concentrations, this compound may be binding to the alternate site, which could allosterically modulate co-activator recruitment and lead to complex binding curves.[2] Consider performing competition experiments with an orthosteric antagonist to dissect the effects of each binding site. |
| Choice of Co-activator Peptide | This compound's partial agonism results in a distinct conformational change in PPARγ, leading to preferential recruitment of certain co-activators. Testing a panel of different co-activator peptides can provide a more complete picture of this compound's activity. |
Quantitative Data Summary
Table 1: this compound Binding Affinity and Transcriptional Activity
| Parameter | Value | Assay | Reference |
| IC50 | 1 - 2 nM | Ligand Displacement Assay | [5] |
| EC50 | 1 - 2 nM | Transcriptional Activation Assay | [5] |
| Ki | ~1 nM | TR-FRET Ligand Displacement | [6] |
| Transcriptional Output | ~20% of Rosiglitazone | PPRE Luciferase Reporter Assay | [1] |
Experimental Protocols
Protocol 1: PPARγ Luciferase Reporter Gene Assay
This protocol outlines a general procedure for assessing the transcriptional activity of this compound on PPARγ using a luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% charcoal-stripped FBS
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS and treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle control.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
This protocol describes a method to measure the recruitment of a co-activator peptide to the PPARγ LBD in the presence of this compound.
Materials:
-
His-tagged recombinant human PPARγ LBD
-
Biotinylated co-activator peptide (e.g., from SRC-1 or PGC-1α)
-
Terbium-cryptate labeled anti-His antibody (donor)
-
Streptavidin-labeled fluorophore (e.g., d2 or XL665) (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 1 mM EDTA, 0.1% BSA)
-
This compound
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a mixture of the His-tagged PPARγ LBD and the biotinylated co-activator peptide in the assay buffer. Prepare a detection mixture containing the terbium-labeled anti-His antibody and the streptavidin-labeled acceptor fluorophore.
-
Assay Assembly: In a 384-well plate, add the this compound dilutions.
-
Add the PPARγ LBD and co-activator peptide mixture to each well.
-
Incubate for 30-60 minutes at room temperature to allow for ligand binding.
-
Add the detection mixture to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm for Terbium and d2/XL665).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: PPARγ signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical diagram of this compound's dual binding modes leading to experimental variability.
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 4. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Mrl24 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Mrl24 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution during formulation for in vivo studies?
A1: this compound, like many small molecule drug candidates, is likely a lipophilic compound with low aqueous solubility.[1] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the chosen aqueous-based vehicle. This is a common challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[2] Direct dissolution in aqueous buffers such as saline or phosphate-buffered saline (PBS) is often unsuccessful.
Q2: What are the initial steps to improve the solubility of this compound for preclinical in vivo experiments?
A2: A systematic approach is recommended. Start by assessing the physicochemical properties of this compound, including its solubility at different pH values and its lipophilicity (LogP).[3] This information will guide the selection of an appropriate formulation strategy. Common starting points include using co-solvents, surfactants, or creating a pH-modified solution if this compound has ionizable groups.[4]
Q3: Can I administer this compound dissolved solely in an organic solvent like DMSO?
A3: While this compound may be soluble in organic solvents like Dimethyl Sulfoxide (DMSO), direct in vivo administration of high concentrations of such solvents can lead to toxicity and confounding experimental results.[5] It is crucial to minimize the final concentration of the organic solvent in the formulation, typically keeping it below 10% of the total injection volume for many routes of administration.
Q4: What are some common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A4: Several strategies can be employed to improve the in vivo exposure of poorly soluble compounds:[3]
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like DMSO) with other less toxic, water-miscible co-solvents (e.g., polyethylene (B3416737) glycol 300/400, propylene (B89431) glycol, ethanol).[6]
-
Surfactant-based Formulations: Incorporating surfactants (e.g., Tween® 80, Cremophor® EL, Solutol® HS 15) to form micelles that can encapsulate the hydrophobic this compound, increasing its apparent solubility in aqueous media.[7]
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[9] This can be achieved through methods like wet milling or high-pressure homogenization to create a nanosuspension.[9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.[11] This is often achieved through spray drying or hot-melt extrusion.[12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[13]
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Addition of Aqueous Vehicle
-
Symptom: The solution becomes cloudy or a solid precipitate forms when saline or PBS is added to the organic stock solution of this compound.
-
Possible Causes:
-
The concentration of this compound is too high for the final vehicle composition.
-
The ratio of organic co-solvent to the aqueous phase is insufficient to maintain solubility.
-
The pH of the final solution is near the isoelectric point of this compound, minimizing its solubility.
-
-
Step-by-Step Solutions:
-
Optimize Co-solvent/Surfactant Ratios:
-
Start by dissolving this compound in a minimal volume of a strong organic solvent (e.g., DMSO).
-
Sequentially add other co-solvents (e.g., PEG400) and/or surfactants (e.g., Tween® 80), ensuring the solution remains clear at each step.
-
Slowly add the aqueous phase (e.g., saline) dropwise while vortexing vigorously to ensure rapid dispersion.
-
-
Utilize Gentle Heating and Sonication:
-
Adjust pH:
-
If this compound has an ionizable group, adjusting the pH of the aqueous vehicle away from its pKa can increase the proportion of the more soluble ionized form.[4]
-
-
Issue 2: Low and Variable Bioavailability in In Vivo Studies
-
Symptom: Despite achieving a clear solution for administration, the in vivo studies show low and inconsistent plasma concentrations of this compound.
-
Possible Causes:
-
In vivo precipitation of this compound upon dilution in physiological fluids.
-
Poor permeability across the gastrointestinal tract (for oral administration).
-
Rapid first-pass metabolism.
-
-
Step-by-Step Solutions:
-
Re-evaluate Formulation Strategy:
-
A simple co-solvent system might not be robust enough to prevent in vivo precipitation. Consider more advanced formulations like SEDDS for oral delivery or nanosuspensions.
-
-
Assess Metabolic Stability:
-
Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of this compound.[3] High clearance may necessitate a different route of administration or chemical modification of the molecule.
-
-
Evaluate Permeability:
-
Use in vitro models like the Caco-2 permeability assay to assess the potential for poor intestinal absorption and identify if this compound is a substrate for efflux transporters.[3]
-
-
Data Presentation
Table 1: Common Excipients for Formulating Poorly Soluble Compounds
| Excipient Type | Examples | Primary Use | Considerations |
| Organic Co-solvents | DMSO, Ethanol, PEG300, PEG400, Propylene Glycol | Solubilizing the compound before dilution. | Potential for in vivo toxicity at high concentrations. |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15, Poloxamers | Increasing apparent solubility through micelle formation. | Can have biological effects and potential for hypersensitivity reactions (e.g., Cremophor® EL). |
| Lipids/Oils | Corn oil, Sesame oil, Capryol™ 90, Labrafil® M 1944 CS | Vehicle for lipid-based formulations (e.g., SEDDS). | Suitable for lipophilic drugs; may enhance lymphatic absorption. |
| Polymers (for ASDs) | PVP K30, HPMC, Soluplus®, Eudragit® | Stabilizing the amorphous form of the drug. | Requires specific manufacturing processes like spray drying or hot-melt extrusion. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forming inclusion complexes to increase aqueous solubility. | Can be limited by the stoichiometry of complexation and potential for nephrotoxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Intravenous Injection
Objective: To prepare a clear, injectable solution of this compound at a target concentration of 2 mg/mL.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG400
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
Methodology:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to achieve a concentrated stock solution (e.g., 20 mg/mL). Vortex until the compound is completely dissolved.
-
Add PEG400 to the DMSO solution. A common starting ratio is 1:4 (DMSO:PEG400). Vortex thoroughly until the solution is homogeneous.
-
Add Tween® 80. A common starting concentration is 5% of the total volume. Vortex until the solution is clear and uniform.
-
Slowly add pre-warmed (37°C) sterile saline to the mixture, adding it dropwise while continuously vortexing, to reach the final desired volume.
-
Visually inspect the final formulation for any particulate matter before administration. The final solution should be clear.
Example Final Formulation Composition (v/v): 10% DMSO, 40% PEG400, 5% Tween® 80, 45% Saline.
Protocol 2: In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of this compound in vitro.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add this compound to initiate the metabolic reaction.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k). Intrinsic clearance is calculated from this rate constant.
Visualizations
Caption: this compound acts as a partial agonist for the PPARγ signaling pathway.
Caption: Experimental workflow for preparing a formulation of this compound.
Caption: Troubleshooting logic for addressing poor in vivo outcomes with this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Validating the Specificity of Mrl24 for PPARγ
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of the small molecule Mrl24 for the nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with PPARγ?
This compound is a partial agonist for PPARγ, meaning it binds to the receptor and elicits a partial transcriptional response compared to full agonists.[1][2] It exhibits high affinity for PPARγ and has demonstrated anti-diabetic properties in animal models, with poor activity in promoting adipogenesis.[3] Notably, this compound is effective at blocking the Cdk5-mediated phosphorylation of PPARγ at a concentration of 30 nM.[3] Structural and biophysical studies have revealed that this compound can bind to PPARγ with a 2:1 stoichiometry, indicating two distinct binding events. One of these is a high-affinity interaction, while the other is a lower-affinity event at an alternate binding site.[4]
Q2: What are the initial steps to confirm the interaction between this compound and PPARγ in our experimental system?
To begin, it is crucial to establish a baseline of interaction. A competitive binding assay is a recommended starting point. This type of assay can determine the binding affinity of this compound to the PPARγ ligand-binding domain (LBD).[5] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this, where this compound competes with a fluorescently labeled ligand for binding to a GST-tagged PPARγ-LBD.[5]
Q3: How can we be sure that the observed effects of this compound are specific to PPARγ and not due to off-target effects?
Validating specificity is a multi-step process. Here are key approaches:
-
Use of Antagonists: Perform experiments in the presence of a well-characterized PPARγ antagonist, such as GW9662. If the effects of this compound are PPARγ-mediated, co-treatment with an antagonist should block these effects.
-
Knockdown or Knockout Models: Utilize cell lines where PPARγ expression has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). The cellular response to this compound should be significantly diminished or absent in these models compared to wild-type cells.
-
Activity Assays with Mutant Receptors: Employ PPARγ constructs with mutations in the ligand-binding pocket. If this compound's activity is dependent on binding to this pocket, its effects will be reduced in cells expressing the mutant receptor.
-
Counter-Screening: Test this compound against other related nuclear receptors (e.g., PPARα, PPARδ) to ensure it does not exhibit significant activity, thus demonstrating its selectivity for PPARγ.
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) for PPARγ Interaction Partners
Q: We are performing a Co-IP experiment to identify proteins that interact with PPARγ in the presence of this compound, but we are getting no or very weak signal for our protein of interest. What could be the issue?
A: A weak or absent signal in a Co-IP experiment can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Confirm Protein Expression: First, ensure that both your bait (PPARγ) and prey proteins are expressed at detectable levels in your cell lysate. Run a Western blot on the input lysate to verify their presence.[6][7]
-
Optimize Lysis Conditions: The lysis buffer composition is critical. For nuclear receptors like PPARγ, it's important to efficiently lyse the nucleus without disrupting protein-protein interactions. A buffer with a mild non-ionic detergent (e.g., NP-40 or Triton X-100) is often recommended over harsh detergents like SDS.[6][8] Sonication can be crucial for nuclear lysis but should be optimized to avoid protein complex disruption.[6]
-
Check Antibody Efficacy: The antibody used for immunoprecipitation must be validated for this application. Not all antibodies that work for Western blotting are effective in recognizing the native protein conformation required for IP.[8] Consider testing different antibodies, including both monoclonal and polyclonal options.[8]
-
Assess Protein Interaction Strength: The interaction between your proteins of interest might be weak or transient. You may need to consider in vivo crosslinking to stabilize the interaction before cell lysis.[9]
-
Review Washing Steps: While washing is necessary to reduce background, overly stringent wash buffers (high salt or detergent concentrations) can disrupt weaker protein-protein interactions.[9] Try reducing the number of washes or the stringency of the wash buffer.[9]
GST Pull-Down Assay Issues
Q: In our GST pull-down assay, we see a strong band for our GST-PPARγ bait protein, but no band for the interacting prey protein. What should we check?
A: This is a common issue in GST pull-down assays. Here's a troubleshooting workflow:
-
Verify Prey Protein Presence and Integrity: Confirm that your prey protein is present and not degraded in the lysate you are using as input for the assay. Run a portion of the lysate on an SDS-PAGE gel and perform a Western blot for the prey protein.
-
Optimize Binding Conditions: The buffer conditions for binding are crucial. Ensure the pH, salt concentration, and any necessary co-factors are optimal for the interaction. Some interactions may require specific ions or be sensitive to high salt concentrations.
-
Use Proper Controls: A crucial negative control is to perform the pull-down with GST alone (not fused to PPARγ).[10] If the prey protein binds to the GST-only beads, it indicates a non-specific interaction with the GST tag or the beads themselves.
-
Check Protein Folding: Ensure that your bacterially expressed GST-PPARγ is properly folded. Misfolded proteins may not be able to interact with their partners. Consider optimizing the protein expression conditions (e.g., lower temperature, different E. coli strain).
-
Increase Prey Protein Concentration: The concentration of the prey protein in the lysate might be too low. If possible, use a larger amount of lysate or a more concentrated source of the prey protein.
Quantitative Data Summary
Table 1: Binding Affinity and Activity of this compound for PPARγ
| Parameter | Value | Assay Type | Source |
| IC50 | 1-2 nM | Not Specified | [11] |
| EC50 | 1-2 nM | Not Specified | [11] |
| Cdk5-mediated Phosphorylation Inhibition | 30 nM | Not Specified | [3] |
| Canonical LBP Binding Affinity (MRL20) | 2 nM | TR-FRET | [4] |
| Alternate Site Binding Affinity (MRL20) | ~4 µM | 19F NMR | [4] |
*MRL20 is a close analog of this compound.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of PPARγ
This protocol is designed to isolate PPARγ and its interacting partners from cell lysates.
Materials:
-
Cells expressing endogenous or over-expressed tagged-PPARγ.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of Triton X-100 (e.g., 0.1%).
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.
-
Anti-PPARγ antibody (IP-validated).
-
Protein A/G magnetic beads.
-
This compound.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing the Lysate:
-
Transfer the supernatant to a new tube.
-
Add Protein A/G beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the anti-PPARγ antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using Elution Buffer.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PPARγ and the suspected interacting proteins.
-
GST Pull-Down Assay
This in vitro assay is used to confirm a direct interaction between PPARγ and a putative interacting protein.
Materials:
-
pGEX vector containing the cDNA for PPARγ.
-
E. coli strain (e.g., BL21) for protein expression.
-
Glutathione-Sepharose beads.
-
In vitro translated and radiolabeled (e.g., with ³⁵S-methionine) prey protein or purified prey protein.
-
Binding Buffer: PBS, 0.5% Triton X-100, 1 mM DTT.
-
Wash Buffer: Binding buffer with a higher salt concentration (e.g., 300-500 mM NaCl).
-
Elution Buffer: 10-20 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0.
Procedure:
-
Expression and Purification of GST-PPARγ:
-
Transform E. coli with the pGEX-PPARγ plasmid and induce protein expression with IPTG.[12]
-
Lyse the bacteria and purify the GST-PPARγ fusion protein using Glutathione-Sepharose beads.
-
As a negative control, purify GST alone from E. coli transformed with an empty pGEX vector.
-
-
Binding Reaction:
-
Incubate the immobilized GST-PPARγ (and GST control) on beads with the in vitro translated or purified prey protein in Binding Buffer.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins using Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and autoradiography (for radiolabeled prey) or Western blotting (for purified prey).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay quantifies the binding affinity of this compound to the PPARγ Ligand Binding Domain (LBD).
Materials:
-
GST-tagged PPARγ-LBD.
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Fluorescently labeled small molecule PPARγ ligand (tracer/acceptor fluorophore).
-
This compound at various concentrations.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT.
-
384-well microplate.
-
TR-FRET compatible plate reader.
Procedure:
-
Assay Setup:
-
Incubation:
-
Incubate the plate at room temperature for 1-6 hours, protected from light.[5]
-
-
Measurement:
-
Read the plate in a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 495 nm for terbium and 520 nm for the acceptor).[5]
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[5]
-
Visualizations
Caption: PPARγ signaling pathway activation by this compound.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Experimental workflow for a GST Pull-Down Assay.
Caption: Logical workflow for troubleshooting interaction assays.
References
- 1. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. kmdbioscience.com [kmdbioscience.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 11. rcsb.org [rcsb.org]
- 12. An improved high throughput protein-protein interaction assay for nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in PPARγ Gene Expression Studies Using MRL24
Welcome to the technical support center for researchers studying the effects of MRL24 on Peroxisome Proliferator-Activated Receptor gamma (PPARγ) target gene expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my gene expression results different from those seen with full PPARγ agonists like rosiglitazone (B1679542)?
A1: this compound is not a gene, but a synthetic partial agonist for PPARγ, a nuclear receptor that regulates genes involved in metabolism and inflammation.[1][2][3] Unlike full agonists (e.g., rosiglitazone), which elicit a maximal transcriptional response, this compound produces a lower maximal response, approximately 20% of that of rosiglitazone in some reporter assays.[1] This phenomenon is known as partial agonism.
Furthermore, this compound is considered a "biased agonist" or a Selective PPARγ Modulator (SPPARM).[4][5] This means it can induce a different conformational change in the PPARγ protein compared to full agonists.[6] This leads to the recruitment of a different set of co-activator and co-repressor proteins, resulting in a unique gene expression profile.[4][7] Consequently, you may observe that this compound regulates some PPARγ target genes to a similar extent as full agonists, while having a much weaker effect on others. This selective gene regulation is a key feature of this compound and a primary reason for "unexpected" results when comparing it to full agonists.[5]
Q2: I'm observing a weaker induction of classic adipogenic marker genes with this compound compared to a full agonist. Is this expected?
A2: Yes, this is an expected outcome. While full PPARγ agonists are potent inducers of adipogenesis, partial agonists like this compound are known to have attenuated effects on the expression of genes that promote fat cell differentiation and lipid storage.[1][3] This is a key aspect of their "selective" nature, aiming to retain the insulin-sensitizing benefits of PPARγ activation while minimizing side effects like weight gain associated with strong adipogenesis.[1][2]
Q3: Can this compound affect the expression of genes that are not traditional PPARγ targets?
A3: While this compound's primary mechanism of action is through PPARγ, it's possible to observe changes in genes not directly regulated by a classic Peroxisome Proliferator Response Element (PPRE) in their promoters. This could be due to several factors:
-
Secondary effects: Changes in the expression of direct PPARγ targets can, in turn, influence other signaling pathways and transcription factors, leading to downstream changes in a wider set of genes.
-
"Off-target" effects: Although designed to be selective for PPARγ, at high concentrations, this compound could potentially interact with other cellular proteins. However, this is less likely to be the primary source of widespread gene expression changes.
-
PPARγ-independent mechanisms: Some effects of PPARγ ligands have been suggested to occur independently of direct DNA binding.
It is crucial to include appropriate controls in your experiments, such as PPARγ knockdown or the use of a PPARγ antagonist, to confirm that the observed effects are indeed mediated by PPARγ.
Q4: My qPCR results show a significant change in mRNA levels of a target gene after this compound treatment, but I don't see a corresponding change in protein levels via Western blot. What could be the reason?
A4: Discrepancies between mRNA and protein levels are not uncommon in biological systems and can arise from several factors:
-
Post-transcriptional regulation: mRNA translation into protein is a highly regulated process. MicroRNAs (miRNAs) or RNA-binding proteins could be influencing the translation efficiency or stability of your target mRNA.
-
Protein stability and degradation: The half-life of the protein of interest might be very short, and even with increased synthesis, the steady-state level may not change significantly. Conversely, the protein might be very stable, and changes in its synthesis rate may take a longer time to be reflected at the protein level.
-
Time course of expression: The peak of mRNA expression and the subsequent peak of protein expression may be separated by a significant amount of time. You may need to perform a time-course experiment to capture the optimal time point for observing changes at both the mRNA and protein levels.
-
Technical issues: It's also important to rule out technical problems with either the qPCR or Western blotting assay. Ensure your primers and antibodies are specific and validated for your experimental system.
Troubleshooting Guides
Issue 1: High Variability in qPCR Results Between Replicates
-
Question: My triplicate qPCR measurements for a specific gene after this compound treatment are highly variable. What should I check?
-
Answer:
-
Pipetting accuracy: Ensure precise and consistent pipetting of all reaction components, especially the template cDNA and primers.
-
RNA quality and quantity: Use high-quality, intact RNA for cDNA synthesis. Ensure accurate quantification of RNA to have equal input for all reverse transcription reactions.
-
cDNA synthesis efficiency: Variability in the reverse transcription step can be a major source of error. Ensure the reaction is properly set up and the reverse transcriptase is active.
-
Primer efficiency: Perform a standard curve analysis to ensure your qPCR primers have an efficiency between 90% and 110%.
-
Sample mixing: Thoroughly mix your qPCR reaction components before loading the plate.
-
Issue 2: No Change in Target Gene Expression After this compound Treatment
-
Question: I expected to see a change in the expression of a known PPARγ target gene after treating my cells with this compound, but my qPCR results show no significant difference compared to the vehicle control. What could be the problem?
-
Answer:
-
This compound concentration and treatment duration: The optimal concentration and incubation time for this compound can be cell-type dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cellular context: The expression and activity of PPARγ and its co-regulators can vary significantly between different cell types. The target gene you are studying may not be responsive to this compound in your particular cellular model.
-
This compound activity: Ensure that your stock solution of this compound is properly prepared and has not degraded.
-
PPARγ expression level: Confirm that your cells express sufficient levels of PPARγ. You can check this by qPCR or Western blot.
-
Biased agonism: As this compound is a biased agonist, it may not regulate all PPARγ target genes.[4] It is possible the gene you are investigating is not affected by the specific conformational change induced by this compound. Try examining a panel of different PPARγ target genes.
-
Issue 3: Unexpected Upregulation or Downregulation of a Gene
-
Question: this compound is causing a significant change in the expression of a gene that is contrary to published literature, or I'm seeing downregulation when I expected upregulation. How do I interpret this?
-
Answer:
-
Cell-type specific effects: The regulation of gene expression is highly dependent on the cellular context, including the presence of other transcription factors and signaling pathways. A gene that is upregulated by this compound in one cell type could be downregulated or unaffected in another.
-
Experimental conditions: Differences in experimental conditions such as cell density, media composition, and treatment duration can influence gene expression outcomes.
-
Indirect effects: The observed change may be an indirect consequence of this compound's effect on other genes or pathways.
-
Confirm with multiple techniques: Validate your findings using an alternative method, for example, by checking protein levels with a Western blot if you initially performed qPCR.
-
Consider the role of co-regulators: The unique co-regulator profile recruited by this compound-bound PPARγ could lead to repressive effects on certain gene promoters, even if full agonists are known to be activators at the same site.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of this compound treatment on PPARγ target gene expression compared to a vehicle control and a full PPARγ agonist.
Table 1: Relative mRNA Expression of PPARγ Target Genes in Adipocytes after 24-hour Treatment
| Gene Symbol | Treatment (1 µM) | Fold Change (vs. Vehicle) |
| FABP4 | Vehicle (DMSO) | 1.0 |
| Rosiglitazone | 15.2 | |
| This compound | 4.5 | |
| ADIPOQ | Vehicle (DMSO) | 1.0 |
| Rosiglitazone | 25.8 | |
| This compound | 8.2 | |
| CD36 | Vehicle (DMSO) | 1.0 |
| Rosiglitazone | 12.1 | |
| This compound | 10.5 | |
| IL-6 | Vehicle (DMSO) | 1.0 |
| (LPS-stimulated) | Rosiglitazone | 0.3 |
| This compound | 0.4 |
Table 2: Relative Protein Expression of PPARγ Target Genes in Macrophages after 48-hour Treatment
| Protein | Treatment (1 µM) | Fold Change (vs. Vehicle) |
| ARG1 | Vehicle (DMSO) | 1.0 |
| Rosiglitazone | 8.7 | |
| This compound | 3.1 | |
| MRC1 (CD206) | Vehicle (DMSO) | 1.0 |
| Rosiglitazone | 6.2 | |
| This compound | 5.5 | |
| TNFα | Vehicle (DMSO) | 1.0 |
| (LPS-stimulated) | Rosiglitazone | 0.2 |
| This compound | 0.3 |
Experimental Protocols
Protocol 1: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Cell Culture and Treatment:
-
Plate cells at a desired density in appropriate culture vessels.
-
Allow cells to adhere and grow to approximately 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM), a full agonist (e.g., rosiglitazone, 1 µM), or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24 hours).
-
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate).
-
Isolate total RNA using a silica-column-based kit or phenol-chloroform extraction according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
Follow the manufacturer's protocol for reaction setup and thermal cycling.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 2: Protein Expression Analysis by Western Blot
-
Cell Lysis and Protein Quantification:
-
Wash this compound-treated and control cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Protocol 3: PPARγ Knockdown using siRNA
-
siRNA Transfection:
-
Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Prepare two sets of tubes: one for siRNA targeting PPARγ and one for a non-targeting control siRNA.
-
Dilute the siRNA in serum-free media.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
-
This compound Treatment and Analysis:
-
Allow the cells to recover for 24-48 hours post-transfection to achieve efficient knockdown of PPARγ.
-
Treat the transfected cells with this compound or vehicle control for the desired duration.
-
Harvest the cells for RNA or protein analysis as described in the qPCR and Western blot protocols.
-
Confirm the knockdown efficiency by measuring PPARγ mRNA and protein levels in the siRNA-treated groups compared to the non-targeting control.
-
Visualizations
Caption: PPARγ signaling pathway activation by full and partial agonists.
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel transcriptome profiling analyses demonstrate that selective peroxisome proliferator-activated receptor γ (PPARγ) modulators display attenuated and selective gene regulatory activity in comparison with PPARγ full agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. A structural mechanism of nuclear receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Best practices for storing and handling Mrl24
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Mrl24, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: this compound is supplied as a powder and should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1]
Q3: What is the maximum solubility of this compound in DMSO?
A3: this compound is soluble in DMSO up to 30 mg/mL.[1]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions prepared in DMSO can be stored at -20°C for up to two months.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: How do I prepare a working solution of this compound for my experiments?
A5: To prepare a working solution, the this compound DMSO stock solution should be further diluted into an aqueous buffer or cell culture medium.[1] It is crucial to ensure proper mixing to avoid precipitation.
Data Summary: Storage and Stability
| Parameter | Recommendation | Citation |
| Form | Powder | [1] |
| Storage Temperature (Powder) | -20°C | [1] |
| Stability (Powder) | ≥ 2 years | [1] |
| Recommended Solvent | DMSO | [1] |
| Maximum Solubility in DMSO | 30 mg/mL | [1] |
| Storage Temperature (DMSO Solution) | -20°C | [1] |
| Stability (DMSO Solution) | Up to 2 months | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Formula Weight: 527.49 g/mol )[1]
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.27 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution into aqueous buffer | - The final concentration in the aqueous buffer is too high. - Insufficient mixing upon dilution. - The aqueous buffer is not at an optimal pH or temperature. | - Perform serial dilutions to reach the final desired concentration. - Add the this compound stock solution to the aqueous buffer dropwise while vortexing. - Warm the aqueous buffer to 37°C before adding the this compound stock solution. - Consider using a small percentage of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your final buffer, if compatible with your assay. |
| Inconsistent or no biological activity | - Improper storage of the stock solution (e.g., multiple freeze-thaw cycles). - Degradation of this compound in the working solution. - Incorrect concentration calculation. | - Use fresh aliquots of the stock solution for each experiment to avoid freeze-thaw cycles. - Prepare fresh working solutions immediately before each experiment. - Double-check all calculations for dilution and molarity. - Verify the activity of this compound in a well-established positive control assay. |
| Difficulty dissolving this compound powder in DMSO | - The concentration is higher than the maximum solubility. - The DMSO is not of high purity or contains water. | - Do not exceed a concentration of 30 mg/mL. - Use anhydrous or molecular biology grade DMSO. - Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. |
Visual Guides
References
How to control for vehicle effects in Mrl24 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for vehicle effects in Mrl24 experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism, lipid storage, and inflammation. As a partial agonist, this compound binds to and activates PPARγ, but to a lesser extent than full agonists. This modulation of PPARγ activity is being investigated for its potential therapeutic benefits in metabolic diseases, such as type 2 diabetes, with potentially fewer side effects than full agonists.
Q2: What are "vehicle effects" and why are they a concern in this compound experiments?
A2: A "vehicle" is the solvent or carrier used to dissolve and administer a compound, such as this compound, that has poor water solubility. "Vehicle effects" refer to any biological responses caused by the vehicle itself, independent of the experimental compound. These effects are a significant concern because they can confound experimental results, making it difficult to determine if an observed outcome is due to this compound or the delivery vehicle.
Q3: this compound is soluble in DMSO. What is a common vehicle formulation for in vivo studies?
A3: A common vehicle formulation for administering poorly water-soluble compounds like this compound to animals involves a multi-component system to ensure solubility and stability. A typical formulation consists of:
-
Dimethyl sulfoxide (B87167) (DMSO): To initially dissolve the this compound.
-
Polyethylene glycol (e.g., PEG300 or PEG400): As a co-solvent to maintain solubility when diluted.
-
Tween 80 (Polysorbate 80): A surfactant to improve stability and prevent precipitation in the final aqueous solution.
-
Saline or Phosphate-Buffered Saline (PBS): To bring the formulation to the final desired volume for administration.
Q4: Why is a vehicle control group essential in my this compound experiment?
A4: Including a vehicle control group is critical to isolate the specific effects of this compound. This group receives the exact same vehicle formulation, administered via the same route and volume as the treatment group, but without this compound. By comparing the results of the vehicle control group to the this compound-treated group, you can confidently attribute any differences to the action of this compound.
Troubleshooting Guides
Issue 1: Unexpected changes in metabolic parameters (e.g., blood glucose, body weight) in the vehicle control group.
-
Possible Cause: The vehicle components themselves can have biological effects. For instance, DMSO has been reported to influence glucose metabolism and body weight in mice.[1][2] High concentrations of certain vehicles can also cause stress in the animals, leading to physiological changes.
-
Solution:
-
Review Vehicle Component Concentrations: Ensure that the concentrations of DMSO, PEG, and Tween 80 are within the generally accepted safe limits for the animal model and route of administration. Refer to the quantitative data table below for guidance.
-
Conduct a Pilot Tolerability Study: Before initiating a large-scale experiment, administer the vehicle alone to a small cohort of animals and monitor for any adverse effects or significant changes in key metabolic parameters over a few days.
-
Refine the Vehicle Formulation: If significant effects are observed, consider reducing the concentration of the most likely causative agent (e.g., lower the percentage of DMSO). You may need to optimize the formulation to maintain this compound solubility while minimizing biological activity of the vehicle.
-
Issue 2: High variability in experimental data within the this compound-treated group.
-
Possible Cause: Inconsistent formulation or administration of the vehicle can lead to variable bioavailability of this compound. If the compound precipitates out of solution, the actual dose received by each animal can differ significantly.
-
Solution:
-
Standardize Formulation Preparation: Follow a strict, standardized protocol for preparing the vehicle and dissolving this compound. Ensure complete dissolution at each step.
-
Ensure Homogeneity: Before each administration, ensure the dosing solution is well-mixed, especially if it is a suspension.
-
Precise Dosing Technique: Use calibrated equipment for accurate dosing based on individual animal body weights. Ensure consistent administration technique (e.g., depth of oral gavage).
-
Issue 3: The observed in vivo effects of this compound are less potent than expected from in vitro data.
-
Possible Cause: The vehicle may be interfering with the absorption or distribution of this compound. For example, some surfactants can alter drug absorption.
-
Solution:
-
Evaluate Vehicle-Compound Interaction: While challenging, consider if any vehicle components could be interacting with this compound to reduce its bioavailability.
-
Consider an Alternative Vehicle: If significant interference is suspected, you may need to explore alternative vehicle formulations. This could involve trying different co-solvents, surfactants, or even a different delivery system like a lipid-based formulation if appropriate for the route of administration.
-
Quantitative Data on Common Vehicle Components
The following table summarizes the reported effects and tolerated concentrations of common vehicle components used in mouse studies. Note that these values can vary depending on the specific mouse strain, age, sex, and experimental conditions.
| Vehicle Component | Typical Concentration Range for Oral Gavage in Mice | Reported Effects and Toxicities |
| DMSO | 1-10% (v/v) | Can cause decreased locomotor activity at higher concentrations.[3] May influence glucose metabolism and body weight.[1][2] Some studies suggest it can increase the incidence of diabetes in NOD mice.[4][5] |
| Polyethylene Glycol (PEG) 300/400 | 10-50% (v/v) | Generally well-tolerated at lower concentrations. High doses can be associated with toxicity. Can have an effect on insulin (B600854) signaling and blood glucose.[6][7][8] |
| Tween 80 | 1-5% (v/v) | Can decrease locomotor activity at higher concentrations.[3] May affect body weight.[1][9] |
Experimental Protocol: Evaluating this compound in a Diet-Induced Obesity Mouse Model
This protocol provides a general framework for assessing the efficacy of this compound in a diet-induced obesity (DIO) mouse model.
1. Animal Model and Diet:
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Diet: High-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
2. Experimental Groups:
-
Group 1: Lean Control (Chow-fed) + Vehicle
-
Group 2: DIO Control + Vehicle
-
Group 3: DIO + this compound (e.g., 10 mg/kg/day)
3. Vehicle and this compound Formulation:
-
Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and number of animals.
-
Dissolve the this compound powder in the appropriate volume of DMSO.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween 80 and mix until a clear solution is formed.
-
Finally, add the saline and mix well.
-
Prepare the formulation fresh daily.
-
4. Administration:
-
Administer the vehicle or this compound formulation via oral gavage once daily for 4-8 weeks.
-
Dosing volume should be based on individual animal body weight (e.g., 10 mL/kg).
5. Monitoring and Outcome Measures:
-
Body Weight and Food Intake: Monitor daily or weekly.
-
Metabolic Assessments:
-
Fasting Blood Glucose and Insulin: Measure at baseline and at regular intervals throughout the study.
-
Glucose Tolerance Test (GTT): Perform at the end of the treatment period to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Perform at the end of the treatment period to assess insulin sensitivity.
-
-
Terminal Analyses:
-
Collect blood for analysis of lipids (triglycerides, cholesterol) and inflammatory markers.
-
Harvest tissues (e.g., liver, adipose tissue, muscle) for gene expression analysis (e.g., qPCR for PPARγ target genes), histology, and other relevant assays.
-
Visualizations
Caption: this compound signaling pathway via PPARγ activation.
Caption: Experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for vehicle control issues.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Dimethyl sulfoxide modulation of diabetes onset in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects and Mechanisms of Polyethylene Glycol Loxenatide Against Hyperglycemia and Liver Injury in db/db diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effects and Mechanisms of Polyethylene Glycol Loxenatide Against Hyperglycemia and Liver Injury in db/db diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. journals.asm.org [journals.asm.org]
Dealing with batch-to-batch variation of Mrl24
Welcome to the technical support center for Mrl24. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to batch-to-batch variation.
Understanding this compound
This compound is a synthetic, cell-permeable partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). It exhibits anti-diabetic properties by effectively blocking the Cdk5-mediated phosphorylation of PPARγ.[1] Unlike full agonists, this compound shows weaker activity in transcriptional and adipogenesis assays, which may be advantageous in avoiding certain side effects associated with full PPARγ activation.[1][2]
Troubleshooting Guide: Dealing with Batch-to-Batch Variation
Batch-to-batch variation in a synthetic compound like this compound can manifest as differences in solubility, purity, and ultimately, biological activity. This guide provides a systematic approach to identifying and resolving such issues.
Initial Checks & Solutions
| Observed Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Reduced or no biological activity | 1. Compound Degradation: Improper storage or handling. | 1. Confirm that the compound has been stored at -20°C as a powder and for no more than 2 months in DMSO at -20°C.[1] Avoid repeated freeze-thaw cycles. |
| 2. Incorrect Concentration: Errors in weighing or dilution. | 2. Verify calculations and ensure the balance is calibrated. Prepare a fresh stock solution. | |
| 3. Low Purity of the Batch: Presence of inactive isomers or impurities. | 3. Review the Certificate of Analysis (CoA) for the specific batch. Purity should be >98%.[1] Consider analytical validation if purity is suspect. | |
| Inconsistent results between experiments | 1. Solubility Issues: Compound precipitating out of solution in aqueous media. | 1. This compound is soluble in DMSO up to 30 mg/ml.[1] Ensure the final DMSO concentration in your cell culture media is low (typically <0.1%) to avoid solvent toxicity and precipitation. Visually inspect for precipitates after dilution. |
| 2. Cell-based Assay Variability: Inconsistent cell health, passage number, or seeding density. | 2. Standardize your cell culture protocol. Ensure cells are healthy and within a consistent passage number range. Use a consistent seeding density for all experiments. | |
| Higher than expected biological activity | 1. Weighing or Dilution Error: Higher actual concentration than intended. | 1. Prepare a fresh stock solution with careful attention to weighing and dilution calculations. |
| 2. Contamination of the Batch: Presence of a more potent PPARγ agonist. | 2. Review the CoA for any unexpected peaks in the analytical data. If contamination is suspected, contact the supplier. | |
| Unexpected Cellular Effects (e.g., cytotoxicity) | 1. High Compound Concentration: The concentration used may be toxic to the cells. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. |
| 2. Solvent Toxicity: High concentration of the vehicle (e.g., DMSO). | 2. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%). |
Quantitative Quality Control Parameters for this compound Batches
To ensure consistency, each batch of this compound should be accompanied by a Certificate of Analysis (CoA). Below are the key parameters and their acceptable ranges.
| Parameter | Method | Acceptable Range | Action if Out of Range |
| Purity | HPLC | >98% | Do not use the batch. Contact the supplier for a replacement. |
| Identity | Mass Spectrometry (MS), NMR | Matches reference spectra | Do not use the batch. Contact the supplier. |
| Appearance | Visual Inspection | White to off-white powder | If discolored, it may indicate degradation. Use with caution and compare with a trusted batch. |
| Solubility | Visual Inspection | Clear, colorless solution in DMSO at 30 mg/mL | If insoluble, the batch may be impure or degraded. Contact the supplier. |
| Biological Activity | PPARγ Activity Assay (e.g., TR-FRET) | EC50 within ± 0.5 log of the reference standard | If the activity is significantly different, consider this variation in your experimental design or request a new batch. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound powder should be stored at -20°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -20°C for up to 2 months.[1] To minimize degradation, avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Q2: What is the best way to dissolve this compound?
A2: this compound is soluble in DMSO up to 30 mg/ml.[1] For cell-based assays, first, dissolve this compound in DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous cell culture medium to the final desired concentration. Ensure the final DMSO concentration is kept low (e.g., <0.1%) to prevent solvent-induced artifacts.
Q3: My cells are detaching and dying after treatment with this compound. What should I do?
A3: This could be due to either the cytotoxic effects of this compound at the concentration you are using or the toxicity of the solvent (e.g., DMSO). First, perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your specific cell line. Also, ensure that the final concentration of your solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.1%) and that your vehicle control wells show healthy, attached cells.
Q4: I am not observing any effect of this compound in my assay. What could be the reason?
A4: There are several potential reasons for a lack of effect.
-
Compound Inactivity: The compound may have degraded due to improper storage. Verify your storage conditions and consider using a fresh vial.
-
Incorrect Concentration: Double-check your calculations for preparing the stock and working solutions.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the partial agonistic activity of this compound. Ensure your positive controls (e.g., a full PPARγ agonist like Rosiglitazone) are working as expected.
-
Cellular Context: The cell line you are using may not express sufficient levels of PPARγ or the necessary co-factors for this compound to exert its effect.
Q5: How can I confirm the identity and purity of my this compound batch?
A5: The Certificate of Analysis (CoA) provided by the supplier should contain data confirming the identity (e.g., by Mass Spectrometry or NMR) and purity (e.g., by HPLC) of the compound.[3] If you have concerns about the quality of a batch, you may consider performing your own analytical characterization or sending a sample to a third-party for analysis.
Experimental Protocols
Protocol 1: PPARγ Transcriptional Activity Assay using a Luciferase Reporter
This protocol is designed to measure the ability of this compound to activate PPARγ-mediated gene transcription.
Materials:
-
Cells transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector.
-
This compound
-
Rosiglitazone (as a positive control)
-
Cell culture medium and reagents
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Rosiglitazone in the cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability if necessary. Plot the relative luciferase units (RLU) against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for Phospho-PPARγ
This protocol assesses the ability of this compound to inhibit the Cdk5-mediated phosphorylation of PPARγ at Ser273.
Materials:
-
Cells that endogenously express PPARγ.
-
This compound
-
A known inducer of PPARγ phosphorylation (e.g., a Cdk5 activator).
-
Lysis buffer with phosphatase and protease inhibitors.
-
Antibodies: anti-phospho-PPARγ (Ser273) and anti-total-PPARγ.
-
SDS-PAGE and Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, add the phosphorylation inducer and incubate for the appropriate time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-PPARγ.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total PPARγ as a loading control.
-
Quantify the band intensities and express the level of phosphorylated PPARγ as a ratio to total PPARγ.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Optimizing Mrl24 Treatment In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Mrl24 treatment in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a synthetic small molecule that functions as a partial and biased agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3][4] PPARγ is a ligand-activated transcription factor from the nuclear hormone receptor superfamily that plays a critical role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][4] Upon binding, this compound induces a specific conformational change in PPARγ, leading to the differential recruitment of coactivator proteins compared to full agonists.[2][3][4] This results in the transcriptional regulation of a distinct set of target genes.[2] With a transcriptional output of about 20% compared to full agonists like rosiglitazone, this compound has demonstrated insulin-sensitizing effects without promoting significant fatty acid storage in cellular models.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, it is recommended to reconstitute this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock into your cell culture medium to the final desired concentration immediately before use. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.1%.
Q3: What is a good starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. Given that this compound has a high affinity for the canonical PPARγ ligand-binding pocket (approximately 2 nM), a common starting point for a dose-response experiment is to test a broad range of concentrations.[5] It is advisable to perform a dose-response curve starting from a low nanomolar range up to the micromolar range (e.g., 1 nM to 10 µM) to determine the half-maximal effective concentration (EC50) for your specific cellular model and endpoint.[6] Some studies have explored concentrations of this compound at levels more than 200-fold higher than its binding affinity to investigate effects potentially mediated by alternate binding sites.[5]
Q4: How long should I incubate my cells with this compound?
A4: The ideal incubation time for this compound treatment is contingent on the experimental endpoint.
-
Short-term (1-6 hours): For assessing rapid signaling events, such as post-translational modifications of PPARγ or the activation of immediate downstream kinases, a short incubation period is usually sufficient.
-
Mid-term (12-24 hours): For measuring changes in the expression of direct PPARγ target genes, a 12 to 24-hour incubation is often appropriate.
-
Long-term (24-72 hours or longer): To observe phenotypic changes like alterations in cell viability, proliferation, differentiation, or lipid accumulation, longer incubation times of 24, 48, or 72 hours are typically necessary.
A time-course experiment is strongly recommended to identify the optimal time point for your specific cell line and assay.
Troubleshooting Guides
Issue 1: No significant effect of this compound treatment is observed at expected concentrations.
| Possible Cause | Recommended Solution |
| Low or absent PPARγ expression in the cell line. | Confirm the expression of PPARγ in your cell line at the protein level using Western blot or at the mRNA level using qPCR.[7] |
| Sub-optimal incubation time. | Perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal duration for observing the desired effect. |
| This compound degradation. | Prepare fresh working solutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line is resistant to PPARγ agonism. | Ensure that your cell line is known to be responsive to PPARγ agonists. Some cell lines may have mutations in the PPARγ signaling pathway or compensatory mechanisms that confer resistance. |
| Incorrect assay choice. | The chosen assay may not be sensitive enough or appropriate for the biological process being investigated. For example, a proliferation assay may not show an effect if the primary outcome of this compound treatment is a change in metabolic profile. |
Issue 2: High variability in results between replicate wells or experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution. |
| "Edge effect" in multi-well plates. | To minimize evaporation and temperature fluctuations in the outer wells, fill them with sterile PBS or media and use only the inner wells for your experiment. |
| Inaccurate pipetting. | Regularly calibrate your pipettes. Use a consistent pipetting technique, especially when preparing serial dilutions. |
| Variations in cell health or passage number. | Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for your experiments. High passage numbers can lead to phenotypic and genotypic drift. |
| Contamination. | Regularly check your cell cultures for any signs of microbial contamination. |
Data Presentation
Table 1: Recommended Incubation Times for Various In Vitro Assays with this compound
| Assay Type | Typical Incubation Time | Rationale | Factors to Optimize |
| Western Blot (Protein Expression) | 16 - 48 hours | Allows for sufficient time for transcriptional and translational changes of target proteins.[8] | Cell line doubling time, protein half-life. |
| qPCR (Gene Expression) | 8 - 72 hours | Captures the dynamics of target gene transcription. A time-course is recommended to identify peak expression.[9] | Cell line doubling time, mRNA stability. |
| Cell Viability/Cytotoxicity | 24 - 72 hours | Sufficient duration for the treatment to impact cell cycle progression and survival pathways. | Cell line doubling time, mechanism of action. |
| Adipocyte Differentiation | 3 - 14 days | Differentiation is a long-term process that requires sustained activation of the PPARγ pathway. | Differentiation media components, cell line. |
| Co-activator Recruitment Assay | 1 - 3 hours | Measures the direct and rapid interaction between PPARγ and its co-activators upon ligand binding.[2] | Assay format (e.g., FRET, Co-IP), reagent concentrations. |
Experimental Protocols
1. Cell Viability Assay (MTT-based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
2. Western Blot for PPARγ and Target Proteins
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11] Incubate the membrane with a primary antibody against PPARγ or a target protein (e.g., FABP4, CD36) overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[11]
Mandatory Visualization
Caption: this compound binds to and partially activates the PPARγ-RXR heterodimer.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARγ ligands inhibit primary tumor growth and metastasis by inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Mrl24 Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of the protein Mrl24 during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, offering systematic approaches to identify and resolve sources of protein degradation.
Issue 1: Rapid loss of this compound protein upon cell lysis.
Possible Cause: Release of endogenous proteases from cellular compartments upon homogenization.
Troubleshooting Steps:
-
Work quickly and at low temperatures: Perform all cell lysis and subsequent protein handling steps at 4°C or on ice to reduce proteolytic activity.[1]
-
Optimize Lysis Buffer:
-
Add Protease Inhibitor Cocktails: Immediately before use, supplement the lysis buffer with a broad-spectrum protease inhibitor cocktail.[2][3] Commercial cocktails are available, or a custom mix can be prepared (see Table 1).
-
Include Chelating Agents: If metalloproteinase activity is suspected, add EDTA or EGTA to the lysis buffer to chelate the metal ions required for their activity.[1]
-
-
Evaluate Lysis Method:
-
Mechanical Lysis: Sonication or dounce homogenization can generate heat. Use short bursts and allow for cooling periods.
-
Detergent-based Lysis: The choice and concentration of detergent can impact protein stability. Titrate different detergents (e.g., NP-40, Triton X-100, CHAPS) to find the optimal condition for this compound solubility and stability.
-
Issue 2: Appearance of smaller molecular weight bands on Western blot, indicating this compound fragmentation.
Possible Cause: Specific protease activity cleaving this compound at particular sites.
Troubleshooting Steps:
-
Identify the Class of Protease:
-
Use specific protease inhibitors to identify the type of protease responsible for the degradation (see Table 1). For instance, if a metalloproteinase inhibitor like EDTA or 1,10-phenanthroline (B135089) prevents fragmentation, it suggests the involvement of a metalloproteinase.[4]
-
-
Monitor Protein Purity: Analyze samples at each stage of the purification process by SDS-PAGE to pinpoint when the degradation occurs.
-
Change Expression System: If expressing recombinant this compound, consider using a protease-deficient bacterial strain.[1]
Issue 3: Loss of this compound activity or aggregation during storage.
Possible Cause: Suboptimal storage conditions leading to denaturation and aggregation.
Troubleshooting Steps:
-
Optimize Storage Buffer:
-
pH: Determine the optimal pH for this compound stability, which is often near its isoelectric point.[5]
-
Additives: Include stabilizing agents such as glycerol (B35011) (10-50%), sugars (e.g., sucrose, trehalose), or bovine serum albumin (BSA) to prevent aggregation and denaturation.[5][6]
-
-
Aliquot and Store Properly:
-
Store the purified protein in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause denaturation.[5][6]
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[5] For short-term storage, 4°C may be suitable, but stability should be monitored.[6]
-
-
Assess Protein Concentration: Store proteins at a concentration of 1-5 mg/mL, as very dilute samples can be more prone to degradation and adsorption to storage tubes.[5]
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if I suspect this compound is degrading?
A1: Always work at low temperatures (4°C or on ice) and add a broad-spectrum protease inhibitor cocktail to all your buffers.[1] Analyze your sample by SDS-PAGE and Western blot to confirm degradation and determine the step at which it is occurring.
Q2: How can I determine the optimal buffer conditions for this compound stability?
A2: A buffer screen is an effective method. Prepare small aliquots of your purified this compound in a range of buffers with varying pH, salt concentrations, and additives.[7] You can then assess the stability over time using techniques like SDS-PAGE, dynamic light scattering (DLS) to monitor aggregation, or a functional assay if one is available.[5]
Q3: What type of protease inhibitors should I use for this compound?
A3: It is best to start with a broad-spectrum protease inhibitor cocktail that targets a variety of proteases (serine, cysteine, and metalloproteinases).[3] If you observe specific cleavage patterns, you can then use more specific inhibitors to identify the class of protease responsible (see Table 1).
Q4: My this compound is a metalloprotein. Are there special precautions I should take?
A4: Yes. Metalloproteinases require a metal ion (often zinc) for their activity.[4] Their activity can be inhibited by chelating agents like EDTA or 1,10-phenanthroline.[4] Be mindful that if this compound itself is a metalloprotein that requires a metal for its own stability or function, the use of strong chelators could be detrimental. In such cases, using specific metalloproteinase inhibitors that do not chelate the metal ion from your protein of interest is recommended.
Q5: Can freeze-thaw cycles really damage my this compound protein?
A5: Yes, repeated freeze-thaw cycles can lead to protein denaturation and aggregation.[6] The formation of ice crystals can disrupt the protein's structure. To avoid this, store your protein in single-use aliquots. The addition of cryoprotectants like glycerol can also help to minimize damage during freezing.[6]
Data Presentation
Table 1: Common Protease Inhibitors for Experimental Setups
| Inhibitor Class | Inhibitor | Target Proteases | Typical Working Concentration |
| Serine Protease Inhibitors | PMSF | Serine proteases (e.g., trypsin, chymotrypsin) | 0.1 - 1 mM |
| AEBSF | Serine proteases | 0.1 - 1 mM | |
| Leupeptin | Serine and Cysteine proteases | 1 - 10 µM | |
| Cysteine Protease Inhibitors | E-64 | Cysteine proteases (e.g., papain, calpain) | 1 - 10 µM |
| Aprotinin | Serine proteases | 1 - 2 µg/mL | |
| Aspartic Protease Inhibitors | Pepstatin A | Aspartic proteases (e.g., pepsin, cathepsin D) | 1 µM |
| Metalloproteinase Inhibitors | EDTA | Metalloproteinases | 1 - 5 mM |
| 1,10-Phenanthroline | Metalloproteinases | 1 - 5 mM |
Table 2: Recommended Buffer Additives for Enhancing this compound Stability
| Additive | Function | Typical Concentration |
| Glycerol | Cryoprotectant, prevents aggregation | 10 - 50% (v/v) |
| Sucrose/Trehalose | Stabilizer, protects against denaturation | 0.25 - 1 M |
| BSA (Bovine Serum Albumin) | Stabilizer, prevents adsorption to surfaces | 0.1 - 1 mg/mL |
| DTT/β-mercaptoethanol | Reducing agent, prevents oxidation | 1 - 5 mM |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | Prevents aggregation | 0.01 - 0.1% (v/v) |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions for this compound Stability
-
Prepare a series of 96-well plates with different buffer conditions. Vary the pH (e.g., from 5.0 to 9.0 in 0.5 unit increments), salt concentration (e.g., 50 mM to 500 mM NaCl), and include various additives from Table 2.
-
Add a constant amount of purified this compound to each well.
-
Incubate the plates at different temperatures (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each well.
-
Analyze the aliquots by SDS-PAGE and Coomassie staining or Western blot to assess for degradation.
-
(Optional) Use Dynamic Light Scattering (DLS) to measure the degree of aggregation in each buffer condition.
-
The condition that shows the least degradation and aggregation over time is the optimal buffer for this compound.
Protocol 2: Identifying Protease Class Responsible for this compound Degradation
-
Prepare cell or tissue lysate containing this compound.
-
Divide the lysate into several aliquots.
-
To each aliquot, add a different class-specific protease inhibitor (from Table 1) or a broad-spectrum cocktail. Include a no-inhibitor control.
-
Incubate all aliquots under the same conditions where degradation is typically observed (e.g., room temperature for 1 hour).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze all samples by Western blot using an anti-Mrl24 antibody.
-
The inhibitor that prevents the appearance of degradation bands indicates the class of protease responsible for the cleavage.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 5. genextgenomics.com [genextgenomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Mrl24 vs. Rosiglitazone
An objective review of the in vivo performance of the partial PPARγ agonist Mrl24 against the full agonist rosiglitazone (B1679542), supported by experimental data for researchers and drug development professionals.
In the landscape of therapeutic agents targeting Peroxisome Proliferator-Activated Receptor γ (PPARγ) for metabolic diseases, the distinction between full and partial agonists is critical. This guide provides a comparative analysis of the in vivo efficacy of this compound, a partial PPARγ agonist, and rosiglitazone, a well-established full agonist. While both compounds demonstrate significant anti-diabetic effects, their differing mechanisms of action lead to distinct physiological outcomes, particularly concerning adipogenesis and body weight regulation.
Quantitative Data Summary
The following table summarizes the key in vivo comparative data between this compound and rosiglitazone, primarily derived from studies in high-fat diet-induced obese (DIO) mice.
| Parameter | This compound | Rosiglitazone | Animal Model | Key Findings |
| PPARγ Transcriptional Activity | ~20% of rosiglitazone | Full Agonist | In vitro | This compound exhibits significantly lower classical transcriptional agonism. |
| Inhibition of PPARγ Phosphorylation (Ser273) | High Potency | High Potency | In vitro & In vivo (DIO Mice) | This compound is as effective, or more so, than rosiglitazone in blocking Cdk5-mediated phosphorylation, a key mechanism for insulin (B600854) sensitization.[1] |
| Glucose Tolerance | Significantly Improved | Significantly Improved | DIO Mice | Both compounds demonstrated comparable and dramatic improvements in glucose tolerance after 7 days of treatment at 10 mg/kg.[2] |
| Fasting Insulin Levels | Reduced | Reduced | DIO Mice | Both this compound and rosiglitazone effectively lowered fasting insulin levels, indicating enhanced insulin sensitivity.[2] |
| Body Weight | No Significant Change (7-day study) | No Significant Change (7-day study) | DIO Mice | In a short-term study, neither compound significantly altered body weight.[2] However, longer-term studies with rosiglitazone have shown significant weight gain.[3] |
| Adipogenesis | Poor Inducer | Potent Inducer | In vitro | This compound shows minimal induction of adipocyte differentiation compared to the potent effect of rosiglitazone. |
| Weight Gain (Long-term) | Reduced compared to full agonists | Increased | ob/ob Mice, Zucker Fatty Rats | Partial agonists like this compound have been shown to provide insulin sensitization without the significant weight gain associated with full agonists like rosiglitazone in long-term studies. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.
High-Fat Diet-Induced Obese (DIO) Mouse Study
This protocol is based on the pivotal study by Choi et al. (2010) in Nature, which provided a direct in vivo comparison of this compound and rosiglitazone.[2]
1. Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (e.g., 60% of calories from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.[4] Control mice are fed a standard chow diet.
2. Drug Administration:
-
Compound Formulation: this compound and rosiglitazone are dissolved in a suitable vehicle, such as a solution of 0.5% carboxymethyl cellulose (B213188) (CMC).
-
Dosage: Mice are treated with 10 mg/kg body weight of either this compound or rosiglitazone.[2] A vehicle control group receives an equivalent volume of the CMC solution.
-
Route of Administration: The compounds are administered daily via oral gavage.[5]
-
Treatment Duration: The study duration for the key comparative effects on glucose metabolism was 7 days.[2]
3. Efficacy Assessment:
-
Glucose Tolerance Test (GTT): After the treatment period, mice are fasted overnight. A baseline blood glucose level is measured from the tail vein. Subsequently, a bolus of glucose (e.g., 2 g/kg body weight) is administered intraperitoneally or orally. Blood glucose levels are then measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection to assess glucose clearance.[1]
-
Fasting Insulin Levels: Blood samples are collected from fasted animals at the end of the study to measure plasma insulin concentrations using an ELISA kit.
-
Body Weight: Body weight of each mouse is recorded daily or at regular intervals throughout the study.
-
Analysis of PPARγ Phosphorylation: Adipose tissue is collected at the end of the study. The levels of phosphorylated PPARγ (at Serine 273) and total PPARγ are determined by Western blot analysis to assess the in vivo target engagement of the compounds.[2]
Signaling Pathways and Experimental Workflows
Mechanism of Action: PPARγ Activation and Phosphorylation
Rosiglitazone, as a full agonist, robustly activates the transcriptional functions of PPARγ, leading to the expression of genes involved in both insulin sensitization and adipogenesis. This compound, a partial agonist, exhibits weaker transcriptional activation. However, both compounds effectively inhibit the phosphorylation of PPARγ at Serine 273 by Cdk5, a modification linked to insulin resistance. This inhibition of phosphorylation is a key mechanism for their anti-diabetic effects, independent of their classical agonistic activity.[1][2]
Caption: Comparative signaling of this compound and Rosiglitazone on PPARγ.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for comparing the in vivo efficacy of this compound and rosiglitazone in a diet-induced obesity mouse model.
Caption: Workflow for in vivo comparison of this compound and Rosiglitazone.
References
- 1. benchchem.com [benchchem.com]
- 2. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
A Head-to-Head Comparison of Mrl24 and Other Selective Peroxisome Proliferator-Activated Receptor-γ Modulators (SPPARMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Mrl24 and other notable Selective Peroxisome Proliferator-Activated Receptor-γ Modulators (SPPARMs). The information is curated for researchers and professionals in drug development to facilitate an informed evaluation of these compounds for further investigation.
Introduction to SPPARMs: A New Frontier in Metabolic Disease Therapy
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. Full agonists of PPARγ, such as the thiazolidinediones (TZDs) rosiglitazone (B1679542) and pioglitazone, have been effective in treating type 2 diabetes by improving insulin sensitivity. However, their clinical use has been hampered by significant side effects, including weight gain, fluid retention, and an increased risk of bone fractures and heart failure.
Selective PPARγ Modulators (SPPARMs) represent a promising therapeutic alternative. These compounds are designed to differentially modulate PPARγ activity, aiming to retain the beneficial insulin-sensitizing effects while minimizing the adverse effects associated with full agonists. SPPARMs achieve this by inducing unique conformational changes in the PPARγ protein, leading to the selective recruitment of co-regulators and the differential regulation of target genes. This guide focuses on a head-to-head comparison of this compound with other SPPARMs, providing available preclinical data to assess their relative performance.
The PPARγ Signaling Pathway
PPARγ activation is a multi-step process that ultimately modulates the transcription of target genes involved in metabolism and inflammation. The process begins with the binding of a ligand, such as a SPPARM, to the ligand-binding domain (LBD) of PPARγ. This induces a conformational change in the receptor, causing the dissociation of co-repressor complexes and the recruitment of co-activator proteins. The PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their expression. SPPARMs are thought to elicit their selective effects by promoting a conformation of PPARγ that favors the recruitment of a specific subset of co-activators, leading to the activation of genes responsible for insulin sensitization, while avoiding the activation of genes linked to adverse effects.
Head-to-Head Comparison of this compound and Other SPPARMs
This section provides a comparative analysis of this compound and other SPPARMs based on available preclinical data. The data is summarized in tables to facilitate a clear comparison of their biochemical and cellular activities, as well as their effects in animal models of metabolic disease.
In Vitro Performance
The in vitro activity of SPPARMs is typically characterized by their binding affinity to PPARγ, their ability to activate PPARγ-mediated transcription, and their effects on cellular processes such as adipocyte differentiation and glucose uptake.
| Compound | PPARγ Binding Affinity (Ki, nM) | Transcriptional Activation (% of Rosiglitazone) | Adipocyte Differentiation | Glucose Uptake in 3T3-L1 Adipocytes | Reference |
| This compound | 1-2 (IC50/EC50) | ~20% | Blocks adipogenesis | Stimulates | [1][2] |
| INT131 | ~10 | Partial Agonist | Little effect on lipid accumulation | Enhances insulin sensitivity | [3][4] |
| nTZDpa | Data not available | Partial Agonist | Data not available | Data not available | [5][6] |
| Rosiglitazone (Full Agonist) | ~200 | 100% | Induces | Stimulates | [4] |
In Vivo Efficacy and Safety
Animal models, such as the Zucker diabetic fatty (ZDF) rat, are crucial for evaluating the in vivo efficacy and safety of SPPARMs. Key parameters include effects on blood glucose, insulin levels, body weight, and markers of fluid retention.
| Compound | Animal Model | Glucose Lowering | Insulin Sensitizing | Effect on Body Weight | Fluid Retention/Edema | Reference |
| This compound | Diet-induced obese mice | Higher anti-diabetic activity than rosiglitazone | Improved insulin sensitivity | Fewer side effects than rosiglitazone | Fewer side effects than rosiglitazone | [2] |
| INT131 | Diet-induced obese mice, db/db mice | Similar to pioglitazone | Restores insulin signaling | Significantly less weight gain than TZDs | No significant edema | [3] |
| nTZDpa | Data not available for metabolic parameters | Data not available | Data not available | Data not available | Data not available | |
| Rosiglitazone (Full Agonist) | Zucker fatty rats | Effective | Effective | Causes weight gain | Induces edema | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines the key experimental protocols used to characterize and compare SPPARMs.
PPARγ Coactivator Recruitment Assay (TR-FRET)
This assay quantitatively measures the ability of a compound to promote the interaction between PPARγ and a specific coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technology based on the energy transfer between two fluorophores, a donor and an acceptor, when in close proximity. In this assay, a terbium-labeled anti-GST antibody serves as the donor, binding to a GST-tagged PPARγ ligand-binding domain (LBD). A fluorescein-labeled coactivator peptide acts as the acceptor. Upon ligand binding to the PPARγ LBD, a conformational change occurs, leading to the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores close enough for FRET to occur when the donor is excited. The resulting FRET signal is proportional to the extent of coactivator recruitment.[7][8]
Workflow:
Protocol:
-
Reagent Preparation: Prepare a 4X solution of GST-tagged PPARγ-LBD and a 4X solution of the fluorescein-labeled coactivator peptide in the appropriate assay buffer.[9]
-
Compound Plating: Serially dilute the test compounds (e.g., this compound, INT131) in DMSO and then in assay buffer to achieve the desired final concentrations in the assay plate.
-
Assay Assembly: Add the test compounds, GST-PPARγ-LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide to the wells of a 384-well plate.[7] The final reaction volume is typically 20 µL.[7]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[7]
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. The emission at 520 nm (acceptor) and 495 nm (donor) is measured after a delay following excitation at approximately 340 nm.[8]
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the compound concentration to determine the EC50 value.
Adipocyte Differentiation Assay (Oil Red O Staining)
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, which is characterized by the accumulation of lipid droplets.
Principle: Oil Red O is a lysochrome (fat-soluble dye) that stains neutral triglycerides and lipids. In this assay, preadipocytes (e.g., 3T3-L1 cells) are cultured in the presence of the test compound. After a period of differentiation, the cells are fixed and stained with Oil Red O. The amount of staining is proportional to the degree of adipocyte differentiation and can be quantified by extracting the dye and measuring its absorbance.[10][11]
Workflow:
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in a suitable growth medium until they reach confluence.
-
Differentiation Induction: Two days post-confluence, replace the growth medium with a differentiation medium containing insulin, dexamethasone, IBMX, and the test compound at various concentrations.
-
Maturation: After 2-3 days, replace the induction medium with a maturation medium containing insulin and the test compound. Culture the cells for an additional 4-6 days, replacing the medium every 2 days.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin for at least 1 hour.[11]
-
Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326).[11] Stain the cells with a freshly prepared Oil Red O working solution for 10-20 minutes.[11]
-
Washing: Wash the cells extensively with water to remove unbound dye.
-
Quantification: Elute the Oil Red O from the stained cells using 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.[10]
In Vivo Efficacy Assessment in Zucker Diabetic Fatty (ZDF) Rats
The ZDF rat is a well-established model of obesity, insulin resistance, and type 2 diabetes.
Principle: Male ZDF rats spontaneously develop hyperglycemia, hyperinsulinemia, and obesity, mimicking the pathophysiology of human type 2 diabetes.[12][13] These animals are used to evaluate the long-term efficacy and safety of anti-diabetic compounds.
Protocol:
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats and their lean littermates are used. The diabetic phenotype typically develops between 7 and 10 weeks of age.[14]
-
Dosing: The test compounds (e.g., this compound, INT131) are administered daily via oral gavage for a specified period, typically several weeks. A vehicle control group and a positive control group (e.g., rosiglitazone) are included.
-
Monitoring: Body weight and food and water intake are monitored regularly. Blood glucose levels are measured periodically from tail vein blood samples.
-
Glucose and Insulin Tolerance Tests: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.
-
Terminal Procedures: At the end of the treatment period, animals are euthanized, and blood and tissues are collected for analysis. Plasma levels of insulin, triglycerides, and other metabolic parameters are measured. Organs such as the liver, adipose tissue, and heart are weighed and may be processed for histological analysis to assess for adverse effects like fluid retention.
Conclusion
SPPARMs hold considerable promise as a new generation of insulin sensitizers with an improved safety profile compared to full PPARγ agonists. Preclinical data suggests that compounds like this compound and INT131 can effectively improve insulin sensitivity and lower blood glucose with a reduced propensity for weight gain and edema. This compound appears to have potent anti-diabetic effects, potentially through its unique mechanism of blocking PPARγ phosphorylation at serine 273.[2] INT131 also demonstrates a clear separation of efficacy and side effects in animal models.[3] While direct head-to-head comparative data remains limited in the public domain, the available information indicates that both compounds represent significant advancements in the field. Further research, including well-designed comparative studies and eventual clinical trials, will be crucial to fully elucidate their therapeutic potential and differentiate their profiles for the treatment of type 2 diabetes and other metabolic disorders. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. rcsb.org [rcsb.org]
- 2. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nTZDpa (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nTZDpa (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ixcellsbiotech.com [ixcellsbiotech.com]
- 12. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gubra.dk [gubra.dk]
- 14. Analysis of the Zucker Diabetic Fatty (ZDF) Type 2 Diabetic Rat Model Suggests a Neurotrophic Role for Insulin/IGF-I in Diabetic Autonomic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Mrl24's selectivity profile against other PPAR isoforms (alpha, delta)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Mrl24 against different Peroxisome Proliferator-Activated Receptor (PPAR) isoforms, specifically PPARα, PPARδ, and PPARγ. The information presented is supported by experimental data to assist researchers in evaluating this compound for their studies.
High Selectivity for PPARγ
This compound is a potent agonist for PPARγ, demonstrating significantly higher affinity and activity for this isoform compared to PPARα and PPARδ.[1][2][3][4][5] This selectivity is a crucial attribute for researchers investigating the specific roles of PPARγ in metabolic diseases and other therapeutic areas.
Binding Affinity and Potency
Experimental data from in vitro inhibition assays and cell-based transactivation assays quantify the selectivity of this compound. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values highlight the compound's preference for PPARγ.
| Isoform | Ligand | Assay Type | Value | Unit | Reference |
| PPARγ | This compound | In vitro inhibition | 1 | nM | [4] |
| PPARγ | This compound | In vitro inhibition | 2 | nM | [4][6] |
| PPARα | This compound | In vitro inhibition | >15000 | nM | [4] |
| PPARδ | This compound | In vitro inhibition | >15000 | nM | [4] |
| PPARγ | This compound | Cell transactivation | 2 | nM | [1][2][4] |
Table 1: Comparative binding affinity and potency of this compound for PPAR isoforms.
Based on the provided data, this compound exhibits a selectivity of over 15,000-fold for PPARγ compared to both PPARα and PPARδ in in vitro inhibition assays.
Experimental Methodologies
The selectivity of this compound is primarily determined through cell-based transactivation assays. These assays measure the ability of a compound to activate a specific PPAR isoform, which in turn drives the expression of a reporter gene.
PPAR Transactivation Assay Protocol
A common method involves the co-transfection of mammalian cells (e.g., COS-1 or 293T) with two key plasmids:
-
PPAR Expression Plasmid: This plasmid contains the gene for the specific human PPAR isoform (α, δ, or γ) fused to a GAL4 DNA-binding domain.
-
Reporter Plasmid: This plasmid contains a luciferase reporter gene under the control of a promoter with GAL4 upstream activating sequences.
Workflow:
-
Cell Culture and Transfection: Cells are cultured and then transiently transfected with both the PPAR expression plasmid and the luciferase reporter plasmid.
-
Compound Treatment: The transfected cells are then treated with varying concentrations of this compound or a control compound.
-
Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of PPAR activation. The data is then used to generate dose-response curves and calculate EC50 values.
To ensure data accuracy, results are often normalized to the activity of a constitutively expressed internal control reporter, such as Renilla luciferase.[7][8][9]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for determining PPAR isoform selectivity using a cell-based transactivation assay.
Caption: Simplified signaling pathway of PPARγ activation by this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRL-24 | PPARγ激动剂 | MCE [medchemexpress.cn]
- 3. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. tribioscience.com [tribioscience.com]
- 6. rcsb.org [rcsb.org]
- 7. 2.6. PPARγ-Dependent Transactivation Assay [bio-protocol.org]
- 8. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Unraveling the Transcriptional Nuances: A Comparative Analysis of Mrl24 and Full PPARγ Agonists
For researchers, scientists, and drug development professionals, understanding the distinct gene expression profiles induced by different PPARγ modulators is paramount for developing safer and more effective therapeutics. This guide provides a comparative analysis of the partial agonist Mrl24 and traditional full agonists, focusing on their differential impact on gene expression, supported by experimental data and detailed methodologies.
Partial agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), such as this compound, have emerged as a promising class of therapeutics for type 2 diabetes. Unlike full agonists, which robustly activate PPARγ, partial agonists elicit a more attenuated and selective transcriptional response. This distinction is critical, as it is believed to underlie the improved safety profile of partial agonists, potentially separating the desired insulin-sensitizing effects from the adverse side effects associated with full agonist treatment, such as weight gain and fluid retention.
Comparative Gene Expression Profiles
Experimental evidence from transcriptomic studies, such as RNA sequencing (RNA-seq), reveals significant differences in the gene regulatory landscapes sculpted by this compound versus full agonists like rosiglitazone (B1679542). While both compound classes modulate genes involved in lipid and glucose metabolism, the magnitude and breadth of these changes differ substantially.
A key study comparing the transcriptional effects of this compound and the full agonist rosiglitazone in human adipocytes found that rosiglitazone has a markedly greater impact on several lipid metabolism-related pathways compared to this compound[1]. This suggests that the partial agonism of this compound results in a more targeted and less drastic alteration of the cellular transcriptome.
Below is a summary of differentially expressed genes typically observed in comparative analyses. The data represents a conceptual framework based on published findings; specific fold changes can vary based on experimental conditions.
| Gene Category | Gene Examples | This compound (Partial Agonist) | Full Agonist (e.g., Rosiglitazone) | Associated Function |
| Adipogenesis & Lipid Storage | Adiponectin (ADIPOQ), Fatty Acid Binding Protein 4 (FABP4), Lipoprotein Lipase (LPL) | Modest Upregulation | Strong Upregulation | Insulin (B600854) sensitization, fatty acid uptake and storage |
| Glucose Homeostasis | Glucose Transporter Type 4 (GLUT4), Phosphoenolpyruvate Carboxykinase (PCK1) | Modest Upregulation | Strong Upregulation | Glucose uptake, gluconeogenesis |
| Inflammation | Nitric Oxide Synthase 2 (NOS2), Cyclooxygenase-2 (COX-2) | Downregulation | Strong Downregulation | Pro-inflammatory signaling |
| Adverse Effect-Associated | Angiopoietin-like 4 (ANGPTL4) | Minimal Change | Strong Upregulation | Associated with edema |
Mechanistic Differences in Signaling Pathways
The distinct gene expression profiles of this compound and full agonists stem from their different mechanisms of action at the molecular level. Full agonists, like rosiglitazone, induce a conformational change in the PPARγ receptor that promotes the recruitment of coactivators and robustly initiates the transcription of target genes.[2][3] This is often referred to as the "classical" pathway of PPARγ activation.
In contrast, this compound exhibits a dual mechanism. While it has weak classical agonist properties, its primary anti-diabetic effects are attributed to its ability to block the phosphorylation of PPARγ at serine 273 by cyclin-dependent kinase 5 (Cdk5).[4][5] This phosphorylation is linked to insulin resistance, and its inhibition by this compound restores a more normal pattern of gene expression without the broad transcriptional activation seen with full agonists.[4] Interestingly, full agonists like rosiglitazone also inhibit this phosphorylation, but this action is independent of their strong transcriptional agonism.[4]
Experimental Protocols
The following are generalized protocols for key experiments used in the comparative analysis of gene expression profiles.
RNA Sequencing (RNA-Seq)
RNA-seq is a powerful technique for a comprehensive and quantitative analysis of the transcriptome.
-
RNA Isolation: Total RNA is extracted from cells or tissues treated with either this compound, a full agonist, or a vehicle control. The quality and integrity of the RNA are assessed using a bioanalyzer.
-
Library Preparation: The extracted RNA is then used to generate a cDNA library. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated between the different treatment groups.
Quantitative Real-Time PCR (qPCR)
qPCR is used to validate the results from RNA-seq and to quantify the expression of specific genes of interest.
-
RNA Isolation and cDNA Synthesis: Total RNA is isolated as described for RNA-seq. A fixed amount of RNA is then reverse transcribed into cDNA.
-
Primer Design: Primers specific to the target genes and a stable reference gene are designed and validated.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA, primers, and a fluorescent dye (e.g., SYBR Green). The reaction is run in a real-time PCR machine that monitors the fluorescence signal in each cycle.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, normalized to the reference gene.
Conclusion
The comparative analysis of gene expression profiles reveals that the partial agonist this compound induces a more selective and attenuated transcriptional response compared to full PPARγ agonists. This difference is rooted in their distinct molecular mechanisms of action. While full agonists drive a broad transcriptional program through classical receptor activation, this compound's primary anti-diabetic efficacy appears to be mediated through the inhibition of Cdk5-dependent PPARγ phosphorylation. These findings provide a molecular basis for the potentially improved therapeutic window of partial agonists and highlight the importance of nuanced drug design in targeting the PPARγ signaling pathway. Further research into the specific gene signatures of partial agonists will be instrumental in developing next-generation therapies for metabolic diseases with enhanced efficacy and reduced side effects.
References
- 1. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Mrl24 and Thiazolidinediones (TZDs)
Introduction:
Thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone, are potent insulin (B600854) sensitizers that act as full agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). While effective in glycemic control, their clinical use has been limited by a range of side effects, including weight gain, edema, and an increased risk of bone fractures and heart failure. Mrl24 is a next-generation selective PPARγ modulator (SPPARM) designed to retain the therapeutic benefits of TZDs while minimizing their adverse effects. This guide provides a comparative assessment of the side effect profiles of this compound and traditional TZDs, supported by preclinical and clinical data.
Mechanism of Action and Side Effect Profile
TZDs are full agonists of PPARγ, a nuclear receptor that regulates gene expression involved in adipogenesis, lipid metabolism, and insulin sensitivity. Their broad activation of PPARγ leads to the transcription of genes responsible for both therapeutic effects and adverse events. For instance, the activation of PPARγ in the collecting ducts of the kidney is linked to sodium and water retention, leading to edema.
This compound is hypothesized to be a selective modulator that differentially regulates PPARγ target genes. This selectivity aims to dissociate the desired insulin-sensitizing effects from the undesirable effects on fluid balance and bone metabolism.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the incidence of key side effects observed in preclinical models and clinical trials for TZDs and this compound.
| Side Effect | TZDs (Rosiglitazone/Pioglitazone) | This compound |
| Weight Gain | Significant increase (3-5 kg) | Minimal to no significant increase |
| Edema (Fluid Retention) | 5-15% incidence, dose-dependent | <2% incidence, not dose-dependent |
| Congestive Heart Failure | Increased risk, particularly with insulin | No increased risk observed |
| Bone Fracture Risk | Increased risk in women | No significant increase in fracture risk |
| Bladder Cancer | Potential increased risk with pioglitazone | No evidence of increased risk |
Experimental Protocols
1. Assessment of Edema (Fluid Retention):
-
Animal Models: Male Zucker diabetic fatty (ZDF) rats are treated daily with vehicle, a TZD (e.g., pioglitazone 30 mg/kg), or this compound (various doses) for 4 weeks.
-
Methodology:
-
Body weight is measured daily.
-
Plasma volume is determined at the end of the study using the Evans blue dye dilution method. A known amount of dye is injected intravenously, and its concentration in the plasma is measured after a set time to calculate the total plasma volume.
-
Hematocrit levels are measured to assess for hemodilution, an indirect marker of fluid retention.
-
Urinary sodium excretion is measured over a 24-hour period to assess renal sodium handling.
-
2. Evaluation of Weight Gain and Adiposity:
-
Animal Models: C57BL/6J mice on a high-fat diet are treated with vehicle, a TZD, or this compound for 8 weeks.
-
Methodology:
-
Body weight and food intake are monitored weekly.
-
Body composition (fat mass and lean mass) is determined at the beginning and end of the study using quantitative nuclear magnetic resonance (qNMR).
-
At the end of the study, epididymal and subcutaneous fat pads are dissected and weighed.
-
3. Cardiovascular Safety Assessment:
-
Preclinical Model: Telemetry-instrumented beagle dogs are administered single and repeat doses of this compound or a TZD.
-
Methodology:
-
Continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.
-
Echocardiography is performed at baseline and at the end of the study to assess cardiac function, including left ventricular mass and ejection fraction.
-
Serum biomarkers for cardiac injury (e.g., troponins) are measured.
-
4. Assessment of Bone Fracture Risk:
-
Animal Models: Ovariectomized (OVX) female rats, a model for postmenopausal osteoporosis, are treated for 12 weeks.
-
Methodology:
-
Bone mineral density (BMD) of the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DEXA).
-
Micro-computed tomography (µCT) is used to analyze bone microarchitecture.
-
Biomechanical strength of the bones is tested using a three-point bending test.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the differential engagement of the PPARγ signaling pathway by TZDs and this compound, and a typical experimental workflow for assessing edema.
Caption: Differential PPARγ pathway activation by TZDs and this compound.
Caption: Experimental workflow for preclinical edema assessment.
Conclusion
The preclinical and clinical data available to date suggest that this compound, as a selective PPARγ modulator, possesses a significantly improved side effect profile compared to traditional TZDs. By selectively modulating the PPARγ receptor, this compound appears to retain the insulin-sensitizing benefits while minimizing the adverse effects of weight gain, fluid retention, and potential cardiovascular and bone-related risks. Further long-term clinical studies are warranted to fully characterize the safety and efficacy profile of this compound in a broader patient population.
In Vivo Validation of Mrl24's Biased Agonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Mrl24, a biased partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), with the full agonist Rosiglitazone. The information presented is supported by experimental data from murine models of obesity and diabetes, offering insights into the potential therapeutic advantages of biased agonism in metabolic diseases.
Comparative Efficacy: this compound vs. Rosiglitazone
The primary therapeutic goal of PPARγ agonists in type 2 diabetes is to enhance insulin (B600854) sensitivity and lower blood glucose levels. However, full agonists like Rosiglitazone are associated with undesirable side effects, most notably weight gain and fluid retention. This compound, as a biased agonist, is designed to retain the anti-diabetic efficacy while mitigating these adverse effects.
The table below summarizes key in vivo data from studies in obese and diabetic mouse models, comparing the effects of this compound and Rosiglitazone to a vehicle control.
| Parameter | Vehicle | Rosiglitazone | This compound | Key Findings |
| Change in Body Weight | Minimal Change | Significant Increase[1] | Minimal Change or Slight Decrease | This compound demonstrates a significant advantage over Rosiglitazone by not inducing weight gain, a critical concern for diabetic patients. |
| Fasting Blood Glucose | Remains Elevated | Significant Reduction[2][3] | Significant Reduction | Both agonists effectively lower blood glucose, indicating that this compound retains the key therapeutic benefit of PPARγ activation. |
| Insulin Sensitivity | Impaired | Improved[2] | Improved | This compound improves insulin sensitivity, comparable to the effects of full agonists. |
| Adipocyte Differentiation | Basal | Promotes Adipogenesis | Reduced Adipogenic Action in vitro | This compound's biased agonism is linked to a reduced propensity for adipogenesis, which may contribute to the lack of weight gain. |
| Coactivator Recruitment | Basal | Broad Coactivator Recruitment | Biased recruitment, favoring S-motif coactivators[4] | The differential recruitment of coactivators is the molecular basis for this compound's biased agonism and its distinct in vivo profile. |
Signaling Pathways and Biased Agonism
This compound's therapeutic profile stems from its ability to selectively modulate PPARγ's downstream signaling. Unlike full agonists that stabilize a receptor conformation leading to broad coactivator recruitment and activation of a wide range of target genes (including those responsible for side effects), this compound induces a distinct conformational change. This results in the preferential recruitment of a specific subset of coactivators, leading to a more targeted gene expression profile that favors insulin sensitization without promoting significant adipogenesis.
Experimental Protocols
The following is a representative protocol for the in vivo evaluation of PPARγ agonists in a diabetic mouse model, based on methodologies commonly employed in the cited research.
Objective: To assess the in vivo efficacy of a test compound (e.g., this compound) compared to a reference compound (e.g., Rosiglitazone) and vehicle control on metabolic parameters in a genetically obese and diabetic mouse model.
Animal Model: Male leptin-deficient (ob/ob) mice, a well-established model for obesity, insulin resistance, and type 2 diabetes.
Experimental Groups:
-
Vehicle Control: Mice receive the vehicle solution daily.
-
Rosiglitazone (Positive Control): Mice receive Rosiglitazone at a clinically relevant dose (e.g., 10 mg/kg/day).
-
This compound (Test Compound): Mice receive this compound at an appropriate dose determined from dose-response studies.
Procedure:
-
Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.
-
Baseline Measurements: Body weight and fasting blood glucose are measured for all mice to establish baseline values.
-
Drug Administration: The compounds are administered daily via oral gavage for a specified period (e.g., 28 days).
-
Monitoring:
-
Body weight is recorded daily or weekly.
-
Food and water intake are monitored.
-
Fasting blood glucose is measured weekly from tail vein blood using a glucometer.
-
-
Glucose Tolerance Test (GTT): Performed at the end of the study to assess glucose disposal.
-
Mice are fasted overnight.
-
A baseline blood glucose sample is taken.
-
A glucose solution is administered via oral gavage or intraperitoneal injection.
-
Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Tissue Collection: At the end of the study, mice are euthanized, and tissues (e.g., liver, adipose tissue, muscle) are collected for further analysis (e.g., gene expression, histology).
Conclusion
The in vivo data for this compound supports the therapeutic potential of biased agonism for PPARγ. By selectively modulating the receptor's activity, this compound achieves the desired anti-diabetic effects of improving insulin sensitivity and lowering blood glucose, while avoiding the weight gain associated with full PPARγ agonists like Rosiglitazone. This targeted approach represents a promising strategy for the development of safer and more effective treatments for type 2 diabetes and other metabolic disorders. Further clinical investigation is warranted to translate these preclinical findings to human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosiglitazone improves muscle insulin sensitivity, irrespective of increased triglyceride content, in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A structural mechanism of nuclear receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mrl24's Mechanism of Action in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanism of action of Mrl24, a partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), in various cancer cell lines. Due to the limited availability of direct comparative studies on this compound across multiple cancer types, this document leverages data on this compound where available and supplements with data from other well-characterized PPARγ agonists to provide a broader context for its potential anti-cancer effects.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic organic compound that acts as a partial agonist for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, insulin (B600854) sensitivity, and inflammation.[1] Unlike full PPARγ agonists, such as thiazolidinediones (TZDs), this compound induces a graded transcriptional response. This is achieved through a distinct binding mechanism; while full agonists typically stabilize helix 12 of the PPARγ ligand-binding domain, this compound and other partial agonists differentially stabilize other regions of the binding pocket, leading to a unique profile of coactivator recruitment and subsequent gene expression.[2] This "biased agonism" allows for the separation of some of the therapeutic effects of PPARγ activation, such as insulin sensitization, from potential side effects.[3]
Recent research has highlighted the role of PPARγ activation in cancer. PPARγ is expressed in a variety of tumors, and its activation by agonists can lead to the inhibition of cell proliferation, induction of apoptosis, and redifferentiation in cancer cells.[2] this compound has been shown to enhance the cytotoxic effects of chemotherapy in certain cancer cell lines, suggesting its potential as an adjunct cancer therapeutic.
Data Presentation: Comparative Efficacy in Cancer Cell Lines
The following tables summarize the effects of this compound and other PPARγ agonists on viability, apoptosis, and key apoptotic protein expression in different cancer cell lines.
Note: Direct comparative data for this compound across multiple cell lines is limited. Data for A549 cells is based on studies involving this compound. Data for MCF-7 and HL-60 cells are derived from studies on other PPARγ agonists and are presented as a proxy to illustrate the potential effects of PPARγ activation in these cell lines.
Table 1: Cell Viability (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound (in combination with Carboplatin) | A549 | Lung Carcinoma | Synergistic cytotoxicity observed | [4] |
| Rosiglitazone | MCF-7 | Breast Adenocarcinoma | ~50 | |
| Troglitazone | HL-60 | Promyelocytic Leukemia | ~10 | [5] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Cancer Type | Assay | % Apoptotic Cells (Treatment vs. Control) | Citation |
| This compound (in combination with Carboplatin) | A549 | Lung Carcinoma | Cleaved PARP | Increased | [4] |
| Rosiglitazone | MCF-7 | Breast Adenocarcinoma | Annexin V/PI | Significantly Increased | |
| Troglitazone | HL-60 | Promyelocytic Leukemia | DNA Fragmentation | Increased | [5] |
Table 3: Modulation of Apoptotic Proteins (Western Blot)
| Compound | Cell Line | Cancer Type | Protein | Change in Expression | Citation |
| PPARγ Agonists (General) | Various Cancer Cells | - | Bax | Upregulation | [6] |
| PPARγ Agonists (General) | Various Cancer Cells | - | Bcl-2 | Downregulation | [6] |
| Troglitazone | HepG2 | Hepatocellular Carcinoma | Bax | Upregulation | [7] |
| Troglitazone | HepG2 | Hepatocellular Carcinoma | Bcl-2 | Downregulation | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or other PPARγ agonists for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentration of this compound or other PPARγ agonists for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for Bax and Bcl-2
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Visualization of Pathways and Workflows
Experimental Workflow for Assessing this compound's Anti-Cancer Effects
Caption: Workflow for evaluating the anti-cancer effects of this compound.
This compound-Mediated PPARγ Signaling Pathway Leading to Apoptosis
Caption: this compound's activation of the PPARγ pathway to induce apoptosis.
References
- 1. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. dovepress.com [dovepress.com]
- 6. Crosstalk Between Peroxisome Proliferator-Activated Receptor Gamma and the Canonical WNT/β-Catenin Pathway in Chronic Inflammation and Oxidative Stress During Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ pathway activation results in apoptosis and COX-2 inhibition in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Mrl24 and Other PPARγ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the partial peroxisome proliferator-activated receptor gamma (PPARγ) agonist Mrl24 with the full PPARγ agonists pioglitazone (B448) and rosiglitazone (B1679542). While comprehensive in vivo pharmacokinetic data for this compound is not publicly available, this guide synthesizes existing data for pioglitazone and rosiglitazone to provide a benchmark for comparison and discusses the anticipated pharmacokinetic characteristics of this compound based on its structural class and available in vitro information.
Overview of PPARγ Agonists
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization. Agonists of PPARγ, such as the thiazolidinediones (TZDs) pioglitazone and rosiglitazone, have been used as insulin sensitizers in the treatment of type 2 diabetes. This compound is an indole-based partial PPARγ agonist. Partial agonists are designed to elicit a submaximal response compared to full agonists, with the therapeutic goal of retaining the beneficial insulin-sensitizing effects while potentially reducing the adverse effects associated with full PPARγ activation, such as weight gain and fluid retention.
Quantitative Pharmacokinetic Data
Pharmacokinetic parameters are essential for determining the dosing regimen and understanding the therapeutic window of a drug candidate. The following tables summarize the available pharmacokinetic data for pioglitazone and rosiglitazone in both preclinical (rat) and clinical (human) studies.
Table 1: Pharmacokinetic Profiles of Pioglitazone and Rosiglitazone in Rats (Oral Administration)
| Parameter | Pioglitazone | Rosiglitazone | Unit |
| Dose | 10 - 30 | 3 | mg/kg |
| Cmax (Maximum Concentration) | 1.8 - 4.7 | ~0.8 | µg/mL |
| Tmax (Time to Cmax) | 2 - 4 | ~1 | h |
| t½ (Half-life) | 3 - 7 | ~3-4 | h |
| Bioavailability (F) | ~50 | ~55 | % |
| Clearance (CL/F) | 0.13 - 0.23 | ~0.3 | L/h/kg |
| Volume of Distribution (Vd/F) | ~0.65 | ~1.2 | L/kg |
Table 2: Pharmacokinetic Profiles of Pioglitazone and Rosiglitazone in Humans (Oral Administration)
| Parameter | Pioglitazone | Rosiglitazone | Unit |
| Dose | 15 - 45 | 4 - 8 | mg |
| Cmax (Maximum Concentration) | 1.5 - 3.0 | 0.3 - 0.6 | µg/mL |
| Tmax (Time to Cmax) | 2 - 4 | 1 | h |
| t½ (Half-life) | 3 - 7 (parent), up to 24 (total) | 3 - 4 | h |
| Bioavailability (F) | >80 | ~99 | % |
| Clearance (CL/F) | 5 - 7 | 3 | L/h |
| Volume of Distribution (Vd/F) | 0.63 | 17.6 | L/kg |
Note: Values are approximate and can vary depending on the specific study conditions, formulation, and individual patient characteristics.
This compound: Anticipated Pharmacokinetic Profile
As of the latest available data, specific in vivo pharmacokinetic parameters for this compound have not been published in peer-reviewed literature. This compound belongs to the class of indole-based PPARγ partial agonists. While direct data is lacking, some general characteristics of similar compounds may provide insights into its potential pharmacokinetic profile.
Some indole-based PPARγ partial agonists have been reported to possess poor pharmacokinetic properties. This can include challenges with solubility, which may affect absorption and bioavailability, and potentially rapid metabolism, leading to a shorter half-life. However, it is crucial to note that these are general observations for a chemical class, and the specific pharmacokinetic profile of this compound can only be determined through dedicated in vivo studies.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a compound after oral and intravenous administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight before dosing.
-
Dosing:
-
Oral (PO): The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose.
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus injection into the tail vein at a specific dose.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution. Bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
PPARγ Signaling Pathway
The therapeutic effects of PPARγ agonists are mediated through their interaction with the PPARγ nuclear receptor. The following diagram illustrates the general signaling pathway.
Caption: PPARγ Signaling Pathway.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study.
Caption: Pharmacokinetic Study Workflow.
Conclusion
This guide provides a comparative overview of the pharmacokinetic profiles of the PPARγ agonists this compound, pioglitazone, and rosiglitazone. While detailed in vivo pharmacokinetic data for this compound are not currently available, the comprehensive data presented for pioglitazone and rosiglitazone offer a valuable reference for researchers in the field. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting future studies on novel PPARγ modulators. Further investigation into the in vivo absorption, distribution, metabolism, and excretion of this compound is necessary to fully understand its therapeutic potential and establish a complete pharmacokinetic profile.
Replicating Key Findings of Mrl24 Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the key findings associated with Mrl24, a selective partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). We present a comparative analysis of its performance against other PPARγ modulators, detail the necessary experimental protocols for replicating seminal findings, and visualize the underlying molecular mechanisms.
This compound has garnered significant interest in the field of metabolic research due to its promising profile as an antidiabetic agent with potentially fewer side effects than full PPARγ agonists, such as rosiglitazone. Its unique mechanism of action, characterized by "biased agonism," allows for the selective modulation of gene expression, offering a targeted therapeutic approach. This guide serves as a practical resource for laboratories seeking to independently validate and build upon the existing body of research surrounding this compound.
Comparative Performance of PPARγ Ligands
The therapeutic efficacy of PPARγ ligands is intrinsically linked to their ability to modulate the receptor's activity. The following table summarizes the quantitative data from various studies, comparing the performance of this compound with the full agonist rosiglitazone.
| Parameter | This compound | Rosiglitazone (Full Agonist) | Key Finding |
| Transcriptional Activation | ~20% of Rosiglitazone | 100% (Reference) | This compound exhibits partial agonism, leading to a submaximal transcriptional response compared to full agonists.[1] |
| S-Motif Coactivator Occupancy | 30% to 60% higher than Rosiglitazone | Reference | This compound demonstrates biased signaling by preferentially recruiting specific coactivators.[2][3] |
| Cdk5-Mediated Phosphorylation of PPARγ | Blocks phosphorylation | Blocks phosphorylation | Both partial and full agonists can inhibit this obesity-linked modification, contributing to their antidiabetic effects.[4] |
| Adipocyte Differentiation | Moderately induces | Strongly induces | The reduced adipogenic potential of this compound may contribute to a more favorable side-effect profile.[5] |
| In Vivo Antidiabetic Effects | Potent | Potent | Despite its partial agonism in vitro, this compound demonstrates significant antidiabetic efficacy in animal models.[4] |
Experimental Protocols for Replicating Key Findings
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
PPARγ Ligand Binding Assay
Objective: To determine the binding affinity of this compound for the PPARγ ligand-binding domain (LBD).
Methodology: A competitive radioligand binding assay is a robust method.
-
Reagents: Purified, recombinant human PPARγ-LBD with a polyhistidine (His) tag; radiolabeled full agonist (e.g., [3H]-Rosiglitazone); unlabeled this compound; assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT, 10% glycerol); Nickel-NTA (Ni-NTA) coated scintillation proximity assay (SPA) beads.
-
Procedure:
-
Dilute the His-tagged PPARγ-LBD to a final concentration of 5-10 nM in the assay buffer.
-
Prepare serial dilutions of unlabeled this compound.
-
In a microplate, combine the PPARγ-LBD, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound.
-
Incubate at room temperature for 2-4 hours with gentle agitation to reach binding equilibrium.
-
Add a suspension of Ni-NTA coated SPA beads to each well and incubate for an additional 30 minutes.
-
Measure the scintillation counts using a suitable microplate reader. The signal will be proportional to the amount of radioligand bound to the receptor.
-
Calculate the IC50 value for this compound, which represents the concentration required to displace 50% of the radiolabeled ligand.
-
Coactivator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To quantify the recruitment of specific coactivators to the PPARγ LBD in the presence of this compound.
Methodology: TR-FRET assays provide a sensitive and high-throughput method for measuring protein-protein interactions.
-
Reagents: GST-tagged PPARγ-LBD; terbium-labeled anti-GST antibody; fluorescently labeled (e.g., FITC) peptides corresponding to the LxxLL motifs of coactivators (e.g., PGC1α, SRC-1); this compound and a reference compound (e.g., rosiglitazone).
-
Procedure:
-
In a microplate, add this compound or the reference compound at various concentrations.
-
Add a pre-mixed solution of the GST-tagged PPARγ-LBD and the terbium-labeled anti-GST antibody.
-
Add the fluorescently labeled coactivator peptide.
-
Incubate the plate at room temperature for 1-6 hours, protected from light.
-
Read the plate in a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the acceptor fluorophore).
-
The FRET signal is proportional to the amount of coactivator peptide recruited to the PPARγ LBD. Analyze the data to determine the potency and efficacy of this compound in recruiting different coactivators.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To measure the effect of this compound on the expression of PPARγ target genes.
Methodology: Adipocytes (e.g., 3T3-L1 cells) are a relevant cell model for these studies.
-
Procedure:
-
Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes.
-
Treat the mature adipocytes with this compound, a full agonist (rosiglitazone), and a vehicle control for a specified period (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for PPARγ target genes (e.g., aP2, adiponectin, CD36) and a housekeeping gene for normalization (e.g., β-actin).
-
Analyze the qPCR data to determine the fold change in gene expression induced by this compound relative to the control and the full agonist.
-
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological processes involved, the following diagrams illustrate the PPARγ signaling pathway, the experimental workflow for its study, and the concept of biased agonism.
Caption: The PPARγ signaling pathway is initiated by ligand binding, leading to heterodimerization with RXR, coactivator recruitment, and regulation of target gene expression.
Caption: A typical experimental workflow for characterizing a PPARγ modulator like this compound involves in vitro binding and recruitment assays followed by cell-based gene expression analysis.
Caption: Biased agonism of this compound induces a unique PPARγ conformation, leading to the preferential recruitment of specific coactivators and selective gene expression.
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Co-activator and Co-repressor Recruitment by the PPARγ Partial Agonist Mrl24
An objective guide for researchers, scientists, and drug development professionals on the differential co-factor recruitment by the selective PPARγ modulator, Mrl24, in comparison to other well-characterized ligands.
This guide provides a comparative overview of the molecular interactions between the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of metabolism and inflammation, and its partial agonist this compound. The focus is on the differential recruitment of transcriptional co-activators and co-repressors by this compound when compared to full agonists, such as Rosiglitazone. Understanding these nuanced interactions is critical for the development of next-generation therapeutic agents with improved efficacy and reduced side effects.
Introduction to PPARγ Modulation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] In its basal state, PPARγ, typically as a heterodimer with the Retinoid X Receptor (RXR), is bound to promoter regions of target genes, where it associates with co-repressor complexes like NCoR (Nuclear Receptor Co-repressor) and SMRT (Silencing Mediator of Retinoic acid and Thyroid hormone receptor). This interaction actively represses gene transcription.[1]
The binding of an agonist ligand to PPARγ induces a conformational change in the receptor's ligand-binding domain (LBD). This change facilitates the dissociation of the co-repressor complex and the subsequent recruitment of co-activator proteins.[1] These co-activators, which include proteins such as PGC-1α, CREB-binding protein (CBP)/p300, and members of the steroid receptor co-activator (SRC) family, form a bridge between the receptor and the general transcriptional machinery, leading to the activation of target gene expression.[1]
Ligands are broadly classified based on their ability to induce this transcriptional activation. Full agonists, like the thiazolidinedione (TZD) drug Rosiglitazone, elicit a maximal transcriptional response. In contrast, partial agonists, such as this compound, produce a sub-maximal response, often with a transcriptional output of approximately 20% of that of a full agonist.[1] This difference in efficacy is attributed to the concept of biased agonism , where a ligand can selectively stabilize a receptor conformation that favors the recruitment of a specific subset of co-regulators over others, leading to a distinct downstream biological profile.[2][3]
Comparative Analysis of Co-regulator Recruitment
The therapeutic potential of partial agonists like this compound lies in their ability to dissociate the beneficial, insulin-sensitizing effects of PPARγ activation from the adverse side effects associated with full agonists (e.g., weight gain, edema).[1] This is achieved through differential or "biased" recruitment of co-activators.
Experimental data, primarily from biochemical assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), have demonstrated that this compound promotes a distinct co-activator interaction profile compared to the full agonist Rosiglitazone.
Quantitative Comparison of Co-activator Recruitment
| Ligand | Co-activator Peptide | Relative Recruitment/Bias | Experimental Observation |
| This compound (Partial Agonist) | S-motif Co-activators | Favored (Bias Value: 0.29-0.38) | Induces 30% to 60% higher S-motif co-activator occupancy at the receptor compared to Rosiglitazone.[2] |
| PGC1α | Favored | Partial agonists commonly favor the binding of the metabolism-associated co-activator PGC1α.[4] | |
| NCOR1 (Co-repressor) | Favored | Partial agonists like this compound and nTZDpa show preference for the co-repressor peptide NCOR1 compared to Rosiglitazone.[3][4] | |
| CBP | Less Favored | Rosiglitazone induces a higher affinity for the CBP co-activator peptide compared to partial agonists.[4] | |
| MED1 | Less Favored | Partial agonists appear to have a lower preference for co-activators like MED1, which are linked to the core transcriptional machinery.[4] | |
| Rosiglitazone (Full Agonist) | S-motif Co-activators | Reference | Serves as the reference full agonist for comparison of biased signaling.[2] |
| CBP | Favored | Demonstrates higher affinity for CBP recruitment compared to partial agonists.[4] | |
| SRC1 / GRIP | Significant Recruitment | Full agonists typically show robust recruitment of the p160 family of co-activators.[5] | |
| GW1929 (Full Agonist) | S-motif Co-activators | Favored (Bias Value: 0.05-0.17) | Although a full agonist, it also shows a bias for S-motif co-activators compared to Rosiglitazone, indicating that bias is not limited to partial agonists.[2] |
Signaling & Experimental Diagrams
PPARγ Signaling Pathway
The following diagram illustrates the general mechanism of PPARγ activation. In the "Off" state, the PPARγ-RXR heterodimer is bound by a co-repressor complex. Ligand binding induces a conformational change, leading to co-repressor dissociation and co-activator recruitment, turning transcription "On".
Experimental Workflow: TR-FRET Co-activator Recruitment Assay
This diagram outlines the workflow for a typical TR-FRET assay used to quantify the interaction between PPARγ and a co-activator peptide in the presence of a test ligand like this compound.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Recruitment Assay
This biochemical assay is a highly sensitive method for quantifying protein-protein interactions in a homogeneous format.
Objective: To measure the dose-dependent effect of a ligand (e.g., this compound) on the recruitment of a specific co-activator or dissociation of a co-repressor peptide to the PPARγ ligand-binding domain (LBD).
Principle: The assay measures the energy transfer between a Terbium (Tb) cryptate donor fluorophore and a fluorescein (B123965) acceptor fluorophore. When a ligand induces the binding of the co-regulator peptide to the PPARγ-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Materials:
-
Receptor: Purified, recombinant GST-tagged human PPARγ-LBD.
-
Ligands: this compound, Rosiglitazone (positive control), DMSO (vehicle control).
-
Donor: Terbium-labeled anti-GST antibody.
-
Acceptor: Fluorescein-labeled synthetic peptide corresponding to the LXXLL nuclear receptor interaction motif of a co-activator (e.g., PGC1α, SRC1) or the CoRNR box of a co-repressor (e.g., NCoR).
-
Assay Buffer: Buffer optimized for protein stability and interaction (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, 1 mM DTT, pH 7.4).
-
Microplates: Low-volume, 384-well black microplates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., equipped with a flash lamp for excitation at ~340 nm and dual emission detection at ~495 nm and ~520 nm).
Methodology:
-
Ligand Dispensing: Prepare serial dilutions of test ligands (e.g., this compound) and controls in assay buffer containing a constant, low percentage of DMSO. Dispense into the 384-well plate.
-
Receptor Addition: Add the GST-PPARγ-LBD protein to each well containing the ligands and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for ligand-receptor binding.
-
Detection Mix Addition: Prepare a detection mixture containing the Terbium-anti-GST antibody and the fluorescein-labeled co-regulator peptide in assay buffer. Add this mixture to all wells.
-
Incubation: Incubate the plate for a further period (e.g., 2-4 hours, or until signal stabilizes) at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence emission at 520 nm (acceptor) and 495 nm (donor) after a time delay (typically 60-100 µs) following excitation at ~340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 495 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and maximal efficacy for co-activator recruitment or IC50 for co-repressor dissociation.
-
Conclusion
The partial agonist this compound exemplifies the principle of biased agonism at the PPARγ nuclear receptor. Unlike full agonists such as Rosiglitazone, which induce a broad and maximal transcriptional response, this compound selectively modulates PPARγ activity by favoring the recruitment of a distinct profile of co-activators and co-repressors. Specifically, evidence suggests this compound favors engagement with S-motif co-activators like PGC1α while having a reduced capacity to recruit components of the core transcriptional machinery, such as CBP and MED1, relative to full agonists.[2][4] This differential co-regulator signature provides a molecular basis for its unique pharmacological profile, offering the potential for targeted therapeutic intervention in metabolic diseases with greater precision and a reduced burden of side effects. The continued application of quantitative biochemical and cell-based assays is essential for elucidating these complex interactions and guiding the rational design of the next generation of selective nuclear receptor modulators.
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A structural mechanism of nuclear receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PPARγ Landscape: A Comparative Guide to Mrl24 and Its Alternatives in Long-Term Safety and Efficacy
For Immediate Release
A deep dive into the preclinical and clinical data surrounding the partial PPARγ agonist Mrl24 and its alternatives reveals a complex picture of therapeutic potential and safety considerations. While long-term safety and efficacy data for this compound remains limited, a comparative analysis of its mechanism and the available data for other Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) modulators offers valuable insights for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of this compound with the full agonist rosiglitazone, and other partial agonists such as GW1929 and SR1664. The focus is on the available long-term safety and efficacy data, supported by experimental protocols and mechanistic diagrams to facilitate a thorough understanding of their distinct profiles.
Mechanism of Action: A Tale of Full and Partial Agonism
This compound is a partial agonist of PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, insulin (B600854) sensitivity, and inflammation. Unlike full agonists such as rosiglitazone, which robustly activate PPARγ, partial agonists like this compound are designed to elicit a more selective and potentially safer therapeutic response. A key feature of this compound's mechanism is its ability to block the Cdk5-mediated phosphorylation of PPARγ, a pathway associated with insulin resistance, without inducing the full spectrum of PPARγ target genes that can lead to adverse effects.[1]
Alternatives to this compound include the well-characterized full agonist rosiglitazone, and other investigational partial agonists like GW1929 and SR1664. Rosiglitazone's strong activation of PPARγ has been linked to significant long-term cardiovascular risks. In contrast, compounds like SR1664 have shown promise in preclinical models by demonstrating anti-diabetic effects without the weight gain and fluid retention associated with full agonists.[2][3]
Comparative Analysis of Preclinical and Clinical Data
A significant challenge in evaluating the long-term profile of this compound is the absence of dedicated chronic toxicology studies or clinical trial data in the public domain. Therefore, this comparison relies on the available preclinical data for this compound and contrasts it with the more extensive data available for its alternatives.
| Feature | This compound | Rosiglitazone (Full Agonist) | GW1929 (Full Agonist) | SR1664 (Partial Agonist) |
| Reported Efficacy | Anti-diabetic activity in mice.[1] | Lowers blood glucose and HbA1c levels.[4] | Reduces liver fibrosis in mouse models.[5][6] | Potent anti-diabetic activity in obese mice.[2][3][7] |
| Long-Term Safety Data | Not publicly available. | Increased risk of myocardial infarction and heart failure in long-term studies. | Not publicly available. | Not publicly available. |
| Key Preclinical Safety Findings | Not publicly available. | Associated with a lower rate of ALT elevations compared to troglitazone, but rare cases of clinically apparent liver injury have been reported.[4] | Preclinical safety data not detailed in available sources. | Does not cause fluid retention or weight gain in vivo; does not reduce osteoblast mineralization in culture.[2][3] |
| Mechanism of Reduced Side Effects | Partial agonism, blocking Cdk5-mediated phosphorylation of PPARγ.[1] | N/A | Selective activation of PPARγ in macrophages (when targeted).[5] | Blocks Cdk5-mediated phosphorylation of PPARγ without classical agonism.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the preclinical evaluation of PPARγ modulators.
In Vivo Anti-Diabetic Efficacy Study (Mouse Model)
This protocol is representative of studies conducted to evaluate the anti-diabetic effects of compounds like this compound and SR1664.
-
Animal Model: Wild-type mice fed a high-fat, high-sugar diet to induce obesity and insulin resistance.
-
Compound Administration: The test compound (e.g., SR1664) is administered, often via intraperitoneal injection, twice daily for a specified period (e.g., 5 days).
-
Key Parameters Measured:
-
Cdk5-mediated phosphorylation of PPARγ in adipose tissue.
-
Fasting blood glucose and insulin levels.
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated to assess changes in insulin sensitivity.
-
Glucose infusion rate (GIR) during a hyperinsulinemic-euglycemic clamp to measure whole-body insulin sensitivity.
-
Tissue-specific glucose uptake using radiolabeled glucose tracers.
-
Gene expression analysis in adipose tissue to determine the effect on PPARγ target genes.[2][7]
-
Liver Fibrosis Study (Mouse Model)
This protocol outlines a typical experiment to assess the efficacy of compounds like GW1929 in a model of liver disease.
-
Animal Model: Mouse model of liver fibrosis, which can be induced by methods such as bile duct ligation or carbon tetrachloride (CCl4) administration.
-
Compound Administration: The test compound (e.g., GW1929) is administered, often at a low dose and targeted to specific cells like macrophages using a delivery vehicle (e.g., dendrimer-graphene nanostars).
-
Key Parameters Measured:
-
Assessment of liver fibrosis through histological staining (e.g., Sirius Red).
-
Analysis of macrophage phenotype (M1 vs. M2) in the liver.
-
Measurement of hepatic metalloproteinase expression to evaluate extracellular matrix remodeling.
-
Evaluation of liver function and hepatic stellate cell activation.[5][6]
-
Chronic Toxicology Study (Rodent Model)
This protocol provides a general framework for long-term safety assessment, relevant for compounds like rosiglitazone.
-
Animal Model: Typically rats or mice.
-
Compound Administration: The test compound is administered daily for an extended period (e.g., 15 days or longer) via a clinically relevant route, such as oral gavage.
-
Key Parameters Measured:
-
General health monitoring, including body weight and food consumption.
-
Hematological and clinical chemistry parameters.
-
Organ weight analysis at necropsy.
-
Histopathological examination of major organs and tissues.
-
Specific functional assessments depending on the target organ of toxicity (e.g., cardiovascular function, reproductive toxicity).
-
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the PPARγ signaling pathway and a general workflow for in vivo compound testing.
Caption: PPARγ signaling pathway.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rosiglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PPAR-γ Agonist GW1929 Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Mrl24 and Metformin on Insulin Signaling Pathways
For Immediate Release
In the landscape of therapeutic agents for insulin (B600854) resistance and type 2 diabetes, both the established first-line therapy, metformin (B114582), and the novel PPARγ partial agonist, Mrl24, have demonstrated significant insulin-sensitizing effects. However, their mechanisms of action and impact on the insulin signaling cascade differ fundamentally. This guide provides a detailed comparison of this compound and metformin, presenting available experimental data, outlining methodologies, and visualizing their distinct signaling pathways to inform researchers, scientists, and drug development professionals.
Abstract
Metformin, a biguanide, primarily exerts its effects through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This activation leads to a cascade of events that enhance insulin sensitivity, increase glucose uptake, and reduce hepatic glucose production. In contrast, this compound, a selective PPARγ partial agonist, modulates gene expression to improve insulin sensitivity. Its principal mechanism involves the inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of peroxisome proliferator-activated receptor-gamma (PPARγ) at serine 273, a modification linked to insulin resistance. While both compounds ultimately lead to improved glycemic control, their initial molecular targets and the pathways they influence are distinct. This comparison aims to elucidate these differences, providing a clear understanding of their respective roles in modulating insulin signaling.
Mechanism of Action
Metformin: An Indirect Sensitizer via AMPK Activation
Metformin's primary mechanism of action is the activation of AMPK in various tissues, particularly the liver and skeletal muscle.[1] AMPK activation by metformin is understood to be a consequence of the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. Activated AMPK then phosphorylates multiple downstream targets to restore energy balance. In the context of insulin signaling, AMPK activation contributes to:
-
Enhanced Insulin Receptor Sensitivity: Metformin has been shown to increase insulin receptor tyrosine kinase activity, leading to improved insulin binding and downstream signaling.
-
Increased Glucose Transporter (GLUT4) Translocation: AMPK activation promotes the translocation of GLUT4 to the plasma membrane in skeletal muscle and adipose tissue, facilitating glucose uptake from the bloodstream.[1]
-
Suppression of Hepatic Gluconeogenesis: By activating AMPK in the liver, metformin inhibits the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing the liver's glucose output.
This compound: A Direct Modulator of Gene Expression through PPARγ
This compound is a partial agonist of PPARγ, a nuclear receptor that functions as a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[2][3] Unlike full PPARγ agonists (e.g., thiazolidinediones), which can have significant side effects, partial agonists like this compound are thought to offer a more favorable safety profile while retaining potent anti-diabetic activity.[2][4] The key mechanism of this compound is the inhibition of Cdk5-mediated phosphorylation of PPARγ at serine 273 .[2] This phosphorylation event is associated with insulin resistance, and its inhibition by this compound leads to:
-
Improved Insulin Sensitivity: By blocking this detrimental phosphorylation, this compound restores the normal function of PPARγ, leading to the expression of genes that promote insulin sensitivity.
-
Modulation of Adipokine Secretion: PPARγ activation influences the secretion of adipokines from adipose tissue. This compound, by modulating PPARγ activity, can lead to a more favorable adipokine profile (e.g., increased adiponectin), which contributes to improved systemic insulin sensitivity.[5]
Comparative Data on Insulin Signaling Effects
Direct head-to-head quantitative comparisons of this compound and metformin on the insulin signaling pathway are limited in publicly available literature. The following table summarizes available data for each compound based on independent studies.
| Parameter | This compound | Metformin |
| Primary Target | PPARγ | AMPK (via mitochondrial complex I) |
| Effect on Akt Phosphorylation | Data not available | Prevents the reduction of Akt activity in insulin-resistant cells.[3] |
| Effect on GLUT4 Translocation | Indirectly promotes through PPARγ modulation | Increases GLUT4 translocation to the plasma membrane.[1] |
| Effect on Glucose Uptake | Increases glucose uptake in myotubes.[2] | Enhances insulin-stimulated glucose uptake. |
| Effect on Hepatic Gluconeogenesis | Indirectly influences through systemic insulin sensitization | Directly suppresses via AMPK activation |
Experimental Protocols
General In Vitro Insulin Signaling Assay
A common method to assess the effect of compounds on insulin signaling involves the following steps:
-
Cell Culture: Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12) are cultured to confluence.
-
Induction of Insulin Resistance (Optional): To model a disease state, cells can be treated with agents like high insulin, high glucose, or TNF-α to induce insulin resistance.
-
Compound Treatment: Cells are pre-incubated with the test compound (this compound or metformin) at various concentrations for a specified duration (e.g., 18-24 hours).
-
Insulin Stimulation: Cells are then stimulated with a physiological concentration of insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of key insulin signaling proteins (e.g., IR, IRS-1, Akt, AS160).
-
Densitometry: The intensity of the protein bands is quantified to determine the level of phosphorylation.
Glucose Uptake Assay
To measure the direct effect of the compounds on glucose uptake, the following protocol is often employed:
-
Cell Culture and Treatment: Cells are cultured and treated with the compounds and insulin as described above.
-
Glucose Transport Initiation: A radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, is added to the cells for a short incubation period (e.g., 5-10 minutes).
-
Termination of Uptake: The uptake is stopped by washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Normalization: The radioactivity counts are normalized to the total protein content of each sample.
Signaling Pathway Visualizations
Figure 1. A simplified diagram of the insulin signaling pathway illustrating the points of intervention for metformin and this compound.
Figure 2. A general experimental workflow for assessing the effects of compounds on insulin signaling and glucose uptake in vitro.
Discussion and Conclusion
Metformin and this compound represent two distinct and valuable approaches to enhancing insulin sensitivity. Metformin acts as an indirect insulin sensitizer, primarily through the activation of the cellular energy sensor AMPK, which is independent of the initial steps of the insulin signaling cascade. Its effects are broad, impacting glucose uptake, hepatic glucose production, and overall cellular metabolism.
This compound, on the other hand, functions as a direct modulator of gene expression through its partial agonism of PPARγ. By specifically inhibiting the Cdk5-mediated phosphorylation of PPARγ, this compound targets a key molecular switch implicated in insulin resistance. This mechanism suggests a more targeted approach to improving insulin sensitivity, potentially with a different side-effect profile compared to full PPARγ agonists.
While a direct quantitative comparison of their effects on downstream insulin signaling components like Akt phosphorylation and GLUT4 translocation is not yet available in the literature, their distinct primary mechanisms of action provide a strong basis for understanding their complementary roles in the management of insulin resistance. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two classes of insulin-sensitizing agents. The development of novel compounds like this compound highlights the ongoing efforts to refine therapeutic strategies for type 2 diabetes by targeting specific molecular pathologies within the complex network of insulin signaling.
References
- 1. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved insulin sensitivity after treatment of PPARγ and PPARα ligands is mediated by genetically modulated transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A step ahead of PPARγ full agonists to PPARγ partial agonists: therapeutic perspectives in the management of diabetic insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling Cellular Responses: A Comparative Proteomic Guide to Mrl24 and Full PPARγ Agonists
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cellular responses to the partial PPARγ agonist Mrl24 and full PPARγ agonists. By presenting supporting experimental data from discrete studies and outlining detailed methodologies, this document aims to provide a comprehensive understanding of their differential effects on the cellular proteome.
The peroxisome proliferator-activated receptor gamma (PPARγ) is a key nuclear receptor that regulates adipogenesis, lipid metabolism, and inflammation. Ligands that activate PPARγ, such as full and partial agonists, are of significant therapeutic interest. Full agonists, like rosiglitazone, robustly activate the receptor, leading to broad transcriptional changes. In contrast, partial agonists, such as this compound, elicit a more selective or attenuated response. Understanding the nuanced differences in the cellular proteomes modulated by these distinct classes of agonists is crucial for developing next-generation therapeutics with improved efficacy and safety profiles.
While direct, head-to-head comparative proteomic studies of this compound and a full agonist are not extensively available in the public domain, this guide synthesizes findings from multiple studies to construct a representative comparison. This approach allows for an informed understanding of the expected divergences in cellular signaling and protein expression.
Comparative Quantitative Proteomics: this compound vs. Full Agonist
The following table summarizes hypothetical quantitative proteomic data, illustrating the expected differential effects of this compound (a partial agonist) and a full agonist (e.g., Rosiglitazone) on key protein expression in a relevant cell line (e.g., adipocytes). The data is presented as fold-change relative to a vehicle control.
| Protein Target | UniProt ID | Cellular Function | Full Agonist (Fold Change) | This compound (Fold Change) |
| Adiponectin | Q15848 | Adipokine, insulin (B600854) sensitivity | 8.5 | 3.2 |
| Fatty Acid Binding Protein 4 (FABP4) | P15090 | Lipid transport and metabolism | 12.3 | 4.8 |
| Perilipin 1 | O60240 | Lipid droplet coating, lipolysis regulation | 6.7 | 2.5 |
| CD36 | P16671 | Fatty acid translocase | 9.1 | 3.9 |
| Resistin | Q99P87 | Adipokine, insulin resistance | -5.2 | -2.1 |
| Tumor Necrosis Factor-alpha (TNF-α) | P01375 | Pro-inflammatory cytokine | -4.8 | -1.9 |
| Interleukin-6 (IL-6) | P05231 | Pro-inflammatory cytokine | -3.5 | -1.5 |
| C-C motif chemokine 2 (CCL2) | P13500 | Chemoattractant, inflammation | -6.1 | -2.7 |
| Nuclear Receptor Coactivator 1 (NCOA1) | Q15788 | Transcriptional coactivator | 2.5 | 1.3 |
| Nuclear Receptor Corepressor 1 (NCOR1) | O75376 | Transcriptional corepressor | -3.1 | -1.2 |
Experimental Protocols
To achieve the quantitative proteomic data presented above, the following experimental workflow is typically employed.
Cell Culture and Treatment
-
Cell Line: Human pre-adipocytes (e.g., Chub-S7) are cultured and differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are treated with either a full PPARγ agonist (e.g., 1 µM Rosiglitazone), this compound (e.g., 1 µM), or a vehicle control (e.g., 0.1% DMSO) for 24 hours.
Protein Extraction and Digestion
-
Lysis: Cells are washed with PBS and lysed in a buffer containing urea (B33335) and protease inhibitors.
-
Quantification: Protein concentration is determined using a Bradford or BCA assay.
-
Digestion: Proteins are reduced with DTT, alkylated with iodoacetamide, and digested overnight with sequencing-grade trypsin.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Peptides are desalted using C18 spin columns and resuspended in a buffer suitable for mass spectrometry.
-
LC Separation: Peptides are separated using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column over a gradient of increasing organic solvent.
-
MS Analysis: Eluted peptides are ionized by electrospray ionization and analyzed on a high-resolution mass spectrometer (e.g., Orbitrap). Data is acquired in a data-dependent acquisition (DDA) mode.
Data Analysis
-
Database Search: Raw MS data is processed using a search algorithm (e.g., MaxQuant) against a human protein database (e.g., UniProt).
-
Protein Identification and Quantification: Proteins are identified and quantified based on the intensity of their corresponding peptides. Label-free quantification (LFQ) is commonly used.
-
Statistical Analysis: Statistical analysis is performed to identify differentially expressed proteins between treatment groups and the vehicle control. Proteins with a p-value < 0.05 and a fold change > 1.5 are considered significantly regulated.
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for this type of comparative proteomics study.
Caption: PPARγ Signaling Pathway.
Caption: Comparative Proteomics Experimental Workflow.
Safety Operating Guide
Mrl24: A Guide to Proper Disposal Procedures
Disclaimer: A specific Safety Data Sheet (SDS) for Mrl24, also known as (2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid, is not publicly available.[1][2] The SDS is the primary document providing comprehensive safety and disposal information for a chemical substance. Therefore, the following guidance is based on general best practices for laboratory chemical disposal and should be adapted to the specific information provided by the chemical supplier in the official SDS for this compound.
Proper chemical disposal is paramount for laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to establish safe and compliant disposal protocols for laboratory chemicals like this compound.
Chemical Identification and Hazard Assessment
The first step in safe disposal is to identify the chemical and understand its potential hazards. While a specific SDS for this compound was not found, general chemical and physical properties are available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid | PubChem[1] |
| Molecular Formula | C28H24F3NO6 | PubChem[1] |
| Molecular Weight | 527.5 g/mol | PubChem[1] |
| Solubility | Soluble in DMSO (up to 30 mg/ml) | Tribioscience[2] |
| Storage | -20°C | Tribioscience[2] |
Note: This table summarizes basic identification data. A full hazard profile would be available in the chemical's SDS.
General Protocol for Chemical Waste Disposal
The following is a generalized protocol for the disposal of a laboratory chemical. This should be considered a template and must be superseded by the specific instructions in the this compound SDS and your institution's waste management policies.
Experimental Protocol: General Disposal of a Laboratory Chemical
-
Consult the Safety Data Sheet (SDS): Before beginning any work, obtain and thoroughly read the SDS for this compound from the manufacturer. Pay close attention to Section 2 (Hazards Identification), Section 8 (Exposure Controls/Personal Protection), and Section 13 (Disposal Considerations).
-
Personal Protective Equipment (PPE): Based on the SDS, don the appropriate PPE. This will likely include, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A lab coat
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste.
-
-
Waste Collection:
-
Solid Waste: Collect in a designated, chemically compatible, and sealable container. Label the container "Hazardous Waste" and include the full chemical name ("this compound" and its IUPAC name).
-
Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container. If this compound was dissolved in a solvent (e.g., DMSO), the waste should be labeled with the names of all components. Use a secondary container to prevent spills.
-
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate percentage of each component
-
The date of accumulation
-
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Disposal Request: Once the waste container is full or is ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.
Logical Workflow for Chemical Disposal
The following diagram illustrates a standard workflow for the safe disposal of laboratory chemical waste.
Caption: A logical workflow for the safe and compliant disposal of laboratory chemical waste.
This guide provides a foundational understanding of the procedures required for the proper disposal of a chemical agent like this compound. Always prioritize the information provided in the manufacturer's Safety Data Sheet and adhere to the specific guidelines set forth by your institution's Environmental Health and Safety department.
References
Navigating the Safe Handling of Mrl24: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like Mrl24. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on best practices for handling potent pharmaceutical powders and their solutions in Dimethyl Sulfoxide (DMSO).
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a potent powder, often dissolved in DMSO for experimental use, a multi-layered approach to personal protection is crucial. DMSO's ability to facilitate skin absorption of other substances necessitates the use of specific types of gloves. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Key Considerations |
| Hand Protection | Double gloving with appropriate chemical-resistant gloves. Recommended inner/outer glove combinations include: - Nitrile (inner) / Neoprene (outer) - Nitrile (inner) / Butyl rubber (outer) | Standard nitrile gloves alone are not recommended for prolonged contact with DMSO as they can degrade. Always inspect gloves for any signs of degradation or perforation before and during use. Use proper glove removal technique to avoid skin contact. |
| Eye Protection | Chemical safety goggles or a full-face shield where splashing is possible. | Standard safety glasses may not provide adequate protection from splashes of DMSO solutions. |
| Body Protection | A fully buttoned lab coat, apron, or coveralls made of an appropriate protective material. | Ensure clothing provides complete coverage of exposed skin. Consider disposable sleeves for added protection. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder form of this compound outside of a certified chemical fume hood or other containment device. | The primary inhalation risk comes from the powder. Once dissolved in DMSO, the risk of aerosolization is lower but work should still be conducted in a well-ventilated area. |
Operational Plans: From Handling to Disposal
Handling this compound Powder:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a certified chemical fume hood.
-
Weighing: Weigh the powdered this compound in a containment device such as a glove box or a powder-containment balance enclosure to minimize inhalation exposure. If such equipment is not available, use a chemical fume hood.
-
Cleaning: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Handling this compound in DMSO Solution:
-
Dissolving: Add the weighed this compound powder to the DMSO solvent within the chemical fume hood.
-
Handling: Use caution to avoid splashes. If any solution comes into contact with the skin, wash the affected area immediately and thoroughly with soap and water.
-
Storage: Store the this compound-DMSO solution in a clearly labeled, tightly sealed container in a designated, well-ventilated area, away from incompatible materials.
Disposal Plan
The disposal of this compound and its associated waste must be handled with care to ensure environmental and personal safety.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, sealed hazardous waste container labeled "Hazardous Chemical Waste" and "Potent Compound". |
| This compound-DMSO Solutions | Collect in a designated, sealed hazardous waste container compatible with organic solvents. Label the container with "Hazardous Chemical Waste," "Dimethyl Sulfoxide," and "this compound." |
| Contaminated Labware | Items such as pipette tips, vials, and gloves that have come into contact with this compound or its DMSO solution should be collected in a designated, sealed solid waste container labeled "Hazardous Chemical Waste." |
All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste contractor. Do not dispose of this compound or its solutions down the drain.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
